5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVSTYUTMVCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696634 | |
| Record name | 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172067-95-6 | |
| Record name | 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 7-Azaindole
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a cornerstone for the development of targeted therapies.[1] The strategic introduction of halogen substituents onto this core structure profoundly modulates its physicochemical properties, such as lipophilicity and metabolic stability, and fine-tunes its binding affinities and selectivity for specific kinase targets.[2] This guide provides an in-depth technical overview of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, a key building block in the synthesis of next-generation kinase inhibitors and other therapeutics.
Physicochemical and Structural Properties
This compound is a halogenated derivative of 7-azaindole with the molecular formula C₇H₄BrFN₂ and a molecular weight of 215.03 g/mol . The presence of both a bromine and a fluorine atom on the pyridine ring introduces unique electronic and steric features that are critical for its utility in drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | Appretech Scientific Limited |
| Molecular Weight | 215.03 g/mol | Appretech Scientific Limited |
| CAS Number | 1172067-95-6 | Appretech Scientific Limited |
| Appearance | Typically a crystalline solid | [3] |
| Solubility | Generally soluble in organic solvents like dichloromethane and chloroform, with poor solubility in water.[3] |
The fused pyrrole and pyridine rings form an essentially planar structure, which is a common feature of molecules designed to intercalate into the hinge region of kinase active sites.[4] The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the fluorine atom at the 4-position can enhance binding affinity and improve metabolic stability.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift (typically >11 ppm). The protons on the aromatic rings will exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing effects of the nitrogen and halogen atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven carbon atoms of the bicyclic core. The chemical shifts of the carbons directly attached to the bromine, fluorine, and nitrogen atoms will be significantly influenced by their respective electronic effects.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Reactivity: A Strategic Approach
The synthesis of this compound can be approached through a multi-step sequence, drawing parallels from established methods for the synthesis of substituted indazoles and other azaindole derivatives.[7] A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Protocol
This protocol is adapted from a similar synthesis of 5-bromo-4-fluoro-1H-indazole and represents a robust method for accessing the target compound.[7]
Step 1: Bromination of a Fluorinated Aminopyridine Precursor
The synthesis would commence with a commercially available fluorinated aminopyridine. The key transformation is the regioselective bromination of the pyridine ring.
-
Rationale: N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic systems. The reaction conditions are typically controlled at a low temperature to ensure high regioselectivity.
Step 2: Introduction of the Pyrrole Ring Moiety
Following bromination, the focus shifts to the construction of the fused pyrrole ring. This is often achieved through a variation of the Fischer indole synthesis or related cyclization strategies.
-
Rationale: This step involves the formation of a key carbon-carbon bond to close the five-membered ring. The choice of reagents and reaction conditions is critical to favor the desired intramolecular cyclization over competing side reactions.
Step 3: Aromatization to the 7-Azaindole Core
The final step involves the aromatization of the newly formed pyrrole ring to yield the stable 1H-pyrrolo[2,3-b]pyridine core.
-
Rationale: This step often involves an oxidation or elimination reaction to introduce the double bonds within the pyrrole ring, leading to the thermodynamically stable aromatic system.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the presence of the two halogen atoms, which serve as key anchor points for further functionalization.
Suzuki and Related Cross-Coupling Reactions: The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, which is a cornerstone of modern kinase inhibitor design.[1]
Buchwald-Hartwig Amination: The carbon-bromine bond can also participate in Buchwald-Hartwig amination reactions, providing a direct route to introduce substituted amino groups at the 5-position. This is crucial for modulating the solubility and hydrogen-bonding properties of the final drug candidate.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position, being on an electron-deficient pyridine ring, is activated towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to further explore the structure-activity relationship (SAR).
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 7-azaindole scaffold is a well-established pharmacophore in the development of kinase inhibitors. The unique electronic and steric properties of this compound make it a highly valuable starting material for the synthesis of potent and selective inhibitors of various kinases implicated in cancer and other diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a key driver in a variety of cancers. Numerous potent and selective FGFR inhibitors have been developed based on the 7-azaindole scaffold.[1][8] The this compound core can be elaborated through the synthetic strategies described above to generate compounds that effectively target the ATP-binding site of FGFRs.
Other Kinase Targets: Beyond FGFR, the versatility of the this compound scaffold has been exploited in the development of inhibitors for a range of other kinases, including those involved in cell cycle regulation and inflammatory signaling pathways.[9]
Antiviral Applications: The 7-azaindole core has also been investigated for applications beyond oncology. For instance, derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine have been explored as potent inhibitors of the influenza virus PB2 protein, highlighting the broad therapeutic potential of this scaffold.[10]
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of a privileged 7-azaindole core with versatile synthetic handles in the form of bromine and fluorine atoms provides a powerful platform for the design and synthesis of novel therapeutics. A deep understanding of its chemical properties, reactivity, and synthetic applications is essential for researchers and scientists working at the forefront of drug discovery and development. The continued exploration of this and related scaffolds promises to yield new and effective treatments for a wide range of human diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR spectrum [chemicalbook.com]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 10. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine: A Key Building Block in Modern Drug Discovery
For Immediate Release
Shanghai, China – January 5, 2026 – As the landscape of targeted therapeutics continues to evolve, the demand for novel heterocyclic scaffolds has never been greater. Among these, 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-4-fluoro-7-azaindole, has emerged as a critical intermediate for the synthesis of potent and selective kinase inhibitors. This technical guide offers an in-depth analysis of its synthesis, properties, and applications for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry. Its structural resemblance to purine enables it to form key hydrogen bond interactions with the hinge region of various protein kinases, making it an ideal core for designing targeted inhibitors. The strategic introduction of bromine and fluorine atoms at the 5- and 4-positions, respectively, significantly modulates the electronic and steric properties of the molecule. This functionalization provides synthetic handles for further elaboration and can enhance binding affinity and selectivity for target enzymes. This compound serves as a versatile building block, particularly in the development of therapies targeting aberrant signaling pathways in oncology and inflammatory diseases.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1172067-95-6 | [Various Suppliers] |
| Molecular Formula | C₇H₄BrFN₂ | Calculated |
| Molecular Weight | 215.03 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | [Generic Supplier Data] |
| Purity | ≥97% (typical) | [Generic Supplier Data] |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane | [Generic Supplier Data] |
While a publicly available, detailed NMR spectrum for this compound is not readily found in peer-reviewed journals, analysis of related structures, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides insight into the expected spectral characteristics.[1][2] The introduction of the fluorine atom at the 4-position is expected to introduce complex splitting patterns in both the ¹H and ¹³C NMR spectra due to H-F and C-F coupling.
Synthesis and Reaction Chemistry
The synthesis of substituted 7-azaindoles can be complex, often requiring multi-step sequences. While a specific, detailed protocol for this compound is not extensively published in peer-reviewed literature, a plausible synthetic route can be constructed based on established methodologies for related fluorinated and brominated pyridines and the cyclization to form the pyrrolo[2,3-b]pyridine core.
A potential synthetic strategy could involve the nitration of a suitable fluorinated pyridine precursor, followed by functional group manipulations to introduce the bromine atom and subsequent cyclization to form the bicyclic core. For instance, the nitration of a 2-chloro-4-fluoropyridine derivative could be a key initial step, followed by nucleophilic substitution and cyclization.
The reactivity of this compound is characterized by the distinct functionalities of the halogen atoms. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. The fluorine atom at the 4-position can also participate in nucleophilic aromatic substitution reactions under specific conditions.
Experimental Protocol: Representative Synthesis of a Substituted 7-Azaindole Derivative (Conceptual)
This protocol is a conceptual representation based on general azaindole synthesis and should be adapted and optimized for the specific target molecule.
-
Nitration: To a solution of the appropriate 2,4-dihalopyridine in concentrated sulfuric acid, slowly add potassium nitrate at a controlled temperature (e.g., 0-10 °C). Stir the reaction mixture until completion, then carefully pour onto ice and neutralize to precipitate the nitro-pyridine product.
-
Reduction and Cyclization: The nitro-pyridine intermediate can be subjected to reductive cyclization conditions, for example, using tin(II) chloride or catalytic hydrogenation, followed by reaction with a suitable three-carbon synthon to construct the pyrrole ring.
-
Bromination: Regioselective bromination of the 7-azaindole core can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile.
-
Purification: The final product is typically purified by column chromatography on silica gel, followed by recrystallization to afford the desired this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery: Targeting Kinase Pathways
The primary application of this compound is as a key starting material in the synthesis of protein kinase inhibitors. Aberrant kinase activity is a hallmark of many cancers, and the development of small molecules to target specific kinases is a major focus of modern oncology research.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors:
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[3][4][5] Dysregulation of this pathway through gene amplification, mutations, or translocations is implicated in various cancers, including bladder, lung, and breast cancer. The 7-azaindole scaffold is a common feature in many potent FGFR inhibitors. This compound provides a platform for the synthesis of such inhibitors, where the 5-bromo position can be functionalized to interact with specific residues in the FGFR active site, thereby enhancing potency and selectivity.[3][4][5]
Caption: Simplified FGFR signaling pathway and the inhibitory action of 7-azaindole derivatives.
Safety and Handling
As with any active chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for research and development purposes only.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique electronic and structural features make it an ideal starting point for the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors. As our understanding of the molecular drivers of disease deepens, the importance of such well-functionalized heterocyclic intermediates will only continue to grow, paving the way for the development of more effective and selective medicines.
References
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
synthesis of 5-bromo-4-fluoro-7-azaindole
An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-Fluoro-7-Azaindole
Executive Summary
5-Bromo-4-fluoro-7-azaindole (also known as 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine) is a critical heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern makes it a highly sought-after intermediate for the development of targeted therapeutics, particularly kinase inhibitors. The 7-azaindole scaffold serves as a bioisostere of indole, offering modulated physicochemical properties such as solubility and pKa, which can be advantageous for drug candidates[1][2]. This guide provides a comprehensive overview of a proposed, robust synthetic route to this key intermediate, grounded in established chemical principles and analogous transformations reported in peer-reviewed literature and patents. We will delve into the strategic considerations, step-by-step experimental protocols, and the underlying chemical rationale for each transformation, offering a practical framework for researchers in drug discovery and process development.
The Strategic Importance of 5-Bromo-4-Fluoro-7-Azaindole in Medicinal Chemistry
The 7-azaindole core is a privileged structure in drug discovery, forming the backbone of numerous biologically active compounds[3]. Its ability to mimic the indole nucleus while introducing a hydrogen bond acceptor (the N7 nitrogen) allows for novel interactions with biological targets. The strategic placement of substituents is paramount for tuning potency, selectivity, and pharmacokinetic profiles.
The title compound, 5-bromo-4-fluoro-7-azaindole, is particularly valuable for several reasons:
-
Orthogonal Functionalization: The bromine atom at the C5 position serves as a versatile handle for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira)[1][4].
-
Fluorine Substitution: The fluorine atom at the C4 position can significantly impact biological activity. It can modulate the pKa of the pyrrole N-H, participate in hydrogen bonding, and block metabolic oxidation, often leading to improved drug-like properties[2].
-
Kinase Hinge Binding: The pyrrolo[2,3-b]pyridine core is a well-established "hinge-binder" motif, crucial for the activity of many kinase inhibitors[5].
Given these attributes, developing a reliable and scalable synthesis for this trifunctionalized heterocycle is a key objective for enabling advanced drug discovery programs.
Retrosynthetic Analysis and Key Strategic Considerations
A logical retrosynthetic analysis of 5-bromo-4-fluoro-7-azaindole suggests a strategy based on sequential functionalization of a pre-formed 7-azaindole core. This approach is often more convergent and higher-yielding than constructing the bicyclic system with all substituents already in place.
Our proposed strategy hinges on two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the C4-fluoro substituent via an SNAr reaction on an activated precursor, such as 4-chloro-7-azaindole.
-
Regioselective Electrophilic Bromination: Introduction of the C5-bromo substituent onto the 4-fluoro-7-azaindole intermediate. Controlling the regioselectivity of this step is the primary challenge, as the C3 position of the 7-azaindole ring is typically the most reactive towards electrophiles[6].
Proposed Synthetic Pathway: A Multi-Step Approach
The proposed forward synthesis begins with the commercially available 7-azaindole and proceeds through three key steps to the target molecule. This pathway is designed for efficiency and scalability, drawing upon well-documented procedures for similar heterocyclic systems.
Step 1: Synthesis of 4-Chloro-7-azaindole
The initial step involves the regioselective chlorination of 7-azaindole. This is typically achieved by first forming the 7-azaindole N-oxide, which activates the C4 position for nucleophilic attack by a chloride source.
Step 2: Synthesis of 4-Fluoro-7-azaindole via SNAr
The C4-chloro group is an excellent leaving group for nucleophilic aromatic substitution. Heating 4-chloro-7-azaindole with a fluoride salt in a high-boiling polar aprotic solvent effects the chloro-fluoro exchange. This method is a common and robust way to introduce fluorine into heteroaromatic systems[2].
Step 3: Regioselective Bromination to Yield 5-Bromo-4-Fluoro-7-Azaindole
This is the most critical step for controlling isomer purity. Direct bromination of 7-azaindoles often leads to C3 substitution. However, the electronic properties of the C4-fluoro substituent can influence the regiochemical outcome. Based on analogous systems, a highly regioselective bromination at the C5 position can be achieved under carefully controlled conditions[7][8]. The electron-withdrawing nature of the adjacent pyridine ring and the C4-fluoro group deactivates the C3 position to a degree, allowing for electrophilic attack at the next available position on the benzene-like portion of the molecule, C5.
Detailed Experimental Protocols
The following protocols are illustrative and based on established procedures for analogous transformations. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.
Protocol 4.1: Synthesis of 4-Chloro-7-azaindole (from 7-Azaindole)
-
N-Oxide Formation: Dissolve 7-azaindole (1.0 eq) in a suitable solvent like ethyl acetate. Add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Chlorination: Cool the reaction mixture to 0 °C. Slowly add phosphorus oxychloride (POCl₃, ~3.0 eq). Carefully heat the mixture to reflux (~80-90 °C) for 2-4 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and quench by slowly pouring it onto crushed ice. Neutralize the solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-7-azaindole.
Protocol 4.2: Synthesis of 4-Fluoro-7-Azaindole
-
Reaction Setup: To a pressure-tolerant reaction vessel, add 4-chloro-7-azaindole (1.0 eq), spray-dried potassium fluoride (KF, 3.0-5.0 eq), and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction: Seal the vessel and heat the mixture to 150-180 °C for 12-24 hours. Monitor the reaction progress by TLC/LCMS.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 4.3: Synthesis of 5-Bromo-4-Fluoro-7-Azaindole
-
Reaction Setup: Dissolve 4-fluoro-7-azaindole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Bromination: Cool the solution to 0 °C. Add N-bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC/LCMS until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the final 5-bromo-4-fluoro-7-azaindole[9].
Process Data and Characterization
The following table summarizes the expected transformations and outputs for the proposed synthetic route. Yields are estimates based on analogous reactions in the literature.
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | 7-Azaindole | m-CPBA, POCl₃ | 4-Chloro-7-azaindole | 70-85% |
| 2 | 4-Chloro-7-azaindole | KF, DMSO | 4-Fluoro-7-azaindole | 50-70% |
| 3 | 4-Fluoro-7-azaindole | NBS | 5-Bromo-4-fluoro-7-azaindole | 75-90% |
Characterization Data for this compound:
-
Molecular Formula: C₇H₄BrFN₂[9]
-
Molecular Weight: 215.03 g/mol [9]
-
Appearance: Expected to be an off-white to light yellow solid.
-
NMR Spectroscopy: Protons on the aromatic rings will show characteristic shifts and coupling constants (J-coupling) due to the fluorine and bromine substituents. ¹⁹F NMR will show a singlet corresponding to the C4-fluoro group. ¹³C NMR will confirm the number of unique carbons in the structure[10].
-
Mass Spectrometry: ESI-MS would show [M+H]⁺ at m/z 215/217, corresponding to the isotopic pattern of bromine.
Causality and Rationale: The "Why" Behind the "How"
-
Choice of Chlorination Strategy (Step 1): Direct electrophilic chlorination of 7-azaindole is difficult and unselective. The N-oxide formation is a classic strategy to activate the pyridine ring. The N-oxide oxygen atom donates electron density into the ring, making the C4 and C6 positions electron-deficient and thus susceptible to attack by nucleophiles after activation with an agent like POCl₃.
-
SNAr for Fluorination (Step 2): The SNAr mechanism is highly effective here because the electron-withdrawing nitrogen atom at position 7 helps stabilize the negative charge of the Meisenheimer complex intermediate formed during the nucleophilic attack of fluoride at C4. A high temperature is required to overcome the high bond dissociation energy of the C-Cl bond and the lower nucleophilicity of fluoride compared to other halides.
-
Regioselectivity of Bromination (Step 3): The regiochemical outcome of electrophilic substitution on the 7-azaindole ring is a delicate balance of activating and deactivating effects. The pyrrole ring is inherently electron-rich and activating, while the fused pyridine ring is electron-withdrawing and deactivating.
-
The C3 position is generally the most nucleophilic.
-
However, the presence of a C4-fluoro group, an electron-withdrawing substituent, deactivates the pyrrole ring, particularly the adjacent C3 position, through an inductive effect.
-
This deactivation of C3, combined with the general deactivation of the pyridine moiety, directs the electrophile (Br⁺ from NBS) to the most activated, least hindered position on the carbocyclic portion of the heterocycle, which is C5. This rationale is supported by reports of highly regioselective C5-bromination on similarly substituted 4-chloro-3-nitro-7-azaindole systems[7][8].
-
Conclusion
The is a challenging yet achievable goal that provides access to a highly valuable building block for drug discovery. The proposed three-step sequence, starting from 7-azaindole, represents a logical and scalable approach. It leverages well-established heterocyclic chemistry principles, including N-oxide activation, nucleophilic aromatic substitution for fluorination, and electronically controlled regioselective bromination. By understanding the mechanistic underpinnings of each step, chemists can troubleshoot and optimize this synthesis to reliably produce this key intermediate for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. appretech.com [appretech.com]
- 10. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Solubility and Stability of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery
This compound, a halogenated derivative of 7-azaindole, is a pivotal building block in contemporary medicinal chemistry. Its unique electronic properties and substitution pattern make it a sought-after intermediate in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and other targeted therapeutics. The strategic placement of the bromo and fluoro substituents on the pyrrolopyridine core offers medicinal chemists versatile handles for further molecular elaboration through various cross-coupling reactions, while also modulating the physicochemical properties of the resulting compounds.
This guide provides a comprehensive overview of the critical physicochemical parameters of this compound: its solubility and stability. Understanding these characteristics is paramount for researchers and drug development professionals to ensure its effective use in synthesis, formulation, and analytical characterization. The insights and protocols presented herein are grounded in established principles of physical organic chemistry and best practices in pharmaceutical development.
I. Solubility Profile: A Guide to Solvent Selection and Handling
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its utility in both synthetic and biological contexts. The solubility of this compound is influenced by its crystalline structure and the nature of the solvent. While specific quantitative solubility data for this compound is not extensively published, a reliable solubility profile can be inferred from its structural analogs, such as 7-azaindole and 5-bromo-7-azaindole, and from solvents commonly used in its synthesis as documented in patent literature.
Qualitative Solubility in Common Laboratory Solvents
Based on available data for related compounds, this compound is expected to exhibit good solubility in a range of polar aprotic and polar protic organic solvents. Its aqueous solubility is anticipated to be limited.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Dioxane, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The polar nature of these solvents can effectively solvate the polar pyrrolopyridine core. The use of THF and dioxane in its synthesis supports its good solubility in these ethers.[1][2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydrogen bonding capability of alcohols can interact with the nitrogen atoms of the pyrrolopyridine ring, facilitating dissolution. Studies on 7-azaindole show good solubility in alcohols. |
| Non-Polar | Hexanes, Toluene | Low | The significant polarity of the 7-azaindole core limits its interaction with non-polar hydrocarbon solvents. |
| Aqueous | Water, Buffered Solutions | Low | The hydrophobic nature of the brominated and fluorinated aromatic system is expected to result in poor water solubility, a common characteristic of many heterocyclic drug intermediates.[3] |
Methodology for Solubility Determination: The Shake-Flask Method
For researchers requiring precise quantitative solubility data, the shake-flask method is a standard and reliable protocol.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Protocol:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
The solubility is then calculated from the measured concentration and the dilution factor.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
II. Stability Profile: Ensuring Compound Integrity
The chemical stability of this compound is a critical parameter that influences its storage, handling, and use in multi-step syntheses. While safety data sheets indicate that the compound is stable under recommended storage conditions (room temperature, in a tightly sealed container, away from light and moisture), a more rigorous assessment of its stability under stressed conditions is necessary for many applications.
Predicted Instabilities
Based on the chemical structure of this compound and the known behavior of related heterocyclic compounds, the following instabilities can be anticipated:
-
Acidic and Basic Hydrolysis: The pyrrole and pyridine rings may be susceptible to degradation under strong acidic or basic conditions, potentially leading to ring-opening or other rearrangements.
-
Oxidative Degradation: The electron-rich pyrrole ring can be a target for oxidation, leading to the formation of N-oxides or other degradation products.
-
Photodegradation: Aromatic systems, particularly those containing heteroatoms, can be sensitive to UV and visible light, which may induce photochemical reactions.
-
Thermal Degradation: While likely stable at ambient temperatures, elevated temperatures could lead to decomposition.
Forced Degradation Study: A Protocol for Assessing Stability
A forced degradation study is an essential tool to identify potential degradation pathways and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Treat the samples similarly to the acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the sample at room temperature for a defined period.
-
Thermal Degradation: Store a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by HPLC-PDA-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. The mass spectrometer will aid in the tentative identification of the degradation products based on their mass-to-charge ratio.
Caption: Workflow for a Forced Degradation Study.
Potential Degradation Pathways
While experimental data is required for confirmation, potential degradation pathways for this compound can be hypothesized based on its structure. For instance, hydrolysis could potentially lead to the replacement of the fluorine atom with a hydroxyl group, or more severe conditions could result in the cleavage of the pyrrole ring.
Caption: Hypothesized Degradation Pathways.
III. Recommendations for Handling and Storage
To maintain the integrity and purity of this compound, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. For long-term storage, refrigeration is advisable.
-
Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Atmosphere: For reactions sensitive to oxidation or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
IV. Conclusion
This compound is a valuable and versatile building block in drug discovery. A thorough understanding of its solubility and stability is essential for its effective application. This guide provides a framework for researchers and drug development professionals to make informed decisions regarding solvent selection, handling, and storage of this important compound. The provided protocols for solubility determination and forced degradation studies offer practical guidance for generating critical data to support research and development activities.
V. References
-
ChemicalBook. (2023). 5-Bromo-4-fluoro-7-azaind... - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Capot Chemical. (n.d.). MSDS of this compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2023168686A1 - Substituted cyclopentanes as cdk2 inhibitors. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CA2901502A1 - Amide compounds for the treatment of hiv. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Bromo-7-azaindole 97. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). This compound CAS NO.1172067-95-6. Retrieved from --INVALID-LINK--
-
Bao, S., et al. (2022). Determination and Analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at Different Temperatures (T = 278.15-323.15 K). Journal of Molecular Liquids.
-
Li, Y., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data.
-
Pereira, C. S., et al. (2022). Atlas of the microbial degradation of fluorinated pesticides. Critical Reviews in Biotechnology.
-
The Chemical Properties and Research Applications of 5-Bromo-7-azaindole. (n.d.). BOC Sciences.
-
Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet.
-
Li, G., et al. (2013). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
-
Carboni, A., et al. (2018). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic Letters.
-
Google Patents. (n.d.). US9951043B2 - Therapeutic compounds. Retrieved from --INVALID-LINK--
-
Key, B. D., et al. (2009). Biodegradation of Perfluorinated Compounds. In The Handbook of Environmental Chemistry.
-
Khan, M. Y., et al. (2023). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. International Journal of Molecular Sciences.
-
Ismail, M. I., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis.
-
Wang, Y., et al. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.
-
Bentil, J. A., et al. (2023). A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. Toxics.
-
Berger, U., et al. (2011). Biodegradation of fluorinated alkyl substances. Chimia.
-
Wilde, M., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence.
References
Navigating the Spectral Landscape of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine: An In-depth Technical Guide to its NMR Chemical Shifts
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. A thorough understanding of its structural and electronic properties is paramount for rational drug design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of such compounds. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust, predictive interpretation based on the empirical data of the closely related analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and established principles of NMR spectroscopy concerning halogen and fluorine substitution effects. Furthermore, we present a detailed, field-proven protocol for the acquisition and analysis of NMR data for this class of compounds, ensuring a self-validating framework for researchers.
Introduction: The Significance of this compound in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its unique structure, capable of mimicking purine bases and participating in crucial hydrogen bonding interactions, has led to its incorporation into a multitude of biologically active molecules, including potent inhibitors of various protein kinases.[1][2] The strategic placement of substituents on the 7-azaindole core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound (CAS No. 1172067-95-6), is a particularly interesting derivative. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. The fluorine atom at the 4-position can significantly modulate the electronic properties of the pyridine ring, potentially enhancing binding affinity and improving metabolic stability. A precise understanding of the NMR spectral characteristics of this molecule is therefore essential for its synthesis, characterization, and application in drug development programs.
Predicted NMR Spectral Analysis of this compound
Due to the limited availability of published experimental NMR data for this compound, this section presents a detailed prediction of its ¹H and ¹³C NMR spectra. This analysis is grounded in the experimentally determined NMR data of the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, as reported by Štarha et al. (2013)[3][4], and the well-established effects of fluorine substitution on aromatic systems.
Foundational Data: NMR of 5-bromo-1H-pyrrolo[2,3-b]pyridine
The reported NMR data for 5-bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇ provides a solid baseline for our predictive analysis.[3][4]
| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| HN1 | 11.91 | bs | - |
| HC6 | 8.30 | d | 2.2 |
| HC4 | 8.20 | d | 2.0 |
| HC2 | 7.63 | t | 2.8 |
| HC3 | 6.50 | m | - |
| Carbon (¹³C) | Chemical Shift (ppm) |
| C7a | 147.5 |
| C6 | 142.9 |
| C4 | 130.3 |
| C2 | 128.2 |
| C3a | 122.1 |
| C5 | 111.1 |
| C3 | 100.0 |
The Influence of the 4-Fluoro Substituent
The introduction of a highly electronegative fluorine atom at the 4-position is expected to induce significant changes in the electronic distribution within the 7-azaindole ring system, thereby altering the chemical shifts of the neighboring nuclei.
Expected Effects on ¹H NMR:
-
H6: The proton at the 6-position is ortho to the nitrogen and meta to the fluorine. The electron-withdrawing nature of fluorine will likely cause a downfield shift for H6.
-
H2 and H3: The protons on the pyrrole ring are relatively distant from the fluorine substituent, and thus, their chemical shifts are expected to be less affected, though minor shifts may occur due to through-space or long-range electronic effects.
-
NH Proton: The chemical shift of the NH proton is highly dependent on solvent and concentration. While the fluorine substitution might have a minor electronic influence, the primary determinants of its chemical shift will remain hydrogen bonding and exchange phenomena.
Expected Effects on ¹³C NMR:
-
C4: The carbon directly attached to the fluorine will exhibit a large downfield shift and will show a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz.
-
C5 and C3a: The carbons ortho to the fluorine (C5 and C3a) are expected to show a smaller downfield or even a slight upfield shift due to the complex interplay of inductive and resonance effects, and will exhibit two-bond C-F coupling (²JCF).
-
C6 and C7a: The carbons meta to the fluorine (C6 and C7a) will likely experience a smaller downfield shift and will show three-bond C-F coupling (³JCF).
-
C2 and C3: The carbons of the pyrrole ring, being more distant, will be less affected, though small long-range C-F couplings may be observable.
Predicted ¹H and ¹³C NMR Data for this compound
Based on the analysis above, the following table presents the predicted NMR chemical shifts for this compound. These values are estimations and should be confirmed by experimental data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected C-F Coupling (JCF, Hz) |
| 1-NH | ~12.0 | - | - |
| 2-H | ~7.7 | ~129 | ~2-5 (⁴J) |
| 3-H | ~6.6 | ~101 | ~1-3 (³J) |
| 4 | - | ~155-160 (d) | ~240-260 (¹J) |
| 5 | - | ~105-110 (d) | ~15-20 (²J) |
| 6-H | ~8.4 | ~145 (d) | ~3-5 (³J) |
| 7a | - | ~148 (d) | ~2-4 (³J) |
| 3a | - | ~123 (d) | ~10-15 (²J) |
Note: Predicted chemical shifts are relative to TMS and are based on data from analogous compounds and known substituent effects. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition and Validation
To ensure the generation of high-quality, reproducible NMR data for this compound, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, providing the necessary data for unambiguous structure confirmation.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high boiling point and ability to dissolve a wide range of organic compounds. It also minimizes the exchange of the NH proton, allowing for its observation.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) should be used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Spectrometer and Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[5][6]
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.
-
Assignment: Use the combination of 1D and 2D NMR data to unambiguously assign all proton and carbon signals.
Visualization of Experimental Workflow and Structural Relationships
To provide a clear visual representation of the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for NMR data acquisition and analysis.
Caption: Logical relationships in NMR-based structural elucidation.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR chemical shifts of this compound. By leveraging experimental data from a close structural analog and established principles of NMR spectroscopy, we have offered a detailed interpretation that can guide researchers in the characterization of this important synthetic intermediate. The provided experimental protocol outlines a robust methodology for obtaining high-quality NMR data, ensuring that future work on this and related compounds can be built on a solid foundation of validated structural information. As the field of drug discovery continues to evolve, the detailed structural insights provided by NMR will remain a cornerstone of successful research and development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. As a substituted 7-azaindole, its structural elucidation by mass spectrometry is crucial for synthesis confirmation, metabolite identification, and degradation product analysis. This document will explore the expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights grounded in established principles of mass spectrometry.
Introduction to the Analyte and Mass Spectrometry
This compound belongs to the pyrrolopyridine class of compounds, which are known for their diverse biological activities, often functioning as kinase inhibitors in therapeutic applications.[1] The presence of bromine and fluorine atoms, along with the fused aromatic ring system, dictates a unique fragmentation behavior that can be systematically interpreted.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The fragmentation of a molecule within the mass spectrometer provides a "fingerprint" that can be used to determine its structure. The choice of ionization technique is critical, as it influences the extent of fragmentation. Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing rich structural information. Electrospray Ionization (ESI) is a softer ionization method, often yielding the intact molecular ion, which is then subjected to controlled fragmentation via tandem mass spectrometry (MS/MS).
Predicted Fragmentation under Electron Ionization (EI)
Electron Ionization involves bombarding the analyte with high-energy electrons, leading to the formation of a radical cation (molecular ion, M+•) that is prone to fragmentation. The fragmentation pathways are driven by the stability of the resulting ions and neutral losses. For this compound (Molecular Weight: 215.02 g/mol for isotopes ⁷⁹Br and ¹⁹F), the molecular ion peak would be observed at m/z 214 and 216 due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
The primary fragmentation events are anticipated to involve the loss of the halogen substituents and the cleavage of the pyrrole ring.
Key Fragmentation Pathways in EI-MS
-
Loss of Bromine Radical: The C-Br bond is relatively weak and can undergo homolytic cleavage to lose a bromine radical (•Br), resulting in a cation at m/z 135. This is often a prominent peak in the mass spectra of bromo-aromatic compounds.[2]
-
Loss of a Hydrogen Halide (HBr or HF): Elimination of HBr or HF from the molecular ion can occur, leading to fragment ions at m/z 134 or 195, respectively.
-
Pyrrole Ring Cleavage: The pyrrole ring can undergo cleavage, typically involving the loss of HCN (27 Da), a common fragmentation pathway for nitrogen-containing heterocyclic compounds.[3] This could occur from the molecular ion or subsequent fragment ions.
-
Sequential Losses: A combination of the above fragmentations is expected. For example, the ion at m/z 135 (resulting from Br loss) could further lose HF to produce an ion at m/z 115.
Proposed EI Fragmentation Scheme
Caption: Predicted EI fragmentation of this compound.
Tabulated Predicted EI Fragment Ions
| m/z (for ⁷⁹Br) | Proposed Ion Structure | Neutral Loss |
| 214 | [C₇H₄BrFN₂]⁺• (Molecular Ion) | - |
| 135 | [C₇H₄FN₂]⁺ | •Br |
| 134 | [C₇H₃FN₂]⁺• | HBr |
| 194 | [C₇H₃BrN]⁺• | HF |
| 108 | [C₆H₃FN]⁺• | •Br, HCN |
| 115 | [C₇H₃N₂]⁺• | •Br, HF |
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
Electrospray ionization is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, in positive ion mode. For this compound, the protonated molecule would be observed at m/z 215 and 217. Tandem mass spectrometry (MS/MS) of this precursor ion would then be used to induce fragmentation. The fragmentation in ESI-MS/MS is generally more controlled than in EI and often involves the loss of stable neutral molecules.
Key Fragmentation Pathways in ESI-MS/MS
-
Loss of HBr: The protonated molecule can readily lose a molecule of hydrogen bromide, a common fragmentation pathway for protonated bromo-substituted heterocycles, leading to a fragment ion at m/z 135.
-
Loss of HF: Similarly, the loss of hydrogen fluoride from the precursor ion would result in a fragment at m/z 195 and 197.
-
Sequential Loss of Halogen Acids: Following the initial loss of HBr, the resulting fragment ion at m/z 135 could subsequently lose HF to yield an ion at m/z 115.
Proposed ESI-MS/MS Fragmentation Scheme
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Tabulated Predicted ESI-MS/MS Fragment Ions
| Precursor m/z (for ⁷⁹Br) | Fragment m/z | Proposed Ion Structure | Neutral Loss |
| 215 | 135 | [C₇H₅FN₂]⁺ | HBr |
| 215 | 195 | [C₇H₄BrN]⁺ | HF |
| 215 | 115 | [C₇H₄N₂]⁺ | HBr, HF |
Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental setups are recommended.
EI-MS Experimental Protocol
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
ESI-MS/MS Experimental Protocol
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: Employ a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization source.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1 Scan: m/z 100-500 to identify the precursor ion [M+H]⁺.
-
MS/MS: Select the precursor ion (m/z 215 and 217) for collision-induced dissociation (CID) using argon as the collision gas. Optimize collision energy (typically 10-40 eV) to obtain a characteristic fragmentation pattern.
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be dominated by the loss of its halogen substituents and cleavage of the heterocyclic core. Under EI, extensive fragmentation is expected, providing detailed structural information. ESI-MS/MS offers a more controlled fragmentation, primarily characterized by the loss of neutral halogen acids. The proposed fragmentation schemes and experimental protocols in this guide provide a robust framework for the structural characterization of this and related compounds, aiding researchers in drug development and chemical analysis.
References
The Art of Selectivity: A Technical Guide to the Functionalization of 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Privileged Scaffold of 7-Azaindole in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, stands as a privileged heterocyclic scaffold in the landscape of medicinal chemistry.[1][2] Its structural resemblance to purine and indole allows it to serve as a bioisostere, effectively mimicking these crucial biological motifs while offering unique physicochemical properties.[3][4] This mimicry enables 7-azaindole derivatives to form key hydrogen bond interactions with a wide array of biological targets, leading to their incorporation into numerous biologically active molecules and FDA-approved drugs.[3] The strategic functionalization of the 7-azaindole core is therefore a cornerstone of modern drug discovery, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[5]
This guide focuses on a particularly valuable, yet synthetically challenging, derivative: the 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine core. The presence of two distinct halogen atoms at the C4 and C5 positions of the pyridine ring presents a fascinating case of regioselective functionalization. The electron-withdrawing fluorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr), while the bromine atom at C5 serves as a versatile handle for a plethora of palladium-catalyzed cross-coupling reactions. Understanding and controlling the reactivity at these two sites is paramount for the successful synthesis of complex, next-generation therapeutics.
This document, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthetic strategies, mechanistic underpinnings, and practical considerations for the selective functionalization of the this compound core.
Strategic Functionalization: A Tale of Two Halogens
The synthetic utility of this compound lies in the orthogonal reactivity of its two halogen substituents. The fluorine at C4, being a poor leaving group in nucleophilic substitutions on its own, is activated by the electron-withdrawing effect of the adjacent pyridine nitrogen. This makes the C4 position susceptible to attack by nucleophiles. Conversely, the bromine at C5 is an excellent participant in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The strategic decision of which position to functionalize first is a critical aspect of any synthetic campaign. Generally, the more robust palladium-catalyzed reactions at the C5-bromo position are performed prior to the often more sensitive nucleophilic aromatic substitution at the C4-fluoro position. However, the specific nature of the desired substituents and the overall synthetic route will ultimately dictate the optimal sequence.
Functionalization at the C5 Position: The Power of Palladium Catalysis
The bromine atom at the C5 position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[6] In the context of the this compound core, this reaction allows for the introduction of diverse aryl and heteroaryl moieties, which can significantly impact the biological activity of the resulting molecule.[7][8]
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling.[9][10] For nitrogen-containing heterocycles like 7-azaindoles, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos often provide excellent results.[11]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-7-Azaindole Derivatives
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | SPhos (5) | K₂CO₃ | Water:Acetonitrile (1:4) | 100 | 85-95 | [9] |
| 2 | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ | Ethanol | 100 (MW) | 70-90 | [9] |
| 3 | XPhos Pd G2 (2) | - | K₃PO₄ | 1,4-Dioxane/Water | 80-100 | High | [10] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
SPhos (0.05 equiv)
-
Water:Acetonitrile (1:4)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-fluoro-1H-pyrrolo[2,3-b]pyridine.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C5 position.[1] This reaction is particularly valuable in drug discovery for the synthesis of molecules that can act as hydrogen bond donors or acceptors, thereby influencing their binding to biological targets.
A key challenge in the Buchwald-Hartwig amination of 7-azaindoles is the presence of the unprotected N-H of the pyrrole ring, which can potentially interfere with the catalytic cycle. However, the use of appropriate palladium precatalysts and ligands, such as RuPhos, can facilitate the reaction with high selectivity for the C-N coupling at the C5 position.[12]
Functionalization at the C4 Position: The Nuances of Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C4 position of the 7-azaindole core is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen. This allows for the displacement of the fluoride by a variety of nucleophiles, most notably amines.
The SNAr reaction at the C4 position is a critical step in the synthesis of many kinase inhibitors, where an amino group at this position often forms a key hydrogen bond with the hinge region of the kinase.[13]
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with an Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0-3.0 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a microwave vial, add this compound, the amine, and NMP.
-
Add DIPEA to the mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-4-amino-1H-pyrrolo[2,3-b]pyridine.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The functionalized this compound core is a key building block in the synthesis of numerous kinase inhibitors. The ability to introduce a variety of substituents at the C4 and C5 positions allows for the optimization of interactions with the ATP binding site of kinases, leading to potent and selective inhibitors.
For example, derivatives of 4-amino-7-azaindole have been extensively explored as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Protein Kinase B (Akt/PKB), both of which are critical targets in cancer therapy.[1] The amino group at C4 typically forms a crucial hydrogen bond with the kinase hinge region, while the substituent at C5 can be tailored to occupy a hydrophobic pocket, thereby enhancing potency and selectivity.
Conclusion
The this compound core represents a versatile and highly valuable scaffold for the development of novel therapeutics. The orthogonal reactivity of the C4-fluoro and C5-bromo substituents provides a rich platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of the principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, coupled with careful optimization of reaction conditions, is essential for unlocking the full potential of this privileged heterocyclic system. As the demand for more potent and selective drugs continues to grow, the strategic functionalization of the 7-azaindole core will undoubtedly remain a central theme in the future of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
reaction mechanism of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to the Reaction Mechanisms of 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Abstract
This compound, commonly known as 5-bromo-4-fluoro-7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic architecture, featuring an electron-rich pyrrole ring fused to an electron-deficient di-halogenated pyridine ring, bestows upon it a versatile and predictable reactivity profile. This guide provides an in-depth exploration of the core reaction mechanisms associated with this scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind its reactivity in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and functionalization of the pyrrole nucleus, supported by detailed protocols and mechanistic diagrams.
Introduction: The Strategic Value of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a multitude of biological targets, most notably protein kinases.[1] Its structure serves as a bioisostere of indole, where the introduction of a nitrogen atom into the six-membered ring modulates key physicochemical properties such as pKa, solubility, and hydrogen bonding potential. This fine-tuning is critical for optimizing drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]
The subject of this guide, this compound, is a highly functionalized derivative designed for sequential, regioselective modifications. The fluorine at C4 and bromine at C5 are not merely substituents; they are strategically placed reactive handles that allow for the precise and independent installation of diverse chemical moieties, making this a cornerstone intermediate in the synthesis of complex therapeutic agents.[2][3][4]
Nucleophilic Aromatic Substitution (SNAr): The Primacy of Fluorine
The pyridine ring of the 7-azaindole system is inherently electron-deficient, a characteristic that is amplified by the presence of two electron-withdrawing halogen substituents. This electronic landscape makes the C4 and C5 positions susceptible to nucleophilic attack, proceeding through a classic Nucleophilic Aromatic Substitution (SNAr) mechanism.
Mechanistic Rationale and Regioselectivity
A critical question for the synthetic chemist is which halogen will be displaced. In the context of SNAr, the reaction rate is primarily governed by two factors: the stability of the intermediate Meisenheimer complex and the leaving group's ability.
-
Attack and Stabilization: Nucleophilic attack occurs at the carbon bearing a halogen, forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing pyridine nitrogen effectively stabilizes this intermediate, particularly when the attack is at the ortho (C6) or para (C4) positions.
-
Leaving Group Departure: The C-F bond is significantly more polarized than the C-Br bond due to fluorine's high electronegativity. This polarization renders the C4 carbon more electrophilic and susceptible to initial attack. Furthermore, fluoride is an excellent leaving group in SNAr reactions because the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine strongly stabilizes the transition state leading to this intermediate.[5][6]
Consequently, nucleophilic attack on this compound occurs with high regioselectivity at the C4 position, leading to the displacement of the fluoride ion.[5]
Visualization: SNAr Mechanism
Caption: Figure 1: S-N-Ar at the C4 Position
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol is adapted from methodologies for similar electron-deficient heterocyclic systems.
-
Setup: To a clean, dry microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and a suitable base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Solvent: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 120-160 °C for 30-90 minutes. Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the 4-amino-5-bromo-1H-pyrrolo[2,3-b]pyridine derivative.
Palladium-Catalyzed Cross-Coupling: The Versatility of Bromine
With the C4 position functionalized, the C5-bromo substituent serves as a robust handle for a suite of palladium-catalyzed cross-coupling reactions. These transformations are pillars of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a premier method for constructing biaryl and vinyl-aryl structures. The C-Br bond at the 5-position is significantly more reactive than the C-F bond under typical Suzuki conditions, ensuring excellent chemoselectivity.
Mechanistic Cycle: The reaction proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the azaindole, forming a Pd(II) intermediate.
-
Transmetalation: A base activates the boronic acid (or ester), facilitating the transfer of the organic group from boron to the palladium center.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[7][8]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Figure 2: Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool.[9][10] This palladium-catalyzed reaction couples an amine with an aryl halide. The choice of phosphine ligand is critical for achieving high efficiency and broad substrate scope, with bulky, electron-rich ligands generally promoting the desired transformation.[11][12]
Mechanistic Cycle: The cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.[9]
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Figure 3: Buchwald-Hartwig Amination Cycle
Comparative Experimental Conditions
The following table summarizes typical conditions for these key cross-coupling reactions, providing a practical starting point for experimental design.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Substrate | 5-Bromo-7-azaindole derivative | 5-Bromo-7-azaindole derivative |
| Coupling Partner | Aryl/Vinyl Boronic Acid or Ester | Primary/Secondary Amine |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | (Often included in catalyst) | XPhos, RuPhos, BINAP |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, DME, Toluene | Toluene, 1,4-Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
Functionalization of the Pyrrole Ring
The pyrrole half of the 7-azaindole scaffold possesses its own distinct reactivity, primarily centered around the N-H proton and the electron-rich C3 position.
N-H Protection and Deprotection
The pyrrole N-H is acidic and can interfere with certain reactions, particularly organometallic processes where it can act as a proton source or coordinate to the metal catalyst, leading to deactivation.[13] Therefore, protection of this nitrogen is a common and often crucial strategy.
Common Protecting Groups:
-
Tosyl (Ts): Installed using tosyl chloride (TsCl) and a base. It is robust but can be removed under basic conditions (e.g., NaOH) or with reducing agents.[2]
-
Benzenesulfonyl (Bs): Similar to tosyl, installed with benzenesulfonyl chloride and offers comparable stability.[14]
-
(2-(Trimethylsilyl)ethoxy)methyl (SEM): A more labile group, removed under acidic conditions or with fluoride sources.
Visualization: Protection/Deprotection Workflow
Caption: Figure 4: Pyrrole N-H Protection Workflow
Experimental Protocol: Tosylation
-
Setup: Dissolve the N-H azaindole (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or DMF in a round-bottom flask.
-
Base: Add a base such as triethylamine (1.5 eq.) or sodium hydride (1.2 eq., use with caution) and stir for 10-20 minutes at 0 °C.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water. If using DCM, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. If using DMF, perform an aqueous workup with ethyl acetate extraction.
-
Purification: Purify the crude product via flash chromatography to obtain the N-tosylated compound.[2]
Electrophilic Substitution at C3
The pyrrole ring is electron-rich and undergoes electrophilic aromatic substitution preferentially at the C3 position, which is analogous to the C2 position of indole.[13] Halogenation, nitration, and acylation are common transformations. For instance, selective iodination at C3 can be readily achieved using N-iodosuccinimide (NIS), installing another useful handle for further cross-coupling reactions.[14][15]
Conclusion
This compound is a testament to strategic molecular design. Its reactivity is governed by a clear and exploitable hierarchy: the highly activated C4-fluoro bond is primed for nucleophilic substitution, the C5-bromo bond is an ideal substrate for a wide array of palladium-catalyzed cross-couplings, and the pyrrole ring allows for both N-H protection/functionalization and electrophilic substitution at C3. Understanding these distinct and sequential reaction mechanisms empowers chemists to utilize this scaffold as a versatile platform for constructing complex, biologically active molecules, accelerating the pace of drug discovery and development.[16][17]
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. nbinno.com [nbinno.com]
medicinal chemistry of 7-azaindoles
An In-Depth Technical Guide to the Medicinal Chemistry of 7-Azaindoles
Abstract
The 7-azaindole scaffold, a bioisosteric analogue of indole, has firmly established itself as a "privileged structure" in modern medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors. This guide provides a comprehensive exploration of the , from the fundamental principles of its scaffold to its application in clinically approved drugs. We will dissect its role as a premier hinge-binding motif, survey key synthetic strategies for its functionalization, analyze structure-activity relationships (SAR) across various therapeutic targets, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potent potential of the 7-azaindole core in their therapeutic programs.
The 7-Azaindole Scaffold: A Privileged Bioisostere
The strategic replacement of a carbon atom with nitrogen in a lead molecule—a practice known as bioisosteric replacement—is a powerful tool for optimizing drug properties. Azaindoles, which substitute a CH group in the benzene ring of indole with a nitrogen atom, exemplify this strategy's success.[1][2] Among the four possible isomers, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has emerged as the most prominent in drug discovery.[1]
The introduction of the nitrogen atom at the 7-position imparts several advantageous physicochemical properties compared to its parent indole scaffold:[2][3][4]
-
Enhanced Hydrogen Bonding: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) remains a hydrogen bond donor. This dual capability is central to its biological activity, particularly in kinase inhibition.[5][6]
-
Modulated pKa and Lipophilicity: The electron-withdrawing nature of the N7 atom lowers the pKa of the pyrrole N1-H, making it a stronger hydrogen bond donor. It also generally increases the polarity and aqueous solubility of the molecule, which can lead to improved pharmacokinetic profiles.[1][7]
-
Metabolic Stability: The replacement of a carbon with a nitrogen atom can block potential sites of oxidative metabolism, enhancing the metabolic stability of drug candidates.[1]
These features have contributed to the 7-azaindole framework being incorporated into numerous biologically active molecules, with over 100,000 structures registered in chemical databases.[1][6]
Caption: Comparison of Indole and 7-Azaindole structures.
The Quintessential Hinge-Binder: 7-Azaindoles in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, is a major focus of drug discovery, especially in oncology.[5] Most small-molecule kinase inhibitors are ATP-competitive, binding to the ATP pocket and interacting with the "hinge region" that connects the N- and C-terminal lobes of the kinase.[5][8]
The 7-azaindole scaffold is an exceptional hinge-binding motif.[8][9] The spatial arrangement of its N7 (acceptor) and N1-H (donor) atoms allows it to form a bidentate (two-point) hydrogen bond interaction with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[2] This strong and specific interaction provides a robust anchor for the inhibitor, making the 7-azaindole a "kinase privileged fragment."[5][6]
The breakthrough success of Vemurafenib (Zelboraf®) , an FDA-approved inhibitor of BRAF kinase for the treatment of melanoma, validated the power of this scaffold.[5][8] Discovered through fragment-based drug design, Vemurafenib's development began with a simple 7-azaindole fragment that demonstrated the characteristic hinge-binding interaction.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
The Strategic Role of Fluorine in the Bioactivity of 5-Bromo-4-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has been firmly established as a privileged structure in modern medicinal chemistry, particularly in the design of potent kinase inhibitors. Its ability to act as a bioisostere for purines allows it to form crucial hydrogen bond interactions within the ATP-binding sites of numerous kinases. The strategic incorporation of halogen atoms, specifically bromine and fluorine, onto this core at the 5- and 4-positions respectively, creates a versatile and highly valuable starting point for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the multifaceted role of the fluorine atom in 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, elucidating its profound impact on target binding, metabolic stability, and overall pharmacokinetic properties. We will explore the mechanistic underpinnings of fluorine's influence, provide detailed experimental protocols for derivatization and bioactivity assessment, and present a framework for the rational design of next-generation inhibitors based on this powerful scaffold.
Introduction: The 7-Azaindole Core and the Power of Halogenation
The 7-azaindole framework is a cornerstone of many successful kinase inhibitor programs. The pyridine nitrogen and the pyrrole N-H group serve as a hydrogen bond acceptor and donor, respectively, adeptly mimicking the adenine base of ATP and anchoring ligands to the hinge region of the kinase active site.[1][2][3] This fundamental interaction is the basis for the scaffold's broad applicability.
The introduction of bromine at the C5 position and fluorine at the C4 position is not arbitrary. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for the introduction of diverse substituents to explore the solvent-exposed regions of the ATP binding pocket.[4][5] The fluorine atom at C4, the focus of this guide, plays a more subtle but equally critical set of roles that go far beyond simple structural variation.
The Multifaceted Influence of the C4-Fluorine Atom
The incorporation of fluorine into drug candidates can dramatically enhance pharmacokinetic and physicochemical properties.[6] Its small size, similar to a hydrogen atom, allows for substitution with minimal steric hindrance, while its extreme electronegativity imparts unique properties to the molecule. In the context of the 5-bromo-4-fluoro-7-azaindole scaffold, the fluorine atom's role can be dissected into three primary categories:
Modulation of Physicochemical Properties and Metabolic Stability
A primary and well-documented advantage of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] By replacing a C-H bond at a metabolically vulnerable position, the fluorine atom acts as a "metabolic shield," preventing hydroxylation and extending the compound's in vivo half-life. This leads to improved oral bioavailability and sustained therapeutic exposure.[7]
Furthermore, the electronegative fluorine atom can lower the pKa of nearby basic nitrogen atoms. In the 7-azaindole core, this can influence the ionization state of the molecule at physiological pH, affecting properties like solubility, cell membrane permeability, and off-target interactions (e.g., hERG channel binding).[8]
Enhancement of Target Binding Affinity and Selectivity
The role of fluorine extends beyond metabolic considerations and directly impacts the ligand-protein interaction. Its high electronegativity creates a localized dipole moment, enabling favorable electrostatic and polar interactions with the target protein that are not possible with a simple hydrogen atom.
-
Hydrogen Bonding and Polar Interactions: While not a classic hydrogen bond acceptor itself, the polarized C-F bond can engage in favorable dipole-dipole interactions and form non-canonical hydrogen bonds with backbone amides or specific amino acid side chains (e.g., Lysine) in the kinase active site.[2][9] In a study on azaindole-based Cdc7 kinase inhibitors, it was demonstrated that replacing a chloro group with a fluoro group compensated for the loss of a hydrophobic interaction by enabling an enhanced hydrogen bond to a key lysine residue.[2][10] This highlights the ability of fluorine to introduce beneficial polar interactions that can significantly increase binding affinity.
-
Conformational Control: Fluorine substitution can enforce a specific conformation of the molecule through stereoelectronic effects. This pre-organization of the ligand into its bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity.[7]
-
Selectivity: By introducing unique electronic features, the fluorine atom can help to achieve selectivity between closely related kinases. A subtle change in the electronic landscape of the binding pocket can be exploited by a fluorinated ligand to favor binding to the desired target over off-targets that may have a slightly different amino acid composition.
Utility in Diagnostic Applications (¹⁸F PET Imaging)
The fluorine-18 (¹⁸F) isotope is a positron emitter with a convenient half-life (109.8 minutes), making it an ideal radiolabel for Positron Emission Tomography (PET) imaging. The ability to incorporate ¹⁸F into a bioactive molecule allows for non-invasive, real-time visualization of drug distribution, target engagement, and pharmacokinetics in preclinical and clinical settings. The synthetic methodologies developed for stable fluorination can often be adapted for radiolabeling with ¹⁸F, providing a powerful tool for translational drug development.
Synthetic Strategies and Derivatization
The this compound scaffold is a versatile starting material for generating compound libraries. The bromine at the C5 position is the primary site for diversification through palladium-catalyzed cross-coupling reactions.
Diagram: Synthetic Utility of the Scaffold
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. researchgate.net [researchgate.net]
5-Bromo-4-Fluoro-1H-Pyrrolo[2,3-b]pyridine: A Privileged Fragment for Modern Drug Discovery
Whitepaper: A Technical Guide for Drug Discovery Professionals
Abstract: The strategic deployment of small, efficient molecular fragments is a cornerstone of modern drug discovery, enabling a more rational exploration of chemical space. Within the armamentarium of fragment-based drug discovery (FBDD), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged" structure, particularly for its remarkable success in kinase inhibitor development.[1][2][3] This technical guide provides an in-depth analysis of a specifically functionalized derivative, 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine. We will dissect the strategic rationale behind its design, its inherent physicochemical advantages, and its application in drug discovery campaigns. This document serves as a practical resource for researchers, offering not only theoretical insights but also actionable experimental protocols for screening and synthetic elaboration, thereby empowering scientific teams to leverage this potent fragment in their hit-to-lead programs.
Part 1: The 7-Azaindole Core - A Foundation for Success
The Paradigm of Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has established itself as a powerful alternative to traditional high-throughput screening (HTS). Instead of screening vast libraries of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to the target protein.[4] These initial hits serve as starting points for a more controlled and structure-guided process of chemical elaboration, growing the fragment into a potent, lead-like molecule. This approach offers a more efficient sampling of chemical space and often yields leads with superior physicochemical properties.[5]
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
7-Azaindole: A Kinase-Privileged Scaffold
The 7-azaindole scaffold is a bioisostere of indole and purine, structures of immense biological importance.[2][6] Its prominence in medicinal chemistry stems from its role as an exceptional "hinge-binder" for protein kinases.[7][8] The ATP-binding site of kinases features a flexible "hinge" region that forms critical hydrogen bonds to anchor the adenine moiety of ATP. The 7-azaindole scaffold exquisitely mimics this interaction.[9]
The pyridine nitrogen at position 7 (N7) serves as a hydrogen bond acceptor, while the pyrrole nitrogen at position 1 (N1-H) acts as a hydrogen bond donor.[1] This arrangement allows for the formation of a bidentate hydrogen bond network with the backbone of the kinase hinge, providing a stable and high-affinity anchor for the inhibitor.[9] This unique binding capability is so effective that 7-azaindole-based inhibitors have demonstrated activity against more than 90 different human kinases.[1][9]
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold to the kinase hinge.
Case Study: Vemurafenib - The Quintessential FBDD Success
The discovery of Vemurafenib, an FDA-approved inhibitor of B-RAF kinase for melanoma treatment, is a landmark achievement for FBDD.[8] The journey began with a simple 7-azaindole fragment, which was identified as a binder to the kinase. Through structure-based drug design, chemists systematically elaborated on this core, leading to the development of a highly potent and selective drug.[9] This success story underscores the power of the 7-azaindole scaffold as a starting point for kinase inhibitor programs.[7][10]
Part 2: Strategic Profile of 5-Bromo-4-Fluoro-7-Azaindole
The selection of this compound is not arbitrary; it is a carefully engineered fragment designed for maximal utility in a drug discovery campaign. The substitutions at the C4 and C5 positions provide distinct strategic advantages.
Core Physicochemical Properties
A fragment's success is intimately tied to its properties. Adherence to the "Rule of Three" (MW < 300, ClogP < 3, H-bond donors/acceptors < 3) is a common guideline for library design.[11] 5-bromo-4-fluoro-7-azaindole fits well within these parameters, ensuring good aqueous solubility and a higher probability of forming high-quality, ligand-efficient interactions.
| Property | Value | Source |
| CAS Number | 1172067-95-6 | [12] |
| Molecular Formula | C₇H₄BrFN₂ | [12] |
| Molecular Weight | 215.03 g/mol | [12] |
| Boiling Point | 277.9±40.0°C | [13] |
| Storage | 2-8°C, sealed, dry | [13] |
The Strategic Role of Halogenation
-
The C5-Bromo Group: A Handle for Synthetic Elaboration The bromine atom at the C5 position is a versatile synthetic handle. It is strategically placed to act as a vector for fragment growth, pointing out from the ATP binding pocket towards the solvent-exposed region in many kinases.[2] This allows for the application of a wide range of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[14] This enables the rapid generation of diverse libraries of analogues, allowing for a systematic exploration of the structure-activity relationship (SAR) and optimization of potency and selectivity.[10]
-
The C4-Fluoro Group: Modulating Potency and Physicochemical Properties The introduction of a fluorine atom at the C4 position is a classic medicinal chemistry tactic.[15] Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic system. This can modulate the pKa of the pyrrole N-H and pyridine N7, potentially fine-tuning the hydrogen bonding strength with the kinase hinge.[2] Furthermore, fluorine can enhance binding affinity through favorable electrostatic or dipole interactions, improve metabolic stability by blocking potential sites of oxidation, and increase membrane permeability, thereby improving overall drug-like properties.[15]
Part 3: Application in Drug Discovery Campaigns
Target Landscape
While protein kinases are the most prominent targets for 7-azaindole-based compounds, the scaffold's utility is not confined to this family.[1][9] Its privileged nature has led to its successful application in developing inhibitors for other important drug targets, including:
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases crucial in cancer signaling.[16][17]
-
Influenza RNA-dependent RNA polymerase (RdRP): Specifically targeting the PB2 subunit for antiviral therapy.[18]
-
Phosphodiesterase 4B (PDE4B): A target for inflammatory and central nervous system diseases.[19]
Initial Fragment Screening: Identifying Hits
Identifying the weak but specific binding of fragments like 5-bromo-4-fluoro-7-azaindole requires sensitive biophysical techniques.
-
Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a gold-standard technique for FBDD.[4] In protein-observed NMR , an isotopically labeled (¹⁵N or ¹³C) protein is used. Upon fragment binding, chemical shift perturbations (CSPs) are observed in a ¹H-¹⁵N HSQC spectrum, not only confirming binding but also mapping the interaction site on the protein surface.[20][21] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and WaterLOGSY, do not require labeled protein and can rapidly screen fragment mixtures.[11][22]
-
Methodology 2: Surface Plasmon Resonance (SPR) SPR is a label-free technology that measures changes in mass on a sensor surface in real-time.[23] The target protein is immobilized, and a solution containing the fragment is flowed over. Binding is detected as a change in the refractive index. SPR is a powerful tool for both primary screening and hit validation, providing valuable kinetic (kₐ, kₔ) and affinity (K₋) data.[24][25]
Hit-to-Lead Optimization: The Path Forward
Once a hit is confirmed, the journey to a lead compound begins. The dual-functionalized nature of 5-bromo-4-fluoro-7-azaindole provides a clear roadmap for optimization.
Caption: Iterative cycle of hit-to-lead optimization using the C5-bromo handle.
The primary strategy involves leveraging the C5-bromo position for synthetic elaboration. By obtaining a co-crystal structure of the initial fragment bound to the target, medicinal chemists can rationally design new substituents to interact with nearby pockets, thereby "growing" the fragment into a higher affinity ligand. This iterative process of design, synthesis, and testing is the core of the hit-to-lead phase.
Part 4: Experimental Protocols
The following protocols are provided as a guide for researchers. They should be adapted based on the specific target protein and available instrumentation.
Protocol: NMR-Based Fragment Screening using ¹H-¹⁵N HSQC
This protocol describes a protein-observed method to identify fragments that bind to a target protein.[20][21]
Objective: To identify fragments that cause chemical shift perturbations (CSPs) in the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein.
Materials:
-
¹⁵N-labeled target protein (50-100 µM) in NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, 2 mM DTT, pH 7.0 in 90% H₂O/10% D₂O).
-
Fragment library stock solutions (e.g., 100 mM in d₆-DMSO).
-
NMR spectrometer equipped with a cryoprobe.
Methodology:
-
Protein Preparation: Prepare a sample of ¹⁵N-labeled protein at a final concentration of 50-100 µM. Ensure the protein is stable and well-folded under these conditions.
-
Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference (apo) spectrum. Causality: This spectrum establishes the baseline chemical shifts for every backbone amide proton, against which changes will be measured.
-
Fragment Addition: Add a small aliquot of the fragment stock solution to the protein sample. A typical final fragment concentration is 250-500 µM (a 5-10 fold molar excess). Ensure the final DMSO concentration is kept constant across all samples (e.g., <1%).
-
Test Spectrum Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions to the reference spectrum.
-
Data Analysis: Overlay the reference and test spectra. Look for changes in the positions of cross-peaks. Significant CSPs indicate that a fragment is binding to the protein in the vicinity of that specific residue.
-
Equation for CSP: CSP = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2).
-
-
Hit Validation: For any fragment mixture that shows CSPs, deconvolute the mixture by testing each component individually to identify the active fragment. Perform a titration experiment by adding increasing concentrations of the hit fragment to determine the dissociation constant (K₋).[11]
Protocol: SPR-Based Fragment Screening and Affinity Determination
This protocol outlines a general procedure for identifying fragment hits and characterizing their binding kinetics using SPR.[23][24]
Objective: To identify fragment binders and determine their association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (K₋).
Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5, NTA).
-
Target protein and a suitable reference protein/surface.
-
Fragment library solutions in running buffer with matched DMSO concentration.
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Target Immobilization: Immobilize the target protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling, His-tag capture). A second flow cell should be prepared as a reference, either by leaving it blank or immobilizing an irrelevant protein. Causality: The reference channel is crucial for subtracting bulk refractive index changes and non-specific binding, ensuring that the observed signal is due to a specific interaction with the target.
-
Assay Development: Inject a series of fragment concentrations over the surface to determine the optimal concentration range for screening. The goal is to find a concentration that gives a detectable signal without causing solubility issues or excessive non-specific binding.
-
Primary Screen: Inject each fragment from the library (typically at a single high concentration, e.g., 100-200 µM) over the target and reference surfaces. Monitor the binding response (measured in Response Units, RU).
-
Hit Identification: Fragments that show a significantly higher response on the target surface compared to the reference surface are considered potential hits. The shape of the sensorgram (association and dissociation curves) can provide initial qualitative information about the binding kinetics.
-
Affinity Characterization: For each validated hit, perform a full kinetic analysis. Inject a series of concentrations of the fragment (e.g., a 2-fold dilution series from 200 µM down to ~3 µM) over the surfaces.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters kₐ and kₔ. The equilibrium dissociation constant is calculated as K₋ = kₔ / kₐ.
Protocol: Representative Suzuki Coupling at the C5-Position
This protocol describes a typical Suzuki cross-coupling reaction to elaborate the 5-bromo-7-azaindole core.[2]
Objective: To couple an aryl or heteroaryl boronic acid to the C5 position of the scaffold.
Materials:
-
This compound.
-
Desired aryl/heteroaryl boronic acid or pinacol ester (1.2 equivalents).
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents).
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equivalents).
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1).
-
Inert atmosphere (Nitrogen or Argon).
Methodology:
-
Reaction Setup: To a reaction vessel, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Causality: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yields. An inert atmosphere is essential for catalytic cycle efficiency.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Part 5: Conclusion and Future Outlook
This compound is more than just another fragment; it is a highly engineered tool for drug discovery. Its 7-azaindole core provides a validated, high-affinity anchor for numerous target classes, most notably protein kinases. The strategic placement of the C4-fluoro and C5-bromo substituents offers medicinal chemists a pre-packaged solution for modulating physicochemical properties and a clear, actionable vector for rapid hit-to-lead optimization. As drug discovery continues to embrace rational, structure-guided approaches, the intelligent design embodied by fragments like this will be paramount. Its proven scaffold, combined with its synthetic versatility, ensures that 5-bromo-4-fluoro-7-azaindole will remain a valuable and frequently utilized starting point in the quest for novel therapeutics.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 10. Practical Fragments: Fragments vs PKC-ι: 7-azaindole strikes again [practicalfragments.blogspot.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. appretech.com [appretech.com]
- 13. This compound [myskinrecipes.com]
- 14. ossila.com [ossila.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ovid.com [ovid.com]
- 25. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine for Drug Discovery Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active compounds, particularly in the domain of kinase inhibitors and other targeted therapeutics.[1][2][3][4][5][6] Its unique electronic properties and ability to form critical hydrogen bonds make it a cornerstone in modern medicinal chemistry. The functionalization of this core, particularly at the C5 position, is a key strategy for developing novel molecular entities with tailored pharmacological profiles.
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a versatile and highly valuable building block in this endeavor.[3][7] The bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions, while the adjacent fluorine atom can modulate the electronic properties of the ring and offer potential metabolic blocking or binding advantages. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for installing aryl and heteroaryl moieties at the C5 position due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[6][8]
This document serves as a comprehensive technical guide, providing a mechanistic overview, a survey of effective reaction conditions, a detailed experimental protocol, and a troubleshooting workflow for the successful Suzuki-Miyaura coupling of this compound.
Section 1: The Suzuki-Miyaura Catalytic Cycle - A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl bromide (this compound), inserting itself into the carbon-bromine bond. This forms a new Palladium(II) intermediate. This step is often rate-limiting.
-
Transmetalation: The organic group from the boronic acid (or its derived boronate ester) is transferred to the Palladium(II) complex, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate), which facilitates the transfer.[10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Palladium(0) species, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Key Parameters for Coupling with this compound
The successful coupling of this specific substrate requires careful consideration of several interconnected parameters. The presence of the N-H group and the pyridine nitrogen makes it more challenging than a simple aryl bromide.
-
The Substrate's Nature: this compound contains a relatively acidic N-H proton. In the presence of a strong base, this can lead to deprotonation, forming an anionic species that may inhibit the palladium catalyst or cause solubility issues.[11] Furthermore, the lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.
-
Palladium Catalyst and Ligand Selection: The choice of catalyst and ligand is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may work but often require higher temperatures and give lower yields. For challenging heteroaromatic substrates, catalyst systems based on bulky, electron-rich phosphine ligands are superior.[11][12] These ligands promote the crucial oxidative addition step, stabilize the catalyst, and prevent deactivation.
-
Base Selection: The base facilitates the transmetalation step. A careful balance is needed; the base must be strong enough to form the boronate complex but not so strong that it causes substrate degradation or catalyst inhibition. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8][13][14][15] K₃PO₄ is often an excellent choice for N-H containing substrates.[11]
-
Solvent System: A mixture of an organic solvent and water is typically required to dissolve both the organic substrate/reagents and the inorganic base.[8][13][14] Common systems include 1,4-dioxane/water, dimethoxyethane (DME)/water, and ethanol/water. The solvent mixture must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Section 3: Recommended Protocols & Methodologies
Table 1: Survey of Suzuki Coupling Conditions for 7-Azaindole and Related N-H Heterocycles
This table summarizes conditions reported in the literature for similar substrates, providing a valuable starting point for optimization.
| Substrate Type | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O | 80 | High | [13] |
| 2-Iodo-4-chloro-7-azaindole | Pd₂(dba)₃ / (Not Specified) | K₂CO₃ | Dioxane / H₂O | 100 | Good | [14] |
| Chloro-azaindoles (NH-free) | XPhos Pd G2 (P1 Precatalyst) | K₃PO₄ | Dioxane / H₂O | 60 | 91-99 | [11] |
| 5-Bromo-pyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane / H₂O | 85-95 | Moderate-Good | [8] |
| 3-Bromo pyrazolo-pyrimidinone | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH / H₂O | 135 (MW) | 67-89 | [16] |
Detailed Step-by-Step Protocol: General Procedure
This protocol describes a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar
-
Nitrogen or Argon supply
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Degassing: Seal the vessel and briefly purge the headspace with the inert gas. For maximum oxygen removal, subject the solvent mixture to three freeze-pump-thaw cycles if the equipment is available.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir vigorously. Alternatively, microwave heating (e.g., 120-140 °C for 20-40 minutes) can significantly accelerate the reaction.[15][16]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-16 hours for conventional heating).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Section 4: Optimization & Troubleshooting Workflow
When initial results are suboptimal, a systematic approach to optimization is necessary.
Common Issues & Potential Solutions:
-
Low or No Conversion:
-
Catalyst/Ligand: The catalyst system may be inefficient. Switch to a more robust precatalyst like XPhos Pd G2 or SPhos Pd G2.[11] These are often more active and air-stable.
-
Temperature: The reaction may require more thermal energy. Increase the temperature in 10-20 °C increments. Microwave irradiation is a highly effective alternative.[16]
-
Base: The base may be too weak or poorly soluble. Switch from K₂CO₃ to the more potent and often more soluble K₃PO₄ or Cs₂CO₃.[8]
-
-
Protodeboronation (Loss of Boronic Acid):
-
This side reaction replaces the boronic acid with a hydrogen atom. It is often caused by excess water, oxygen, or prolonged heating.
-
Solution: Ensure all solvents are rigorously degassed. Use a slightly larger excess of the boronic acid (e.g., 1.8-2.0 equiv). Avoid unnecessarily long reaction times.
-
-
Homocoupling of Boronic Acid:
-
This side product (R-R from R-B(OH)₂) is often promoted by oxygen.
-
Solution: Meticulous degassing of the reaction mixture is critical. Reducing catalyst loading may also help.
-
Caption: A decision workflow for troubleshooting the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and indispensable tool for drug discovery. Success hinges on recognizing the specific challenges posed by the 7-azaindole scaffold and making informed choices regarding the catalyst system, base, and reaction conditions. The use of modern, bulky phosphine ligands and appropriate bases like K₃PO₄ under rigorously inert conditions provides a reliable pathway to a diverse array of functionalized 7-azaindoles. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to efficiently synthesize novel compound libraries and accelerate the development of next-generation therapeutics.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Buchwald-Hartwig Amination of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of C-N Bond Formation on the 7-Azaindole Scaffold
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its impact is particularly profound in medicinal chemistry, where the arylamine motif is a ubiquitous feature in a vast array of therapeutic agents. This protocol focuses on a substrate of significant interest: 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole core.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is recognized as a "privileged scaffold" in drug discovery.[4] Its structural resemblance to purine enables it to form key hydrogen bond interactions with a multitude of biological targets, particularly protein kinases.[4] The strategic introduction of a fluorine atom at the 4-position and the subsequent installation of an amine at the 5-position via Buchwald-Hartwig amination can dramatically modulate the scaffold's electronic and pharmacological properties. This specific substitution pattern is a key feature in potent and selective inhibitors of critical cancer signaling pathways, including those driven by Fibroblast Growth Factor Receptor (FGFR) and Protein Kinase B (Akt/PKB).[4][5][6][7]
However, the 7-azaindole core presents unique challenges for cross-coupling reactions. The unprotected pyrrole N-H and the pyridine nitrogen can act as chelating ligands for the palladium catalyst, leading to catalyst inhibition and poor reactivity.[8][9] This application note provides a detailed, field-proven protocol designed to overcome these challenges, ensuring reliable and high-yielding synthesis of 5-amino-4-fluoro-7-azaindole derivatives.
The Catalytic Cycle: Mechanism of Action
A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established palladium-based catalytic cycle.[1][2][10]
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 5-bromo-4-fluoro-7-azaindole. This is often the rate-determining step of the reaction and results in a Pd(II) complex.[3][11][12] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a strong base deprotonates the coordinated amine, forming a palladium-amido intermediate.[3][13][14] The basicity and solubility of the chosen base are paramount for the efficiency of this transformation.[15]
-
Reductive Elimination: This final step involves the formation of the new C-N bond, which releases the desired N-arylated product. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is optimized for the coupling of various primary and secondary amines with this compound. The key to success lies in the rigorous exclusion of air and moisture and the judicious selection of the catalyst system.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Starting material (1.0 equiv). |
| Amine (Primary or Secondary) | ≥98% | Commercial | Nucleophile (1.2–1.5 equiv). |
| RuPhos Pd G3 | Pre-catalyst | Commercial | Palladium Source (1–3 mol%). |
| RuPhos | Ligand | Commercial | Ancillary Ligand (1.5–4.5 mol%). |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercial | Base (2.0 equiv). Handle in a glovebox. |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent. Ensure <50 ppm water content. |
| Oven-dried reaction vial with stir bar | - | - | Must be dried at >120 °C for several hours. |
| Argon or Nitrogen Gas Supply | High Purity | - | For maintaining an inert atmosphere. |
Step-by-Step Methodology
The following workflow is critical for achieving high reproducibility and yield.
Caption: Step-by-step experimental workflow for the amination protocol.
-
Preparation: In a nitrogen-filled glovebox, add this compound (1.0 equiv), sodium tert-butoxide (2.0 equiv), RuPhos Pd G3 pre-catalyst (e.g., 2 mol%), and additional RuPhos ligand (e.g., 3 mol%) to an oven-dried reaction vial containing a magnetic stir bar.
-
Expert Insight: The use of a pre-catalyst like RuPhos Pd G3 is highly recommended over sources like Pd(OAc)₂ or Pd₂(dba)₃.[16] Pre-catalysts ensure the reliable and quantitative formation of the active Pd(0) species, leading to more consistent results. Bulky, electron-rich biarylphosphine ligands like RuPhos are essential for coupling heteroaryl halides, as they accelerate both the oxidative addition and the product-forming reductive elimination steps.[17][18][19]
-
-
Sealing and Solvent Addition: Seal the vial with a PTFE-lined cap. Remove the vial from the glovebox. Add anhydrous 1,4-dioxane via syringe.
-
Amine Addition: Add the amine (1.2 equiv) via syringe. If the amine is a solid, it should be added in the glovebox during step 1.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Expert Insight: The elevated temperature is necessary to overcome the activation barrier for the oxidative addition of the electron-rich heteroaryl bromide.
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and carefully quench by adding saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Expected Results and Troubleshooting
Adherence to the protocol should provide good to excellent yields. Below is a table of expected quantitative data for a representative reaction and a guide for troubleshooting common issues.
Representative Reaction Data
| Parameter | Value |
| Substrate | This compound (0.5 mmol, 115.5 mg) |
| Amine | Morpholine (0.6 mmol, 52 µL) |
| Catalyst | RuPhos Pd G3 (0.01 mmol, 2 mol%) |
| Ligand | RuPhos (0.015 mmol, 3 mol%) |
| Base | NaOtBu (1.0 mmol, 96 mg) |
| Solvent | Anhydrous 1,4-Dioxane (2.0 mL) |
| Temperature | 100 °C |
| Time | 16 hours |
| Expected Yield | 85-95% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to air/moisture contamination.[19] 2. Insufficiently reactive catalyst system. 3. Substrate N-H inhibition. | 1. Rigorously ensure anhydrous and inert conditions. Use freshly opened anhydrous solvent. 2. Increase temperature to 110-120 °C. Screen other bulky ligands (e.g., XPhos, BrettPhos).[16] 3. Switch base to LiHMDS, which can deprotonate the pyrrole N-H, preventing catalyst chelation.[9] |
| Hydrodehalogenation (C-Br replaced by C-H) | 1. β-hydride elimination from the amido complex is a known side reaction.[1] 2. Base may be too strong or in excess. | 1. Screen a different ligand; some are more prone to this pathway than others.[19] 2. Slightly reduce the equivalents of base (e.g., to 1.8 equiv). |
| Side Product Formation (e.g., Dimerization) | 1. Homocoupling of the starting material. 2. Reaction temperature is too high, promoting decomposition pathways. | 1. Lower the catalyst loading. Ensure slow, controlled heating. 2. Lower the reaction temperature and accept a longer reaction time.[19] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the functionalization of the medicinally important this compound core. While the substrate presents inherent challenges due to potential catalyst inhibition, these can be reliably overcome. The successful synthesis hinges on three critical pillars: the rigorous maintenance of inert and anhydrous conditions, the use of a modern palladium pre-catalyst, and the selection of a sterically bulky, electron-rich biarylphosphine ligand such as RuPhos. This detailed protocol provides a robust and reproducible framework for researchers to access valuable 5-amino-4-fluoro-7-azaindole derivatives, paving the way for further discoveries in drug development and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. escholarship.org [escholarship.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone in the design of contemporary kinase inhibitors. Kinases, a vast family of enzymes crucial for cellular signaling, are implicated in a multitude of diseases, most notably cancer. The majority of kinase inhibitors function by competing with ATP for the enzyme's active site. The 7-azaindole scaffold has proven to be an exceptional "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[1][2] This bidentate hydrogen bonding, involving the pyridine nitrogen as a hydrogen bond acceptor and the pyrrole N-H as a donor, anchors the inhibitor in the active site, providing a robust foundation for achieving high potency.[3][4]
The strategic derivatization of the 7-azaindole core allows for the exploration of various pockets within the ATP binding site, enabling the development of highly selective and potent inhibitors against specific kinase targets.[5] One particularly valuable starting material for this endeavor is 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine . This trifunctionalized scaffold offers orthogonal reactivity at three distinct positions, providing medicinal chemists with a versatile platform for rapid library synthesis and structure-activity relationship (SAR) studies. The bromine atom at the 5-position is primed for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). The pyrrole nitrogen can also be functionalized, often requiring a protecting group strategy to modulate reactivity and prevent undesired side reactions.
This guide provides an in-depth exploration of the synthetic strategies for elaborating this compound into a diverse array of potential kinase inhibitors, complete with detailed experimental protocols and the scientific rationale underpinning these methodologies.
Key Synthetic Strategies and Protocols
The journey from the 5-bromo-4-fluoro-7-azaindole starting material to a potent kinase inhibitor typically involves two key synthetic transformations: Suzuki-Miyaura cross-coupling at the C5 position and nucleophilic aromatic substitution at the C4 position. The order of these reactions can be strategically chosen to accommodate the desired substituents and overall synthetic route.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds at the C5-Position
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly for creating biaryl structures prevalent in kinase inhibitors.[6][7] In the context of our scaffold, this reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 5-position, which can be tailored to interact with specific regions of the kinase active site.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium catalyst and its coordinating ligand is critical for an efficient Suzuki-Miyaura coupling. For electron-rich heterocyclic substrates like 7-azaindoles, bulky and electron-rich phosphine ligands such as XPhos or SPhos are often employed. These ligands promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the subsequent reductive elimination to form the desired product.[8] Pre-formed palladium catalysts incorporating these ligands, such as XPhos Pd G2, offer convenience and improved reactivity.
-
Base: A base is required to activate the boronic acid or ester for transmetalation to the palladium center.[9][10] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and yield, and often needs to be optimized for a specific substrate combination.
-
Solvent: A mixture of an organic solvent and water is typically used. Solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME) are common organic components, while the aqueous phase is necessary to dissolve the inorganic base.
-
Protecting Group: The pyrrole N-H can sometimes interfere with the catalytic cycle. While many Suzuki couplings on 7-azaindoles can proceed without protection, in cases of low yield or complex substrates, N-protection with groups like tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM) can be beneficial.[1][4] These groups can also influence the electronic properties of the ring, potentially affecting reactivity.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 5-Aryl-4-fluoro-1H-pyrrolo[2,3-b]pyridines
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv) | An excess of the boronic acid is used to drive the reaction to completion. |
| Catalyst/Ligand | Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%) or XPhos Pd G2 (5 mol%) | Bulky, electron-rich ligands are effective for cross-coupling with electron-rich heterocycles.[8] |
| Base | K₂CO₃ (2.0-3.0 equiv) or K₃PO₄ (2.0-3.0 equiv) | A sufficiently strong base is needed to facilitate transmetalation. |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) | A polar aprotic solvent to dissolve the reactants and a small amount of water to dissolve the base. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the catalytic cycle. |
| Reaction Time | 2 - 16 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Work-up | Dilution with water, extraction with ethyl acetate, washing with brine, drying, and concentration. | Standard procedure to remove inorganic salts and the aqueous solvent. |
| Purification | Flash column chromatography on silica gel. | To isolate the desired product from unreacted starting materials and byproducts. |
Step-by-Step Methodology:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Bubble nitrogen gas through the solution for 15 minutes to degas the mixture.
-
Add the palladium catalyst (e.g., XPhos Pd G2, 0.05 mmol) to the reaction mixture.
-
Seal the vial and heat the reaction at 100 °C with stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-aryl-4-fluoro-1H-pyrrolo[2,3-b]pyridine.
Nucleophilic Aromatic Substitution (SNAr): Introducing Diversity at the C4-Position
The fluorine atom at the C4-position of the 7-azaindole core is activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing a powerful tool for modulating the inhibitor's properties.
Causality Behind Experimental Choices:
-
Nucleophile: The choice of nucleophile is dictated by the desired functionality. Primary and secondary amines are commonly used to introduce substituents that can form additional hydrogen bonds or occupy hydrophobic pockets. Alcohols and thiols can be used to introduce ether and thioether linkages, respectively.
-
Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. For amine nucleophiles, an external base like potassium carbonate or a tertiary amine base like diisopropylethylamine (DIPEA) can be used. For alcohols and thiols, a stronger base like sodium hydride (NaH) may be necessary to generate the corresponding alkoxide or thiolate.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used for SNAr reactions. These solvents can solvate the cation of the deprotonated nucleophile, enhancing its reactivity.
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer intermediate.[11]
Experimental Workflow for Nucleophilic Aromatic Substitution (SNAr):
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Detailed Protocol: Synthesis of 4-Amino-5-bromo-1H-pyrrolo[2,3-b]pyridines
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Amine (1.5-3.0 equiv) | An excess of the amine can serve as both the nucleophile and the base, or as a solvent. |
| Base | K₂CO₃ (2.0 equiv) or DIPEA (2.0-3.0 equiv), or excess amine. | To neutralize the HF generated during the reaction and to facilitate the nucleophilic attack. |
| Solvent | DMSO, DMF, or NMP | Polar aprotic solvents are ideal for SNAr reactions. |
| Temperature | 100 - 150 °C | Higher temperatures are often necessary to drive the substitution of the fluorine atom. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored to avoid decomposition at high temperatures. |
| Work-up | Dilution with water, extraction with an organic solvent, washing with brine, drying, and concentration. | Standard procedure to remove the high-boiling point solvent and other water-soluble impurities. |
| Purification | Flash column chromatography on silica gel or preparative HPLC. | To isolate the pure product. |
Step-by-Step Methodology:
-
In a sealed tube, combine this compound (1.0 mmol), the desired amine (2.0 mmol), and potassium carbonate (2.0 mmol).
-
Add DMSO (3 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the desired 4-amino-5-bromo-1H-pyrrolo[2,3-b]pyridine.
Protecting Group Strategies: A Key to Success
For the synthesis of more complex kinase inhibitors, the use of a protecting group on the pyrrole nitrogen is often essential.[4] The N-H proton is acidic and can interfere with certain reagents, particularly strong bases or organometallics.
Rationale for N-Protection:
-
Preventing N-alkylation/arylation: In cross-coupling reactions, the pyrrole nitrogen can sometimes compete with the desired reaction at the halogenated position.
-
Improving solubility: The introduction of a protecting group can enhance the solubility of the 7-azaindole intermediate in organic solvents.
-
Directing metallation: Protecting groups can be used to direct lithiation to specific positions on the 7-azaindole ring.
-
Modulating Reactivity: Electron-withdrawing protecting groups like tosyl (Ts) or benzenesulfonyl (Bs) can decrease the electron density of the ring system, which can be beneficial for certain reactions. Conversely, groups like SEM can have a more neutral electronic effect.
A commonly used and versatile protecting group is (2-(trimethylsilyl)ethoxy)methyl (SEM) . It is stable to a wide range of reaction conditions, including Suzuki-Miyaura and SNAr reactions, and can be removed under mild acidic conditions (e.g., with trifluoroacetic acid or TBAF).
Target Kinases and Representative Inhibitors
The this compound scaffold has been utilized in the synthesis of inhibitors targeting a range of kinases, including:
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase, and its genetic alterations are drivers in several cancers, including non-small cell lung cancer. 7-Azaindole-based inhibitors have shown significant promise in targeting both wild-type and mutant forms of ALK.[6][12]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers. Several potent and selective FGFR inhibitors are based on the 7-azaindole scaffold.[2][7]
The diverse substitution patterns achievable from this compound allow for the fine-tuning of selectivity and potency against these and other important kinase targets.
Characterization of Synthesized Compounds
The structural elucidation of the synthesized 7-azaindole derivatives is crucial to confirm their identity and purity. The primary analytical techniques used are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the successful installation of substituents and the overall structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition. LC-MS is an invaluable tool for monitoring reaction progress and assessing the purity of the final compounds.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategically placed functional groups allow for selective and sequential modifications through robust and well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. By understanding the underlying principles of these reactions and employing appropriate protecting group strategies, researchers can efficiently generate libraries of novel 7-azaindole derivatives for screening against a wide range of kinase targets. This guide provides a solid foundation of protocols and scientific rationale to aid drug development professionals in their quest for novel and effective kinase-targeted therapies.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: wild type and mutant (L1196M) active compounds with unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
palladium-catalyzed cross-coupling of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is found in a multitude of biologically active molecules, including potent inhibitors of kinases, which are crucial targets in oncology and inflammatory diseases.[1][2] The strategic functionalization of this core is paramount for developing novel therapeutics. The subject of this guide, this compound, is a particularly valuable synthetic intermediate. The bromine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of molecular fragments. Concurrently, the electron-withdrawing fluorine atom at the C4 position modulates the electronic properties of the ring system, influencing both reactivity and the physicochemical properties of the final compounds.
This document provides detailed application notes and protocols for three key palladium-catalyzed transformations of this substrate: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
The Substrate: Understanding the Reactivity of this compound
The reactivity of this compound in cross-coupling reactions is governed by several factors:
-
The C5-Br Bond: This aryl bromide bond is the primary site for oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle. Its reactivity is sufficient for a range of standard cross-coupling conditions.
-
The C4-F Bond: The strongly electron- withdrawing fluorine atom influences the electron density of the pyridine ring, making the C5 position more electrophilic and susceptible to oxidative addition.
-
The Pyrrole N-H Group: The acidic proton on the pyrrole nitrogen can present a significant challenge. It can react with strong bases used in the coupling reactions and the nitrogen atom itself can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions.[3] This is a critical consideration, especially in Buchwald-Hartwig aminations, and may necessitate the use of an N-protecting group or carefully selected reaction conditions.[3][4]
The Engine of Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, despite their different coupling partners, generally proceed through a common catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The key steps are Oxidative Addition, Transmetalation (or coordination/deprotonation for aminations), and Reductive Elimination.[5][6]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, coupling an organoboron species with an organic halide.[7][8] It is highly valued for its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions.
Causality Behind Component Selection:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂, is an excellent choice for heteroaryl couplings.[9] The dppf ligand is electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium center, often leading to higher yields and preventing side reactions like debromination.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.[7]
-
Solvent: A mixture of an ethereal solvent like 1,2-dimethoxyethane (DME) or 1,4-dioxane with water is common. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4-fluoro-7-azaindole with Phenylboronic Acid
Caption: A generalized experimental workflow for cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂ (0.02 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(dppf)Cl₂ catalyst to the stirring suspension.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-fluoro-5-phenyl-1H-pyrrolo[2,3-b]pyridine.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2-4 | 95 | [8][9] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 6-12 | 85-95 | [10] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 4-8 | >90 | N/A |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds.[5][11] However, with the 5-bromo-4-fluoro-7-azaindole substrate, this reaction requires careful consideration due to the presence of the pyrrole N-H.
Causality Behind Component Selection:
-
The N-H Problem: The acidic N-H of the pyrrole ring can be deprotonated by the strong bases used in the amination, creating a competing nucleophile. Furthermore, both the pyrrole nitrogen and the amine coupling partner can coordinate to the palladium catalyst, leading to deactivation.[3]
-
Solution 1: Specialized Ligands: Modern, sterically hindered biarylphosphine ligands like Xantphos are crucial.[12] These ligands form bulky complexes around the palladium center that accelerate the rate-limiting reductive elimination step, outcompeting catalyst decomposition pathways.[13]
-
Solution 2: N-Protection: Protecting the pyrrole nitrogen with a group like tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) can block its interference, often leading to cleaner reactions and higher yields, albeit at the cost of an extra synthetic step.[3][14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner without interfering in the reaction. Sodium tert-butoxide (NaOtBu) is the most common choice.
Protocol: Buchwald-Hartwig Amination with Morpholine (Unprotected N-H)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add NaOtBu to a flame-dried reaction vessel.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of the reaction solvent to pre-form the catalyst.
-
To the reaction vessel, add this compound, the remaining solvent, and finally the morpholine.
-
Add the pre-formed catalyst solution to the reaction mixture.
-
Seal the vessel and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction may be complete in 2-16 hours.
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Notes | Reference |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | Effective for N-protected substrates.[12] | [12] |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | RuPhos is a highly active ligand for challenging aminations.[4] | [4] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 100 | A very active system for a broad range of amines.[15] | [15] |
Application Note 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a direct route to arylalkynes by reacting a terminal alkyne with an aryl halide.[16] The reaction is co-catalyzed by palladium and copper(I).
Causality Behind Component Selection:
-
Catalyst System: A combination of a Pd(0) source (often formed in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) is believed to react with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual role: it acts as the solvent (or co-solvent) and neutralizes the hydrogen halide (HBr) formed during the reaction.[18]
Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 - 1.3 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) followed by the triethylamine.
-
Add the phenylacetylene dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS (typically 2-8 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 4-fluoro-5-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
Protecting Group Strategies for the Synthesis of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine: An Application Note
Introduction
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, a halogenated 7-azaindole derivative, represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its rigid bicyclic structure, combined with the specific placement of hydrogen bond donors and acceptors, allows for potent and selective interactions with various protein kinase active sites. The synthesis of complex molecules targeting these kinases often necessitates the strategic use of protecting groups to mask the reactive N-H of the pyrrole ring, thereby enabling selective functionalization at other positions of the heterocyclic core.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of protecting group strategies for the synthesis of this compound. We will delve into the rationale behind experimental choices, present detailed protocols for the most effective protecting groups, and discuss the nuances of their removal in the context of this electron-deficient and highly functionalized heterocyclic system.
The Imperative for N-Protection in 7-Azaindole Chemistry
The pyrrole nitrogen of the 7-azaindole nucleus is susceptible to deprotonation by strong bases and can interfere with various synthetic transformations, including metal-catalyzed cross-coupling reactions, lithiation, and electrophilic substitution. The introduction of electron-withdrawing fluorine and bromine atoms at the 4- and 5-positions, respectively, further increases the acidity of the N-H proton, making its protection crucial for achieving desired reactivity and regioselectivity. The selection of an appropriate protecting group is paramount and should be guided by its stability to the planned reaction conditions and the feasibility of its cleavage without affecting other sensitive functional groups on the molecule.
Strategic Selection of Protecting Groups
For the electron-deficient this compound core, the most effective protecting groups are typically electron-withdrawing in nature. These groups not only protect the pyrrole nitrogen but also modulate the overall reactivity of the heterocyclic system. The two most prominent and successful classes of protecting groups for this purpose are sulfonyl derivatives and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.
Sulfonyl Protecting Groups: A Robust and Reliable Choice
Sulfonyl groups, such as p-toluenesulfonyl (tosyl, Ts) and benzenesulfonyl, are among the most common and effective protecting groups for the pyrrole nitrogen of 7-azaindoles. Their strong electron-withdrawing nature significantly reduces the nucleophilicity of the pyrrole ring, thereby preventing unwanted side reactions.
Causality Behind the Choice:
-
Stability: Sulfonyl groups are robust and stable to a wide range of reaction conditions, including strongly acidic and oxidative environments. This stability is crucial when performing multi-step syntheses.
-
Activation: The electron-withdrawing nature of the sulfonyl group can facilitate certain reactions, such as nucleophilic aromatic substitution at the pyridine ring.
-
Directing Effects: In some cases, the sulfonyl group can influence the regioselectivity of subsequent electrophilic substitutions.
The introduction of a tosyl or benzenesulfonyl group onto this compound can be readily achieved under standard basic conditions.
Figure 1: General workflow for the synthesis of functionalized 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridines using a protecting group strategy.
Table 1: Comparison of Common Protecting Groups
| Protecting Group | Introduction Conditions | Cleavage Conditions | Advantages | Disadvantages |
| Tosyl (Ts) | TsCl, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Strong Base (e.g., NaOH, Cs₂CO₃), Nucleophiles (e.g., NaN₃), Reductive (e.g., Mg/MeOH) | Highly stable, electron-withdrawing, readily available reagents. | Harsh deprotection conditions may not be compatible with sensitive functional groups. |
| Benzenesulfonyl | PhSO₂Cl, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Similar to Tosyl | Similar to Tosyl. | Similar to Tosyl. |
| SEM | SEMCl, Base (e.g., NaH), Solvent (e.g., DMF, THF) | Fluoride sources (e.g., TBAF), Strong Acid (e.g., TFA, HCl) | Mild cleavage conditions possible, can act as a dual protecting-activating group.[3][4] | Deprotection can be challenging and may lead to side products.[5] |
Experimental Protocols
Protocol 1: N-Tosylation of this compound
This protocol describes a general procedure for the protection of the pyrrole nitrogen with a tosyl group.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-tosylated product.
Protocol 2: Deprotection of N-Tosyl-5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
The cleavage of the robust N-tosyl group often requires relatively harsh conditions. The choice of deprotection method will depend on the stability of other functional groups in the molecule.
Method A: Basic Hydrolysis
Materials:
-
N-Tosyl-5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
-
Sodium hydroxide (NaOH) or Cesium carbonate (Cs₂CO₃)[6]
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-tosylated substrate (1.0 equivalent) in a suitable solvent such as methanol or a THF/water mixture.
-
Add a solution of sodium hydroxide (excess, e.g., 3-5 equivalents) or cesium carbonate (2-3 equivalents) in water.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the deprotected this compound.
Method B: Nucleophilic Cleavage with Sodium Azide
This method offers a milder alternative for the deprotection of N-tosyl groups, particularly for substrates sensitive to strong bases.[7]
Materials:
-
N-Tosyl-5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-tosylated substrate (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (excess, e.g., 3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected product.
Figure 2: Synthetic pathway illustrating the use of sulfonyl protecting groups.
The SEM Group: A Mildly Removable Alternative
The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers an attractive alternative to sulfonyl protecting groups, primarily due to the milder conditions often employed for its removal.
Causality Behind the Choice:
-
Mild Cleavage: The SEM group can be cleaved under acidic conditions or, more commonly, with fluoride ion sources like tetrabutylammonium fluoride (TBAF). These conditions are often compatible with a wider range of functional groups compared to the harsh basic conditions required for sulfonyl group removal.
-
Dual Role: The SEM group can act as both a protecting and an activating group, facilitating nucleophilic aromatic substitution on the 7-azaindole ring system.[3][4]
However, the deprotection of N-SEM groups can sometimes be challenging and may lead to the formation of side products, necessitating careful optimization of reaction conditions.[5]
Protocol 3: N-SEM Protection of this compound
Materials:
-
This compound
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEMCl (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the N-SEM protected product.
Protocol 4: Deprotection of N-SEM-5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Method A: Fluoride-Mediated Cleavage
Materials:
-
N-SEM-5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-SEM protected substrate (1.0 equivalent) in anhydrous THF.
-
Add TBAF solution (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected 7-azaindole.
Method B: Acidic Cleavage
Materials:
-
N-SEM-5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl, e.g., 4M in dioxane)
-
Dichloromethane (DCM) or Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-SEM protected substrate (1.0 equivalent) in a suitable solvent like DCM or dioxane.
-
Add TFA (excess) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The successful synthesis of complex derivatives of this compound is critically dependent on the judicious choice and application of a nitrogen protecting group. Both sulfonyl and SEM groups have proven to be effective in this context. Sulfonyl groups offer high stability, making them suitable for lengthy synthetic sequences, although their removal requires harsh conditions. The SEM group provides a milder deprotection alternative but may present its own set of challenges during cleavage. The protocols and strategic considerations outlined in this application note provide a solid foundation for researchers to navigate the intricacies of protecting group chemistry in their pursuit of novel 7-azaindole-based therapeutics. Careful optimization of reaction conditions for both the protection and deprotection steps is essential to maximize yields and minimize the formation of impurities.
References
- 1. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Semantic Scholar [semanticscholar.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for Carbon-Carbon Bond Formation with 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Authored by: A Senior Application Scientist
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active agents.[1][2] The strategic functionalization of this nucleus is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics.[3][4] This guide provides a detailed technical overview and field-proven protocols for the C-C bond formation at the C5-position of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanistic rationale behind palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Heck couplings—offering step-by-step methodologies, optimization insights, and troubleshooting advice for researchers in drug discovery and chemical development.
The Strategic Importance of the 5-bromo-4-fluoro-7-azaindole Scaffold
This compound is a highly valuable building block. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing a wide array of molecular fragments via cross-coupling reactions. The electron-withdrawing fluorine atom at the C4 position can modulate the electronic properties of the ring system, potentially influencing binding affinities and pharmacokinetic properties of derivative compounds.[5] The unprotected N-H of the pyrrole ring, while sometimes requiring protection, also offers a site for further modification and can participate in crucial hydrogen-bonding interactions with biological targets.[6][7]
The ability to selectively form new carbon-carbon bonds at the C5 position is a cornerstone of library synthesis and lead optimization, allowing for the systematic introduction of aryl, heteroaryl, alkynyl, and vinyl moieties.
Foundational Principles: The Palladium-Catalyzed Cross-Coupling Engine
The functionalization of the C5-bromo position relies heavily on palladium-catalyzed cross-coupling reactions. These reactions, foundational to modern organic synthesis, share a common mechanistic framework that enables the precise formation of C-C bonds.[8]
// Nodes A [label="Pd(0)Ln\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Oxidative Addition\n(Ar-Pd(II)-X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Transmetalation (Suzuki)\nor Carbopalladation (Heck)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Reductive Elimination\n(Ar-Nu)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Ar-X"]; B -> C [label="Organometallic\nReagent (e.g., R-B(OH)₂) \nor Alkene"]; C -> D [label=" "]; D -> A [label="Product\n(Ar-R)"]; }
Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
-
Oxidative Addition: The cycle initiates with the insertion of the low-valent Palladium(0) catalyst into the carbon-bromine bond of the 7-azaindole, forming a high-valent Palladium(II) intermediate. This is often the rate-determining step.
-
Transmetalation (e.g., Suzuki) or Carbopalladation (e.g., Heck): In a Suzuki coupling, an organoboron reagent transfers its organic group to the palladium center. In a Heck coupling, an alkene coordinates to and inserts into the Aryl-Pd bond.
-
Reductive Elimination: The newly coupled organic fragments are expelled from the palladium coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Understanding this fundamental cycle is critical for troubleshooting and rationally selecting catalysts, ligands, and reaction conditions.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for forming C(sp²)-C(sp²) bonds due to the operational simplicity, mild conditions, and the vast commercial availability and stability of boronic acids and their esters.[9][10]
Expertise & Causality: Component Selection
-
Catalyst: Pd(dppf)Cl₂ is a robust and reliable pre-catalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and has a large bite angle, which promotes reductive elimination and stabilizes the catalyst, often preventing β-hydride elimination side reactions.[10]
-
Base: An aqueous solution of a carbonate base (K₂CO₃ or Cs₂CO₃) is crucial. The base activates the boronic acid, forming a more nucleophilic boronate species (Ar-B(OH)₃⁻) which is essential for efficient transmetalation. Cesium carbonate is often used for less reactive coupling partners due to its higher solubility and basicity.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or DME with water is standard. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Experimental Protocol: Synthesis of 5-Aryl-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03-0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with condenser
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base (K₂CO₃ or Cs₂CO₃).
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(dppf)Cl₂.
-
Add the degassed solvent mixture (1,4-dioxane and water). The reaction mixture should be a suspension.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 3 | 95 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 85 | 6 | 85 |
Yields are representative and may vary based on reaction scale and purity of reagents.
Application Protocol: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the 7-azaindole core to a terminal alkyne.[11][12] This reaction is invaluable for creating rigid linkers in molecules or for accessing intermediates that can undergo further transformations like cyclizations.
Expertise & Causality: Component Selection
-
Dual Catalysis: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[13] The palladium complex undergoes oxidative addition to the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This copper acetylide is more reactive and readily undergoes transmetalation with the Pd(II) complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to neutralize the HBr formed during the reaction and as the solvent in many cases.
-
Copper-Free Variant: For sensitive substrates where copper catalysis can lead to alkyne homocoupling (Glaser coupling), copper-free conditions can be employed. These typically require a more electron-rich palladium catalyst and a stronger base to facilitate the direct deprotonation and coupling of the alkyne to the palladium center.[14]
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Setup Reaction Vessel\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add 7-Azaindole, Pd Catalyst,\nCuI, and Solvent (e.g., DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; additions [label="Add Amine Base (Et₃N)\nAdd Terminal Alkyne", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Heat to 50-80 °C\nMonitor by TLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n(e.g., EtOAc/NH₄Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> reagents; reagents -> additions; additions -> reaction; reaction -> workup; workup -> purify; purify -> end; }
Figure 2: Experimental workflow for a typical Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 5-Alkynyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)
-
Copper(I) Iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Solvent such as DMF or THF
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas (3 cycles).
-
Add the anhydrous solvent (e.g., DMF), followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or heat gently to 50-60 °C. The reaction is often exothermic.
-
Monitor for completion by TLC or LC-MS (typically 1-6 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts.
-
Wash further with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Application Protocol: Mizoroki-Heck Coupling
The Heck reaction is a powerful tool for the vinylation of aryl halides, forming a C(sp²)-C(sp²) bond between the 7-azaindole and an alkene.[15][16] This introduces an ethylenic linkage, which can be a key structural motif or a precursor for further functionalization (e.g., hydrogenation, dihydroxylation).
Expertise & Causality: Component Selection
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and cost-effective pre-catalyst. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species. For electron-rich alkenes, phosphine-free conditions (Jeffery conditions) using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be effective.[17]
-
Ligand: Triphenylphosphine (PPh₃) or tri-o-tolylphosphine are common choices. The ligand stabilizes the palladium catalyst and influences the rate and selectivity of the reaction.
-
Base: A hindered organic base like triethylamine or an inorganic base like potassium carbonate is required to neutralize the HX generated in the final step of the catalytic cycle. The choice of base can influence the reaction outcome.
Experimental Protocol: Synthesis of 5-Vinyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02-0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.04-0.10 equiv) (if required)
-
Base (e.g., Et₃N or K₂CO₃) (1.5-2.0 equiv)
-
Solvent (e.g., DMF, Acetonitrile)
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk tube, combine this compound, Pd(OAc)₂, the phosphine ligand (if used), and the base.
-
Seal the tube, then evacuate and backfill with an inert gas (3 cycles).
-
Add the degassed solvent and the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography. The reaction typically yields the more thermodynamically stable E-isomer.[16]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents; Low reaction temperature. | Use a fresh bottle of catalyst or a different pre-catalyst; Ensure thorough degassing of solvents and inerting of the reaction vessel; Use anhydrous solvents; Increase reaction temperature. |
| Debromination of Starting Material | Presence of water or protic sources; Ligand choice promoting side reactions. | Use rigorously dried solvents and reagents; Screen different phosphine ligands or consider ligandless conditions. |
| Formation of Homocoupled Products | (Suzuki): Oxidative homocoupling of boronic acid. (Sonogashira): Glaser coupling of alkyne. | Ensure a strictly inert atmosphere; For Sonogashira, switch to copper-free conditions or add the alkyne slowly. |
| Poor Solubility | The 7-azaindole scaffold can be poorly soluble, especially after coupling. | Consider protecting the N-H with a group like SEM or Tosyl to improve solubility and potentially yields.[18][19] Use a higher boiling point solvent like DMF or NMP. |
Conclusion
This compound is a cornerstone building block for modern drug discovery. Its selective functionalization via robust and well-understood palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway to vast chemical diversity. The Suzuki-Miyaura, Sonogashira, and Heck reactions, when applied with a clear understanding of their mechanistic underpinnings, empower chemists to precisely engineer molecules with desired pharmacological profiles. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers aiming to leverage this powerful scaffold in their synthetic campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
Application Notes and Protocols: Leveraging 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine for the Development of Novel FGFR Inhibitors
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its dysregulation is a key oncogenic driver in a variety of human cancers.[1][2] The development of selective FGFR inhibitors has therefore emerged as a promising therapeutic strategy.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold, for the discovery and evaluation of novel FGFR inhibitors. We present detailed protocols for the synthesis of derivative libraries, in vitro biochemical and cell-based characterization, and in vivo efficacy assessment in preclinical models.
Introduction: The Rationale for Targeting FGFR with 7-Azaindole Scaffolds
The FGFR family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis.[4][5] Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs are implicated in the pathogenesis of numerous solid tumors, including urothelial carcinoma, cholangiocarcinoma, and breast cancer.[1][2][6] Consequently, the development of small molecule inhibitors that selectively target the ATP-binding site of the FGFR kinase domain is an area of intense research.[3]
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has been identified as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[7][8][9][10] Its unique structural and electronic properties allow it to form key hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket.[11] The strategic functionalization of this core structure is a proven approach to achieving high potency and selectivity.
This guide focuses on this compound as a versatile starting material. The bromine atom at the 5-position provides a convenient handle for introducing diverse chemical moieties via cross-coupling reactions, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[12] The fluorine atom at the 4-position can enhance binding affinity and modulate physicochemical properties such as metabolic stability.
FGFR Signaling Pathway
Upon ligand binding (Fibroblast Growth Factors, FGFs), FGFRs dimerize and undergo autophosphorylation, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.[11][13]
Figure 1: Simplified FGFR signaling pathway.
Synthesis and Derivatization of this compound
The generation of a diverse chemical library is fundamental to identifying potent and selective inhibitors. The following section outlines a general synthetic approach for creating derivatives of the core scaffold.
Proposed Synthesis of the Core Scaffold
Protocol: Derivatization via Suzuki Cross-Coupling
The bromine at the 5-position is amenable to various cross-coupling reactions, with the Suzuki reaction being a robust and widely used method for forming carbon-carbon bonds.[12]
Objective: To synthesize a library of 5-aryl-4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives.
Materials:
-
This compound
-
Aryl boronic acids or esters
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired aryl boronic acid (1.2 equivalents), and a base (3 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
Add the solvent (e.g., 2:1 dioxane:water).
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Evaluation of FGFR Inhibitory Activity
A tiered approach to in vitro testing is recommended, starting with biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess activity in a more physiological context.
Biochemical Kinase Assays
Biochemical assays quantify the ability of a compound to inhibit the enzymatic activity of purified FGFR kinase. A variety of assay formats are available, including those that measure ADP production or the phosphorylation of a peptide substrate.[4][14][15]
Protocol: ADP-Glo™ Kinase Assay for FGFR1
This protocol is adapted from commercially available luminescent kinase assays.[4]
Materials:
-
Recombinant human FGFR1 kinase
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
Procedure:
-
Prepare a serial dilution of the test compounds in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle control.
-
Add 2.5 µL of a solution containing FGFR1 kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to controls and determine IC50 values using non-linear regression analysis.
Data Presentation:
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 |
| Compound X | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Biochemical potency of a reference compound, AZD4547, is shown for comparison.[16][17] |
Cell-Based Assays
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit FGFR signaling in a cellular environment.
Protocol: Western Blot for Phospho-FRS2α
FRS2α is a key docking protein that is immediately phosphorylated upon FGFR activation.
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16, KATO III - FGFR2 amplified)
-
Cell culture medium and supplements
-
Test compounds
-
FGF ligand (e.g., FGF2)
-
Lysis buffer
-
Primary antibodies (anti-p-FRS2α, anti-total FRS2α, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with FGF ligand for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
Protocol: Cell Proliferation Assay
This assay measures the anti-proliferative effect of the compounds on cancer cells.
Materials:
-
FGFR-dependent cancer cell line
-
Cell culture medium
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Calculate IC50 values for cell growth inhibition.
Data Presentation:
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) of Compound X |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | Experimental Value |
| KATO III | Gastric Cancer | FGFR2 Amplification | Experimental Value |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | Experimental Value |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | Experimental Value |
| Cell lines with known FGFR alterations are recommended for these studies.[18] |
In Vivo Efficacy Studies
Promising compounds from in vitro assays should be advanced to in vivo models to assess their anti-tumor efficacy and tolerability. Mouse xenograft models are a standard preclinical tool for this purpose.[13][19][20][21]
Protocol: Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor activity of a lead compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FGFR-dependent cancer cell line (e.g., KMS-11)
-
Matrigel (optional)
-
Lead compound formulated for oral or intraperitoneal administration
-
Vehicle control
Procedure:
-
Subcutaneously implant cancer cells, often mixed with Matrigel, into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the lead compound and vehicle control according to a defined schedule (e.g., once or twice daily).[16]
-
Monitor animal body weight and general health as indicators of toxicity.
-
Measure tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-FGFR).
-
Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Experimental Workflow for Drug Discovery
Figure 2: General workflow for FGFR inhibitor discovery.
Pharmacokinetic Considerations
The successful development of an orally bioavailable kinase inhibitor is highly dependent on its pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME).[22][23][24][25] Early assessment of PK parameters is critical.
-
Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can predict the metabolic clearance of a compound.
-
Permeability: Assays such as the parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell assays can predict intestinal absorption.
-
In Vivo PK Studies: Following administration of the compound to rodents, plasma concentrations are measured over time to determine key parameters like half-life, Cmax, and bioavailability.[25][26]
A favorable PK profile is essential for achieving sustained and effective drug exposure at the tumor site.[22]
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel FGFR inhibitors. Its amenability to chemical modification allows for the systematic exploration of the chemical space around the FGFR ATP-binding site. The integrated application of the synthetic, in vitro, and in vivo protocols detailed in this guide provides a robust framework for identifying and advancing potent and selective FGFR inhibitor candidates with the potential for clinical development.
References
- 1. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. anncaserep.com [anncaserep.com]
- 4. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. promega.com [promega.com]
- 15. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. selleckchem.com [selleckchem.com]
- 17. AZD 4547 | FGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Targeted Covalent Inhibitors from 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Advantage of Covalent Inhibition
The pursuit of highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. Unlike their non-covalent counterparts which bind reversibly, covalent inhibitors form a stable, long-lasting bond with their target protein.[1][2] This irreversible or reversible covalent modification can offer significant pharmacological advantages, including prolonged target engagement, enhanced potency, and a duration of action that can outlast the pharmacokinetic profile of the drug itself.[2][3]
The design of a targeted covalent inhibitor (TCI) is a balancing act. The molecule consists of two key components: a "guidance system" or scaffold that provides affinity and selectivity for the target protein, and a reactive electrophilic "warhead" that forms the covalent bond with a specific nucleophilic amino acid residue (commonly cysteine) on the target.[1][4] The warhead must be reactive enough to form a bond within the target's binding pocket but not so reactive that it indiscriminately modifies other proteins, which could lead to toxicity.[1]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[5][6] Its structure mimics the adenine hinge-binding motif of ATP, allowing it to form key hydrogen bonds in the active site of many kinases.[5] The specific starting material, 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, offers strategically positioned handles for chemical modification, making it an excellent starting point for the synthesis of a diverse library of potential covalent inhibitors. The bromine at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents, including those bearing an electrophilic warhead.
This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for developing novel covalent inhibitors starting from this compound.
Part 1: Synthetic Strategy - From Scaffold to Covalent Inhibitor
The core of the synthetic strategy involves the functionalization of the this compound scaffold to introduce a linker and an electrophilic warhead. A common and effective warhead for targeting cysteine residues is the acrylamide moiety, which undergoes a Michael addition reaction with the cysteine thiol.[7]
The following proposed synthetic scheme is a representative pathway based on established palladium-catalyzed cross-coupling methodologies for heteroaromatic systems.
Diagram: Proposed Synthetic Pathway
Caption: A plausible synthetic route to a 7-azaindole based covalent inhibitor.
Protocol 1: Synthesis of a Representative Covalent Inhibitor
This protocol outlines a general procedure. Specific reaction conditions, catalysts, and purification methods may require optimization for each specific analog.
Step 1: N-Protection of the Pyrrole Nitrogen
-
To a solution of this compound in anhydrous DMF, add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a suitable protecting group reagent, such as (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.1 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-protected intermediate.
Step 2: Suzuki Coupling to Introduce an Amino-Linker
-
In a reaction vessel, combine the N-protected 5-bromo-4-fluoro-7-azaindole (1.0 eq), an appropriate boronic acid or ester (e.g., 4-((tert-butoxycarbonylamino)methyl)phenylboronic acid, 1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Degas the mixture by bubbling with N2 or Ar for 15-20 minutes.
-
Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify by flash chromatography to obtain the amine-functionalized intermediate.
Step 3: Acrylamide Warhead Installation
-
Dissolve the amine-functionalized intermediate (1.0 eq) and a base (e.g., DIPEA, 3.0 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C.
-
Slowly add acryloyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Dilute the reaction with DCM, wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer and concentrate. Purify the crude product to yield the protected covalent inhibitor.
Step 4: Deprotection
-
The choice of deprotection method depends on the protecting group used in Step 1. For a SEM group, dissolve the protected inhibitor in DCM and treat with a fluoride source like tetrabutylammonium fluoride (TBAF) or an acid like trifluoroacetic acid (TFA).
-
Stir at room temperature until deprotection is complete as monitored by LC-MS.
-
Quench the reaction and perform an appropriate workup.
-
Purify the final compound by flash chromatography or preparative HPLC to yield the final covalent inhibitor.
Part 2: Characterization and Validation of Covalent Inhibitors
Once synthesized, a rigorous series of biochemical and cellular assays is required to characterize the inhibitor's potency, mechanism of action, and selectivity.
Diagram: Covalent Inhibitor Characterization Workflow
Caption: A standard workflow for the comprehensive evaluation of a covalent inhibitor.
Protocol 2: Biochemical Assay for Time-Dependent Inhibition
A hallmark of irreversible covalent inhibitors is their time-dependent inhibition. This can be observed as a shift in the IC50 value with increasing pre-incubation time between the inhibitor and the target enzyme.[8][9]
-
Prepare Reagents:
-
Target kinase (e.g., FGFR4)
-
Covalent inhibitor stock solution in DMSO.
-
Assay buffer (specific to the kinase).
-
ATP and substrate peptide (e.g., a generic tyrosine kinase substrate).
-
Detection reagents (e.g., HTRF KinEASE-TK assay kits).[10]
-
-
Pre-incubation:
-
In a 384-well plate, add a fixed concentration of the kinase to the assay buffer.
-
Add serial dilutions of the covalent inhibitor.
-
Incubate the enzyme-inhibitor mixture for varying periods (e.g., 15 min, 30 min, 60 min, 120 min) at room temperature.
-
-
Initiate Kinase Reaction:
-
Start the kinase reaction by adding a mixture of ATP and the substrate peptide. The ATP concentration should be at or near the Km for the enzyme.
-
Incubate for a fixed time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and add detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration for each pre-incubation time point.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each time point.
-
A leftward shift in the IC50 curve and a decrease in the IC50 value with longer pre-incubation times are indicative of time-dependent, irreversible inhibition.
-
| Pre-incubation Time | Representative IC50 (nM) |
| 15 min | 150 |
| 30 min | 85 |
| 60 min | 40 |
| 120 min | 22 |
| Table 1: Example data showing an IC50 shift for a covalent inhibitor. |
Protocol 3: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry (MS) is the definitive method to confirm that a covalent bond has formed between the inhibitor and the target protein.[11][12]
-
Sample Preparation:
-
Incubate the purified target protein (e.g., 5 µM) with the covalent inhibitor (e.g., 25 µM, 5-fold molar excess) in a suitable buffer for 1-2 hours at room temperature.
-
Prepare a control sample with the protein and DMSO (vehicle).
-
-
Desalting:
-
Desalt the samples using a C4 ZipTip or a similar reverse-phase cleanup method to remove non-volatile salts and excess inhibitor.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by direct infusion into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire spectra over a mass range appropriate for the protein.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectra to determine the zero-charge mass of the protein.
-
Compare the mass of the inhibitor-treated protein with the control. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.[12]
-
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| Protein Control | 35,000.0 | 35,000.5 | - |
| Protein + Inhibitor | 35,450.0 | 35,450.7 | +450.2 |
| Table 2: Example mass spectrometry data confirming covalent modification. |
Protocol 4: Cellular Target Engagement using Western Blot
To demonstrate that the inhibitor engages its target in a cellular context, a target phosphorylation assay is often employed, especially for kinase inhibitors.
-
Cell Culture and Treatment:
-
Stimulation and Lysis:
-
Stimulate the signaling pathway by adding the appropriate ligand (e.g., FGF19 for the FGFR4 pathway) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated form of the target (e.g., p-FGFR4) and a downstream effector (e.g., p-FRS2α), as well as total protein levels for each as loading controls.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Data Analysis:
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of targeted covalent inhibitors. By leveraging established synthetic methodologies, such as palladium-catalyzed cross-coupling, this core can be elaborated with various linkers and electrophilic warheads to generate potent and selective drug candidates. The subsequent characterization, using a suite of biochemical, biophysical, and cellular assays, is crucial for validating the covalent mechanism of action and establishing a robust structure-activity relationship. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to successfully navigate the discovery and development of novel covalent therapeutics from this versatile 7-azaindole scaffold.
References
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 13. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives
This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the chromatographic purification of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine and its derivatives. This scaffold, a halogenated 7-azaindole, is crucial in medicinal chemistry, but its unique electronic and structural properties can present purification challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound derivatives on silica gel?
A1: The primary challenges stem from the basic nitrogen atom in the pyridine ring and the overall polarity of the molecule. The pyridine nitrogen (pKa of the parent pyrrolo[2,3-b]pyridine is around 4-5) can interact strongly with acidic silanol groups on the surface of standard silica gel.[1] This interaction leads to several common issues:
-
Peak Tailing: The most frequent problem, caused by non-ideal analyte-stationary phase interactions, resulting in broad, asymmetric peaks.[1]
-
Low Recovery: The compound may bind irreversibly to the silica, especially if it is highly polar or if the silica gel is particularly acidic.[2]
-
On-Column Degradation: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive derivatives.[1][3]
Q2: How do the bromo and fluoro substituents affect the chromatographic behavior?
A2: The halogen substituents significantly influence the molecule's electronic properties and polarity, which in turn affects chromatographic retention.
-
Fluorine: As the most electronegative element, the 4-fluoro group is a strong electron-withdrawing group. This reduces the basicity of the pyridine nitrogen, which can slightly decrease the unwanted strong interaction with silica silanols.[4] However, it also increases the molecule's polarity, which can lead to stronger retention on normal-phase silica.
-
Bromine: The 5-bromo substituent also has an electron-withdrawing inductive effect but is much less electronegative than fluorine. It primarily adds to the molecular weight and can increase van der Waals interactions with the stationary phase. Its effect on polarity is less pronounced than that of fluorine.
Q3: When should I choose reversed-phase (RP) chromatography over normal-phase (NP)?
A3: The choice depends on the polarity of your derivative and its impurities.
-
Normal-Phase (e.g., Silica, Alumina): Best suited for less polar to moderately polar compounds. It is often the first choice for purification after a synthesis workup in organic solvents. If your impurities are significantly less polar or more polar than your target compound, NP flash chromatography is usually efficient.
-
Reversed-Phase (e.g., C18): Ideal for polar and water-soluble compounds. If your 7-azaindole derivative has polar functional groups (e.g., -COOH, -OH, -NH2) or if you are dealing with polar impurities, RP-HPLC is superior. It is also a good choice when normal-phase chromatography fails due to irreversible binding or degradation on silica.[2]
Q4: What is the best way to load my sample onto a flash chromatography column?
A4: For optimal separation, dry loading is almost always superior to liquid loading, especially if your compound has limited solubility in the mobile phase or if you used a strong solvent like dichloromethane (DCM) or methanol to dissolve it.[5]
-
Liquid Loading: Only recommended if the sample dissolves readily in a small volume of the initial mobile phase solvent (e.g., hexane/ethyl acetate). Injecting a sample dissolved in a strong solvent will cause band broadening and poor separation.[5]
-
Dry Loading: Dissolve your crude product in a suitable solvent (e.g., DCM, MeOH), add a portion of silica gel (or Celite), and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be loaded evenly onto the top of your column.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during purification.
Issue 1: Severe Peak Tailing in Normal-Phase Chromatography
-
Symptoms: Chromatogram shows peaks that are broad and asymmetrical, with a pronounced "tail" extending from the back of the peak. This leads to poor resolution between your product and nearby impurities.
-
Root Cause Analysis: Peak tailing is the classic sign of strong, undesirable interactions between the basic nitrogen of your pyrrolopyridine and acidic silanol groups on the silica surface.[1] This creates a secondary retention mechanism that slows down a portion of the analyte molecules, causing them to elute later than the main band.
-
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most effective solution. The modifier competes with your compound for the active acidic sites on the silica.[2]
-
Triethylamine (TEA): Add 0.1% to 1% (v/v) TEA to your mobile phase (e.g., ethyl acetate/hexane). TEA is a volatile base that effectively masks silanol groups.
-
Ammonia: Use a solution of 7N ammonia in methanol as your polar co-solvent. For example, a gradient of DCM to DCM/MeOH (with 5% 7N NH3 in MeOH) is highly effective for basic heterocycles.
-
-
Switch to a Different Stationary Phase: If modifiers are not sufficient or are incompatible with your molecule:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for acid-sensitive or very basic compounds.[2]
-
Deactivated Silica: Some commercial columns are "base-deactivated" to minimize these interactions.
-
Reversed-Phase (C18): If the problem persists, switching to reversed-phase is a robust solution.
-
-
Issue 2: Poor Separation or Overlapping Peaks
-
Symptoms: The desired compound co-elutes with one or more impurities, making it impossible to obtain pure fractions.
-
Root Cause Analysis: This occurs when the selectivity of the chromatographic system (the difference in retention between your compound and impurities) is insufficient. This can be due to an unoptimized mobile phase or overloading the column.[2]
-
Solutions:
-
Optimize the Mobile Phase (TLC is Key): Before running a column, always perform thorough TLC analysis.
-
Adjust Polarity: Aim for an Rf value of ~0.2-0.3 for your target compound in the chosen solvent system. If peaks are too close, slightly decrease or increase the polarity to see if separation improves.[2]
-
Change Solvent Selectivity: If adjusting polarity doesn't work, switch solvent systems entirely. The "selectivity triangle" (e.g., switching from ethyl acetate/hexane to DCM/methanol) can provide different intermolecular interactions and improve resolution.[2]
-
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. A general rule is to load no more than 1-5% of the silica gel mass.[2] For a difficult separation, this may need to be reduced to <1%.
-
Use a High-Performance Column: Modern spherical silica flash columns offer significantly better resolution than traditional irregular silica. Consider using a smaller particle size column if available.
-
Issue 3: Low or No Recovery of the Compound
-
Symptoms: After running the entire gradient, the desired product is not detected in any of the fractions, or the isolated yield is significantly lower than expected.
-
Root Cause Analysis: The compound is either irreversibly adsorbed onto the stationary phase or is decomposing during the purification process.[2][3]
-
Solutions:
-
Perform a Stability Test on TLC: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a silica TLC plate. Let the plate sit on the bench for 1-2 hours, then develop it. If you see a new spot appear or the original spot diminishes, your compound is likely unstable on silica.[3]
-
Use a Deactivated Stationary Phase:
-
Add a basic modifier (TEA, NH3) as described in Issue 1. This can prevent acid-catalyzed degradation.
-
Switch to neutral alumina or reversed-phase (C18), which are generally more inert.[2]
-
-
Flush the Column with a Very Strong Solvent: If you suspect irreversible binding, try flushing the column with a very strong solvent system like 5-10% methanol in DCM with 1% acetic or formic acid (to protonate the pyridine and release it) or with a basic modifier. This may recover your compound, though its purity may be compromised.
-
Data & Protocols
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Compound Polarity | Stationary Phase | Primary Solvent System (A/B) | Basic Modifier (Optional) |
| Low to Medium | Silica Gel | Hexane / Ethyl Acetate | 0.5% Triethylamine |
| Medium to High | Silica Gel | Dichloromethane / Methanol | 0.5-1% Triethylamine or use 7N NH3 in MeOH |
| High / Polar | C18 (Reversed-Phase) | Water / Acetonitrile | 0.1% Formic Acid or 0.1% TFA |
| Acid Sensitive | Neutral Alumina | Hexane / Ethyl Acetate | Not usually required |
Note: The addition of an acid like formic acid or TFA in reversed-phase helps to protonate the basic nitrogen, leading to sharper, more symmetrical peaks.[6]
Experimental Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier
-
Sample Preparation (Dry Loading): a. Dissolve the crude this compound derivative (~500 mg) in a minimal amount of DCM or methanol (~5-10 mL). b. Add 5-10 g of silica gel to the solution. c. Gently remove the solvent under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained.[5]
-
Column Packing and Equilibration: a. Select an appropriate size pre-packed column or slurry pack a glass column with silica gel in the initial mobile phase solvent (e.g., 100% Hexane). b. Equilibrate the column by flushing with at least 3-5 column volumes (CV) of the initial mobile phase (e.g., Hexane with 0.5% TEA).
-
Loading and Elution: a. Carefully add the dry-loaded sample powder to the top of the silica bed, creating a thin, even layer. b. Gently add a small amount of mobile phase and apply light pressure to settle the sample onto the column bed. c. Begin elution with the starting mobile phase (e.g., 100% Hexane + 0.5% TEA). d. Run a linear gradient based on prior TLC analysis. A typical gradient might be from 0% to 50% Ethyl Acetate in Hexane (with 0.5% TEA maintained throughout) over 10-15 CV. e. Collect fractions and monitor by TLC to identify those containing the pure product.
-
Workup: a. Combine the pure fractions. b. Remove the solvent under reduced pressure. The triethylamine will also be removed during this process.
Experimental Protocol 2: Preparative Reversed-Phase HPLC
-
Mobile Phase Preparation: a. Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. b. Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile. c. Degas both mobile phases by sonication or vacuum filtration.[6]
-
Sample Preparation: a. Dissolve the crude or semi-pure sample in a minimal amount of a solvent compatible with the mobile phase, such as DMSO or a mixture of Water/Acetonitrile. b. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Method Development (Analytical Scale): a. Using an analytical C18 column, inject a small amount of the sample. b. Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of the product. c. Optimize the gradient to achieve maximum separation between the product and impurities. A shallower gradient around the elution point of the product will improve resolution.
-
Preparative Scale-Up: a. Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95% A / 5% B) for several column volumes. b. Inject the filtered sample. c. Run the optimized preparative gradient. d. Collect fractions based on UV detector response.
-
Workup: a. Analyze fractions by analytical HPLC or LC-MS to confirm purity. b. Combine pure fractions. c. Remove the organic solvent (Acetonitrile) under reduced pressure. d. The remaining aqueous solution containing the product can be lyophilized (freeze-dried) or extracted with an organic solvent if the product is sufficiently non-polar after neutralization.
Visual Workflow
Diagram 1: Troubleshooting Poor Peak Shape
This diagram outlines a logical workflow for diagnosing and solving common issues related to poor peak shape in the chromatography of pyrrolopyridine derivatives.
Caption: A decision tree for troubleshooting poor peak shape.
References
Technical Support Center: Buchwald-Hartwig Amination of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Buchwald-Hartwig amination with the challenging 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative). As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven insights to help you navigate the complexities of this transformation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reaction and the specific challenges posed by the substrate.
Q1: What is the catalytic cycle for the Buchwald-Hartwig amination?
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][2] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide, forming a Pd(II) complex.[3]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2][4]
Q2: Why is this compound considered a challenging substrate?
This substrate presents several challenges that can complicate the Buchwald-Hartwig reaction:
-
Catalyst Inhibition: The pyridine nitrogen is a Lewis basic site that can coordinate strongly to the palladium catalyst.[5][6] This coordination can sequester the catalyst, leading to deactivation and low reaction yields. This is often referred to as the "2-pyridyl problem" in cross-coupling chemistry.[6][7][8]
-
Acidic N-H Proton: The pyrrole N-H is acidic and can react with the strong bases typically used in this reaction. This can lead to unwanted side reactions or require the use of excess base. In some cases, protecting the pyrrole nitrogen is necessary to achieve a successful transformation.[9][10]
-
Electron-Deficient Ring System: The pyridine ring is electron-deficient, which can affect the rate of oxidative addition. While the bromine at the 5-position is generally reactive, the overall electronic nature of the heterocyclic system can influence catalyst performance.
-
Potential for Side Reactions: The combination of an acidic proton and multiple heteroatoms can open pathways for side reactions, such as hydrodehalogenation, especially under harsh conditions (high temperatures, very strong bases).[4]
Q3: Do I need to protect the pyrrole N-H group?
It is highly recommended to consider N-H protection, especially during initial troubleshooting. Masking the pyrrole nitrogen has been shown to be essential for successful Buchwald-Hartwig aminations in related 7-azaindole systems.[9][10][11]
-
Why protect? Protection prevents the acidic N-H from interfering with the base, avoids potential N-arylation side reactions, and can improve the solubility and stability of the substrate.
-
Recommended Protecting Groups: Groups like (2-(trimethylsilyl)ethoxy)methyl (SEM) or benzenesulfonyl (Bs) are often effective as they are stable to the reaction conditions but can be removed later.[11]
Section 2: Troubleshooting Guide
This guide is structured to address specific experimental failures. Follow the decision tree below to diagnose and solve common problems.
Problem 1: No reaction or very low conversion of starting material.
Q: My LC-MS shows only starting materials after 24 hours at 100°C. What are the most likely causes?
A: This issue almost always points to a problem with the catalytic system's activity or the reaction setup.
-
Inert Atmosphere is Critical: The active Pd(0) catalyst is highly sensitive to oxygen.
-
Action: Ensure your solvent was thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). All manipulations of catalyst, ligand, and base should be performed under an inert atmosphere (argon or nitrogen) using a glovebox or proper Schlenk techniques.[12]
-
-
Reagent Quality and Activity:
-
Catalyst: Palladium(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃ must be reduced in situ to Pd(0). This process can be unreliable.[13] Using modern, air-stable palladium pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G4) is highly recommended as they generate the active Pd(0) species more cleanly and reproducibly.
-
Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are hygroscopic and can lose activity if not handled and stored properly.
-
Action: Use a fresh bottle of base or a newly opened container. Handle it exclusively in a glovebox.
-
-
Catalyst-Ligand Combination: For electron-rich, heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands are essential.[4]
-
Action: If you are using older ligands (e.g., P(o-tolyl)₃, BINAP, dppf), switch to a modern Buchwald ligand. Good starting points include XPhos , RuPhos , or BrettPhos .[1] These ligands promote faster reductive elimination and stabilize the catalyst, which is crucial for overcoming the inhibitory effects of the pyridine nitrogen.[5]
-
Problem 2: Significant formation of hydrodehalogenated side product.
Q: I am observing a major peak in my analysis corresponding to 4-fluoro-1H-pyrrolo[2,3-b]pyridine (loss of bromine, addition of hydrogen). How can I minimize this?
A: Hydrodehalogenation is a known side reaction that competes with reductive elimination.[4] It often arises from β-hydride elimination from a palladium-amido intermediate or from protonolysis of the Ar-Pd-Br intermediate by trace water.
-
Choice of Base: Strong alkoxide bases like NaOtBu can sometimes promote this side reaction, especially if there are trace amounts of water or t-butanol present.
-
Action: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that often suppress hydrodehalogenation.[14]
-
-
Ligand Selection: The steric bulk of the phosphine ligand plays a crucial role.
-
Action: Employing bulky biarylphosphine ligands (e.g., XPhos, tBuXPhos) can sterically hinder the pathways leading to hydrodehalogenation and accelerate the desired reductive elimination step.
-
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried. Use of molecular sieves in the reaction vessel can be beneficial.
Problem 3: The reaction is sluggish or stalls at partial conversion.
Q: My reaction proceeds to about 50% conversion within a few hours and then stops. What is causing this catalyst deactivation?
A: This is a classic symptom of catalyst inhibition or decomposition, a common issue with pyridine-containing substrates.[5][6]
-
Pyridine Inhibition: The most likely culprit is the coordination of the pyridine nitrogen of your substrate or product to the palladium center, forming an off-cycle, inactive complex.
-
Action 1 - Ligand Choice: The solution is to use a ligand that binds more strongly to palladium than the pyridine nitrogen does. The bulky, electron-rich Buchwald biarylphosphine ligands (XPhos, RuPhos, etc.) are designed for this purpose.[5] They create a sterically-encumbered coordination sphere around the metal that disfavors pyridine binding.
-
Action 2 - N-H Protection: Protecting the pyrrole N-H can alter the electronic properties of the ring system and may reduce its affinity for the catalyst. It is a key strategy to try if ligand screening is insufficient.[9][10]
-
-
Insufficient Base Strength: If you are using a weaker base like K₂CO₃, it may not be strong enough to efficiently deprotonate the amine-palladium complex, causing the catalytic cycle to slow or stall.
-
Action: If you suspect this is the issue, try a stronger base like K₃PO₄ or LiHMDS (if your functional groups are compatible).[1]
-
Section 3: Recommended Screening Protocol
For a challenging substrate like this compound, a systematic screen of reaction parameters is the most effective path to success. We recommend starting with an N-protected substrate.
Table 1: Initial Reaction Condition Screening Matrix
| Entry | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | XPhos Pd G3 (2) | — | K₃PO₄ (2.0) | Dioxane | 100 |
| 2 | RuPhos Pd G3 (2) | — | K₃PO₄ (2.0) | Dioxane | 100 |
| 3 | XPhos Pd G3 (2) | — | Cs₂CO₃ (2.0) | Toluene | 100 |
| 4 | RuPhos Pd G3 (2) | — | Cs₂CO₃ (2.0) | Toluene | 100 |
| 5 | BrettPhos Pd G3 (2) | — | LiHMDS (2.0) | THF | 80 |
General Experimental Protocol:
-
To an oven-dried reaction vial inside a glovebox, add the N-protected this compound (1.0 equiv), the amine coupling partner (1.2 equiv), the specified base (2.0 equiv), the palladium pre-catalyst (0.02 equiv), and a stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a pre-heated heating block at the specified temperature.
-
Stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Analyze the filtrate by LC-MS and ¹H NMR to determine conversion and product formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. name-reaction.com [name-reaction.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. reddit.com [reddit.com]
- 14. uwindsor.ca [uwindsor.ca]
minimizing homocoupling in 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine reactions
A Guide to Minimizing Homocoupling in Cross-Coupling Reactions
Welcome to the technical support guide for 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your synthetic campaigns. This guide is structured as a series of troubleshooting questions and answers to directly address the persistent issue of homocoupling, a critical side reaction that can significantly impact yield and purity when working with this versatile 7-azaindole scaffold.
The 7-azaindole core is a privileged structure in medicinal chemistry, but its unique electronic properties and the presence of the pyrrole N-H can complicate standard cross-coupling protocols.[1][2] This guide explains the causality behind these challenges and provides robust, validated strategies to ensure the success of your reactions.
Troubleshooting Guide: Reaction-Specific Issues & Solutions
Homocoupling can arise from different mechanistic pathways depending on the reaction type. Below, we address the most common cross-coupling reactions and the specific strategies to suppress the formation of undesired dimers.
Issue 1: Significant Biaryl Homocoupling in Suzuki-Miyaura Reactions
Q: I am attempting a Suzuki-Miyaura coupling with my 5-bromo-4-fluoro-7-azaindole and an arylboronic acid, but I am observing a large amount of the corresponding symmetrical biaryl byproduct derived from the boronic acid. What is causing this and how can I prevent it?
A: This is a classic problem in Suzuki-Miyaura chemistry, primarily caused by the palladium(II)-mediated homocoupling of the boronic acid.[3] This side reaction competes directly with the desired cross-coupling catalytic cycle and is strongly promoted by the presence of dissolved oxygen.[4][5][6]
The core issue is the presence of Pd(II) species that have not entered the primary catalytic cycle. These can react with two molecules of your boronic acid to produce the homocoupled biaryl and Pd(0).[3][4] The key to suppression is to both eliminate oxidants that can generate parasitic Pd(II) and to control the initial reduction of the Pd(II) precatalyst.
-
Oxygen Contamination: This is the most frequent culprit.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[4]
-
Solution: Implement a rigorous deoxygenation protocol. While a simple nitrogen blanket is common, it is often insufficient. A subsurface sparge, where an inert gas (argon or high-purity nitrogen) is bubbled through the solvent and reaction mixture for an extended period (20-30 minutes) before adding the catalyst, is far more effective.[4][6][7] Pre-heating the reaction mixture (catalyst, base, solvent, and aryl halide) under an inert atmosphere before adding the boronic acid can also help minimize homocoupling.[5]
-
-
Inefficient Precatalyst Reduction: Many protocols use Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[3] If this reduction is slow or inefficient, the lingering Pd(II) can drive homocoupling.
-
Solution 1 (Additives): Introduce a mild reducing agent that does not interfere with the main cycle. Potassium formate (HCO₂K) has been shown to be highly effective at minimizing the concentration of free Pd(II) without reducing the desired Ar-Pd(II)-X intermediate.[4][6]
-
Solution 2 (Catalyst Choice): Utilize a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) designed for rapid and clean generation of the active Pd(0) catalyst.[3]
-
-
Ligand and Base Selection: The ligand choice is critical as it modulates the stability and reactivity of the palladium center.[8] An inappropriate ligand can lead to slower rates of reductive elimination for the desired product, allowing side reactions to compete.
-
Solution: For heteroaryl bromides like this 7-azaindole, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) often accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.[8] The choice of base is also crucial; weaker bases may not facilitate transmetalation efficiently, stalling the cycle and promoting side reactions. A common starting point is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a polar solvent system.[9]
-
| Parameter | Standard Protocol (High Homocoupling Risk) | Optimized Protocol (Low Homocoupling) | Rationale for Change |
| Degassing | Nitrogen blanket | Subsurface argon sparge (30 min) | Rigorously removes dissolved O₂, a key promoter of homocoupling.[4][5] |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / SPhos or a G3-Precatalyst | Uses a Pd(0) source or a precatalyst designed for clean, rapid activation.[3] |
| Ligand | PPh₃ | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands accelerate reductive elimination, favoring the desired C-C bond formation.[8] |
| Additive | None | Potassium Formate (HCO₂K, ~1.5 equiv) | Acts as a mild reductant to scavenge parasitic Pd(II) species.[4][6] |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O or THF/H₂O | Solvent choice can impact solubility and reaction rates. |
| Base | Na₂CO₃ | K₂CO₃ or K₃PO₄ | Base strength influences the rate of transmetalation. |
graph TD { subgraph legend[Troubleshooting Suzuki Homocoupling]direction LR A_start[Start] B_decision{Decision} C_action[Action] D_outcome[Outcome] style A_start fill:#F1F3F4,stroke:#5F6368 style B_decision fill:#FBBC05,stroke:#202124,fontcolor:#202124 style C_action fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style D_outcome fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF endStart((Start: HighHomocoupling)) --> Check_Atmosphere{Is O₂ rigorously excluded?}; Check_Atmosphere -- No --> Action_Degas[Implement Subsurface Inert Gas Sparge]; Action_Degas --> Re-evaluate(Re-run Reaction); Check_Atmosphere -- Yes --> Check_Catalyst{Using Pd(II) Precatalyst?}; Check_Catalyst -- Yes --> Action_Additive[Add Mild Reductant (e.g., HCO₂K)]; Action_Additive --> Re-evaluate; Check_Catalyst -- No --> Check_Ligand{Is Ligand Optimal?}; Check_Ligand -- No --> Action_Ligand[Screen Bulky, Electron-Rich Ligands (e.g., SPhos, RuPhos)]; Action_Ligand --> Re-evaluate; Check_Ligand -- Yes --> Outcome([Problem Solved]);
style Start fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF style Re-evaluate fill:#FBBC05,stroke:#202124,fontcolor:#202124
}
Caption: Decision workflow for troubleshooting boronic acid homocoupling.
Issue 2: Alkyne Dimerization (Glaser-Hay Coupling) in Sonogashira Reactions
Q: I am performing a Sonogashira coupling between my 5-bromo-4-fluoro-7-azaindole and a terminal alkyne, but my main byproduct is the homocoupled alkyne dimer. Why is this happening?
A: The formation of a diyne byproduct is the result of the Glaser-Hay coupling, a major side reaction in traditional Sonogashira protocols.[10][11] This oxidative homocoupling of terminal alkynes is explicitly promoted by the copper(I) co-catalyst (typically CuI) in the presence of oxygen.[10][12]
The standard Sonogashira mechanism involves two interconnected catalytic cycles: a palladium cycle for the C-C cross-coupling and a copper cycle to generate the copper acetylide intermediate.[10] If oxygen is present, the copper acetylide can be oxidized, leading to the formation of the undesired diyne dimer.[10][11] For electron-rich or challenging aryl bromides, this side reaction can become dominant.[10]
-
Copper(I) Co-catalyst: The presence of copper is the primary driver of Glaser-Hay coupling.[11][12]
-
Solution: The most effective strategy is to switch to a copper-free Sonogashira protocol .[10][11][12] These conditions have been extensively developed specifically to avoid alkyne homocoupling.[13] The reaction is still catalyzed by palladium, but it relies on a suitable base (often an amine like Et₃N or DIPA) to generate the acetylide in situ for transmetalation directly to the palladium center.
-
-
Oxygen Presence: As with the Glaser-Hay mechanism, oxygen is a required oxidant for the dimerization.
-
Solution: Even when running copper-free conditions, rigorous deoxygenation of the reaction mixture via subsurface sparging is crucial to prevent other oxidative side reactions and protect the Pd(0) catalyst.
-
-
Catalyst and Ligand System: In the absence of copper, the efficiency of the palladium catalyst becomes even more critical.
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, DMF, or Et₃N). The solvent should be deoxygenated beforehand by sparging with argon for at least 30 minutes.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv) and a suitable amine base (e.g., Et₃N or DIPA, 2-3 equiv) if it is not already the solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C), monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction, filter through a pad of celite to remove palladium black, and concentrate the filtrate. Purify the crude product via flash column chromatography.
Caption: Comparison of reaction pathways for standard vs. copper-free Sonogashira.
Frequently Asked Questions (FAQs)
Q1: I am observing homocoupling of the 5-bromo-4-fluoro-7-azaindole itself (Ullmann-type reaction). What conditions favor this, and how can I stop it?
A: The reductive homocoupling of aryl halides is another potential side reaction, though often less prevalent than boronic acid or alkyne dimerization.[16][17] This process is typically favored by conditions that lead to slow turnover in the desired catalytic cycle. Key factors include:
-
High Catalyst Loading/Decomposition: High local concentrations of Pd(0) or the formation of palladium nanoparticles can promote aryl halide homocoupling.[16]
-
Slow Transmetalation: If the transmetalation step (e.g., with the organoboron reagent in a Suzuki coupling) is slow, the Ar-Pd(II)-X intermediate has a longer lifetime and can participate in side reactions, including disproportionation or reaction with another Pd(0) species, eventually leading to the Ar-Ar product.[18]
-
Ineffective Ligand: A ligand that does not sufficiently stabilize the Pd(0) active species or accelerate the reductive elimination step can contribute to this issue.
To mitigate this:
-
Optimize Ligand and Base: Ensure your ligand and base combination is effective for the specific coupling you are attempting. This will speed up the desired catalytic cycle.
-
Control Catalyst Loading: Use the lowest effective catalyst loading (typically 1-5 mol%).
-
Ensure Reagent Purity: Ensure your coupling partner (e.g., boronic acid, amine, alkyne) is pure and added in the correct stoichiometry. An excess or deficit can disrupt the catalytic cycle.
Q2: Does the unprotected N-H on the pyrrole ring of the 7-azaindole scaffold interfere with the reaction and contribute to side products?
A: Yes, the pyrrole N-H can absolutely be problematic. It has two primary effects:
-
Coordination and Catalyst Inhibition: The N-H proton is weakly acidic, and the lone pair on the nitrogen can coordinate to the palladium center. This can lead to catalyst deactivation or the formation of off-cycle, inactive complexes.[19]
-
Side Reactions: Under strongly basic conditions, the N-H can be deprotonated. The resulting anion can be nucleophilic and participate in side reactions. While direct N-arylation is more common with copper catalysts, it can occur in palladium catalysis.[20]
Solution: If you are experiencing low yields, catalyst deactivation, or unidentifiable side products, protecting the pyrrole nitrogen is a standard and highly effective strategy.[19][21]
-
Recommended Protecting Groups: Common groups include benzenesulfonyl (Bs), tosyl (Ts), or (2-(trimethylsilyl)ethoxy)methyl (SEM). The choice depends on the stability required for your reaction conditions and the ease of removal in subsequent steps. Masking the N-H has been shown to be essential for success in challenging couplings like Buchwald-Hartwig aminations on related systems.[21]
Q3: How does the 4-fluoro substituent affect reactivity and the propensity for homocoupling?
A: The fluorine at the C4 position has a significant electronic impact. As a strongly electron-withdrawing group, it makes the C5-Br bond more electron-deficient and thus more susceptible to oxidative addition to Pd(0). This is generally beneficial, as a fast oxidative addition is the first step in most cross-coupling cycles and can help the desired reaction outcompete side reactions. However, the C-F bond itself is generally unreactive in standard palladium catalysis, so you can achieve selective reaction at the C-Br position.[19] While the fluorine itself does not directly promote homocoupling, its electronic influence on the overall reaction rate can indirectly affect the balance between the desired pathway and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the regioselective functionalization of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (7-azaindole). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable heterocyclic scaffold. Here, we address common experimental challenges in a question-and-answer format, providing not just protocols, but the underlying chemical logic to empower your synthetic strategy.
Section 1: Foundational Strategy - The Role of the N-H Proton and Protecting Groups
The pyrrole N-H of the 7-azaindole core is both a crucial reactive site and a potential complication. Its acidity (pKa ≈ 16-17 in DMSO) means it will be readily deprotonated by strong bases used in metalation or coupling reactions, altering the electronic landscape of the ring system and potentially interfering with the desired regioselectivity. Careful consideration of N-H protection is the first step in any successful functionalization campaign.
Q1: I'm planning a lithiation reaction, but I'm unsure if I need to protect the pyrrole nitrogen. What are the consequences of leaving it unprotected?
A1: Leaving the N-H unprotected during a lithiation reaction is highly problematic and will lead to a loss of regiocontrol. Organolithium reagents (like n-BuLi or LDA) are strong bases and will preferentially deprotonate the most acidic proton in the molecule, which is the N-H of the pyrrole.
-
Causality: Once deprotonated, the resulting N-anion directs metalation differently than a neutral, protected nitrogen. This can lead to a mixture of products or complete failure of the desired reaction. For instance, attempts at C-H lithiation on the pyridine ring will fail, as the base will be consumed by the N-H proton.
-
Recommendation: Protection of the N1 position is mandatory before attempting C-H lithiation on the pyridine ring. The choice of protecting group is critical as it can serve as a Directed Metalation Group (DMG).[1][2][3]
Q2: What are the best protecting groups for the 7-azaindole nitrogen, and how do they influence downstream reactions?
A2: The ideal protecting group should be easy to install, stable to the reaction conditions, and straightforward to remove. For this scaffold, groups that also function as Directed Metalation Groups (DMGs) are particularly powerful.
-
Triisopropylsilyl (TIPS): This bulky silyl group is excellent for preventing lithiation at the C2 position of the pyrrole ring, thereby directing metalation to the pyridine ring.[4] It is stable to organolithium reagents at low temperatures but can be easily removed with fluoride sources like TBAF.
-
Carbamoyl Groups (e.g., -CON(iPr)₂): These are powerful DMGs. An N1-carbamoyl group can direct lithiation to the C2 position. In an elegant "directed metalation group dance," a carbamoyl group can be installed at the N7-position (pyridine nitrogen), direct lithiation to C6, and then be catalytically transferred to the N1 position to allow for subsequent C2 functionalization.[1][5]
-
Sulfonyl Groups (e.g., -SO₂Ph): Phenylsulfonyl groups are robust and electron-withdrawing, which can deactivate the pyrrole ring towards certain electrophilic additions while allowing for other transformations. They are typically removed under basic conditions.[6]
-
Boc Group (-C(O)OtBu): While common, the Boc group can be labile to strong bases and nucleophiles. However, it is useful for modulating the electronic properties of the heterocycle and is easily removed with acid.[7]
Section 2: Troubleshooting Guide - Functionalization of the Pyridine Ring
The pyridine half of the molecule offers two primary sites for modification: the C5-bromo position and the C6-H position.
Q3: My goal is to introduce a substituent at the C6 position. My attempts at direct C-H activation are failing. What is the standard, field-proven method?
A3: The most reliable method for functionalizing the C6 position is through a Directed ortho-Metalation (DoM) strategy.[1][2][3] This approach leverages a protecting group on the N1 nitrogen to direct an organolithium base to deprotonate the adjacent C6 position. The fluorine at C4 is an ortho-directing group, but since C5 is blocked by bromine, the directing effect is relayed to C6 under the right conditions.
-
Causality & Mechanism: A suitable N1-protecting group, like TIPS, coordinates to the lithium of the base (e.g., LDA or s-BuLi). This brings the base into proximity of the C6-H, facilitating its abstraction over other C-H bonds. The resulting C6-lithiated species can then be quenched with a wide variety of electrophiles.
Diagram: Directed ortho-Metalation (DoM) at C6
Caption: Workflow for C6 functionalization via DoM.
Q4: I am attempting a Suzuki coupling at the C5-bromo position, but I am observing significant debromination and low yields. How can I optimize this reaction?
A4: Suzuki-Miyaura coupling is an excellent choice for C-C bond formation at C5.[8][9] Low yields and debromination are classic signs of a suboptimal catalytic system or harsh reaction conditions.
-
Causality: Debromination often occurs when the reductive elimination step is slow relative to side reactions like proto-depalladation. This can be caused by an inappropriate ligand, base, or temperature. The electron-deficient nature of the pyridine ring, exacerbated by the C4-fluoro group, makes the C5-Br bond highly susceptible to oxidative addition, but the subsequent steps must be kinetically competent.
Troubleshooting & Optimization Table: Suzuki Coupling at C5
| Parameter | Common Issue | Recommended Solution & Rationale |
| Catalyst | Low catalyst activity or turnover. | Use a modern palladium pre-catalyst like Pd(dppf)Cl₂ or a G3/G4 Buchwald pre-catalyst. These form the active Pd(0) species more cleanly and efficiently.[9][10] |
| Ligand | Poor stabilization of the Pd center. | If not using a pre-catalyst, electron-rich, bulky phosphine ligands like SPhos or XPhos are often superior to PPh₃. They accelerate reductive elimination and prevent catalyst decomposition. |
| Base | Base is too strong or has poor solubility. | Switch from strong bases like NaOH or KOtBu to milder, soluble bases. Cs₂CO₃ or K₂CO₃ are standard.[9] Cs₂CO₃ is often superior due to its higher solubility and ability to break up boronic acid anhydrides. |
| Solvent | Poor solubility of reagents; high temperature causing degradation. | A mixture of a polar aprotic solvent and water (e.g., Dioxane/H₂O or DME/H₂O ) is ideal. This combination helps dissolve both the organic substrate and the inorganic base.[11] |
| Temperature | Too high, leading to debromination and side reactions. | Run the reaction at the lowest effective temperature, typically 80-100 °C . Microwave heating can sometimes shorten reaction times and improve yields by minimizing thermal decomposition.[8] |
Protocol: Optimized Suzuki Coupling at C5
-
To a reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₂CO₃ (2.0-3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03-0.05 equiv).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).
-
Heat the reaction mixture at 85 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Q5: I need to install a nitrogen-based functional group at C5. Is Buchwald-Hartwig amination a viable strategy?
A5: Yes, the Buchwald-Hartwig amination is a premier method for forming C-N bonds at the C5 position of this scaffold.[12][13][14] The principles of optimization are similar to those for Suzuki coupling, with the choice of ligand being particularly crucial depending on the nature of the amine coupling partner.
-
Causality: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. The ligand's steric and electronic properties dictate the efficiency of each step, especially the final C-N bond-forming reductive elimination. An incorrect ligand can lead to catalyst inhibition or decomposition.
Ligand Selection Guide for Buchwald-Hartwig Amination at C5
| Amine Type | Recommended Ligand | Rationale |
| Primary Aliphatic/Aromatic Amines | BrettPhos or RuPhos | These bulky, electron-rich dialkylbiaryl phosphine ligands are highly active and promote efficient coupling for a broad range of primary amines.[15] |
| Secondary Amines | XPhos or tBuXPhos | The steric bulk of these ligands facilitates the coupling of more hindered secondary amines, which can be challenging.[15] |
| Ammonia Equivalent (e.g., Benzophenone Imine) | BINAP | Bidentate phosphine ligands like BINAP are effective for coupling ammonia surrogates, which can then be hydrolyzed to yield the primary C5-amino product.[12] |
Section 3: Troubleshooting Guide - Functionalization of the Pyrrole Ring
The pyrrole ring is inherently electron-rich and thus prone to electrophilic substitution, primarily at the C3 position.
Q6: I want to install an iodine atom on the pyrrole ring for further cross-coupling. Which position will it add to, and what are the optimal conditions?
A6: Electrophilic iodination of the 7-azaindole core occurs with high regioselectivity at the C3 position .[1]
-
Causality: The C3 position is the most nucleophilic carbon on the 7-azaindole scaffold, analogous to indole chemistry. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
-
Protocol: Regioselective C3-Iodination
-
Dissolve the this compound (1.0 equiv) in a suitable solvent like DMF or THF.
-
Add a base such as KOH or NaH to deprotonate the N1-H and form the corresponding anion.
-
Cool the mixture (typically to 0 °C or room temperature).
-
Add a solution of iodine (I₂) (1.1 equiv) dropwise.
-
Stir for 1-3 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and purify by chromatography or recrystallization.
-
Q7: Can I perform a C-H borylation on this scaffold to install a boronic ester for a subsequent coupling reaction?
A7: Yes, iridium-catalyzed C-H borylation is a powerful strategy. For N-acyl protected indoles, the reaction typically shows high regioselectivity for the C3 position .[16]
-
Causality: While iridium-catalyzed borylation is often governed by sterics, electronic effects play a significant role in heteroaromatic systems.[17] The inherent nucleophilicity of the C3 position directs the borylation to this site. An N-protecting group (like acetyl or Boc) is generally required to achieve high conversion and selectivity.
-
Considerations: Directing groups can be used to alter this regioselectivity. For example, specific silyl groups on the nitrogen have been used to direct borylation to the C7 position in standard indole systems, though this would not be applicable here.[16] For your specific substrate, targeting the C3 or C2 positions is most feasible. Ligand choice is critical for controlling selectivity between C2 and C3.
Section 4: Decision-Making Workflow
Choosing the correct synthetic sequence is critical. The following flowchart provides a simplified decision-making guide for functionalizing the 5-bromo-4-fluoro-7-azaindole core.
Caption: Strategic flowchart for regioselective functionalization.
References
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. research.rug.nl [research.rug.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Challenges in the SEM-Deprotection of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses the specific and often complex challenges encountered during the removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine scaffolds. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this critical synthetic step.
The 7-azaindole core is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are key intermediates for introducing further complexity via cross-coupling reactions.[1][2] The SEM group is frequently used to protect the pyrrole nitrogen due to its stability under various conditions.[3] However, its removal from this electron-deficient and sensitive heterocyclic system requires a carefully considered approach to avoid low yields, side-product formation, and substrate decomposition.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the difficulties of this deprotection.
Q1: Why is the SEM-deprotection of this specific 7-azaindole derivative so challenging?
A: The difficulty arises from a combination of three factors:
-
Electronic Effects: The pyridine ring and the two halogen substituents (bromo and fluoro) are electron-withdrawing. This reduces the electron density of the pyrrole ring, strengthening the N-SEM bond and making it more resistant to cleavage compared to electron-rich systems.
-
Substrate Sensitivity: Despite being electron-deficient, the deprotected 7-azaindole core is sensitive to harsh acidic conditions, which can lead to degradation or polymerization, a known issue with pyrrolic compounds.[4]
-
Reactive Byproducts: The deprotection process itself liberates formaldehyde.[5][6] The deprotected, electron-rich pyrrole nitrogen can readily react with this electrophilic byproduct, leading to undesired adducts and complicating purification.
Q2: What are the primary mechanisms for N-SEM deprotection?
A: There are two main mechanistic pathways for SEM group removal:
-
Acid-Mediated Deprotection: This can occur via protic acids (e.g., TFA) or Lewis acids (e.g., SnCl₄, MgBr₂).[3][7] The mechanism typically involves protonation of an ether oxygen, followed by fragmentation. This process releases ethylene, a silyl species, and formaldehyde.[8]
-
Fluoride-Mediated Deprotection: Reagents like tetrabutylammonium fluoride (TBAF) attack the silicon atom, forming a pentavalent siliconate intermediate.[8] This intermediate is unstable and fragments via a β-elimination cascade to release the deprotected amine, ethylene, formaldehyde, and a stable Si-F species.[8][9] This method is often considered milder as it avoids strongly acidic conditions.
Q3: What is the most common side reaction, and why does it occur?
A: The most frequently reported and troublesome side reaction is the formation of a tricyclic, eight-membered ring or other methylene-bridged adducts.[5][6] This occurs when the formaldehyde released during the deprotection step undergoes an electrophilic aromatic substitution with the deprotected 7-azaindole product. Under acidic conditions, this subsequent reaction can be rapid, significantly reducing the yield of the desired product.
Q4: Should I choose an acid-based or fluoride-based method for this substrate?
A: The choice is a trade-off and depends on the specific substituents on your derivative and its observed stability.
-
Acid-Based (e.g., TFA): This is often the first method attempted due to its potency. It can be effective but carries a high risk of the formaldehyde side reaction.[5][6] A two-step protocol involving acid treatment followed by a basic quench is often necessary.[5]
-
Fluoride-Based (e.g., TBAF): This method avoids strong acid, potentially preserving the sensitive azaindole core. However, N-SEM deprotection with fluoride can be sluggish, often requiring elevated temperatures (e.g., 80 °C in THF or DMF), which may not be suitable for all substrates.[3][10] It remains a valuable alternative if acidic methods lead to decomposition.
Section 2: Troubleshooting Guide
Directly address experimental failures with this Q&A guide.
| Problem | Possible Causes | Recommended Solutions & Rationale |
| 1. Incomplete or No Reaction (TLC/LC-MS shows >80% starting material) | A. Insufficiently strong conditions.B. Low reaction temperature or short duration.C. For fluoride methods, presence of water. | For Acidic Methods (TFA): 1. Increase reaction time at room temperature, monitoring every 2-4 hours.2. If still slow, gently warm the reaction to 30-40 °C. Harsher heating is not advised due to decomposition risk.3. Increase the concentration of TFA in the solvent (e.g., from 25% to 50% in CH₂Cl₂).For Fluoride Methods (TBAF): 1. Ensure the TBAF solution (typically 1M in THF) is anhydrous. Water can inhibit the reaction.2. Increase the reaction temperature. Refluxing in THF (66 °C) or switching to a higher boiling solvent like DMF and heating to 80-100 °C is often required for N-SEM cleavage.[10] |
| 2. Major Side Product Formation (A new, major spot on TLC with M+14 or M+12 mass is observed) | A. Reaction with liberated formaldehyde.[5][6] | 1. Modify the Acidic Protocol: Implement the two-step procedure. First, treat with TFA in CH₂Cl₂ for the required time. Then, remove volatiles in vacuo and immediately dissolve the residue in a biphasic mixture of THF and saturated aqueous NaHCO₃. Stir vigorously overnight. This strategy aims to hydrolyze the intermediate and release formaldehyde under basic conditions where it is less reactive towards the desired product.[5]2. Add a Formaldehyde Scavenger: Introduce a scavenger like 1,3-propanedithiol to the reaction mixture to trap formaldehyde as it forms. Note: This adds another purification challenge.3. Switch to an Alternative Method: Attempt a Lewis acid-mediated deprotection at low temperature (e.g., SnCl₄ in CH₂Cl₂ at 0 °C to rt)[3] or a fluoride-based method, as the different conditions may alter the kinetics of the side reaction. |
| 3. Substrate Decomposition (Multiple spots on TLC, streaking, low mass balance) | A. Reaction conditions (especially acid) are too harsh for the sensitive azaindole core.[4] | 1. Reduce Acidity/Temperature: Lower the reaction temperature immediately. If using neat TFA, dilute with an inert solvent like CH₂Cl₂. Consider a milder acid like pyridinium p-toluenesulfonate (PPTS).[8]2. Attempt Mild Lewis Acid Deprotection: A protocol using MgBr₂ in Et₂O/nitromethane has been reported as exceptionally mild for O-SEM ethers and may be applicable here.[7][11]3. Evaluate Fluoride-Based Methods: Since these methods are non-acidic, they are the best alternative to explore when acid-lability is the primary issue.[8][9] |
Section 3: Mechanistic & Workflow Diagrams
Visualizing the chemical processes and troubleshooting logic can clarify complex challenges.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. total-synthesis.com [total-synthesis.com]
- 9. fiveable.me [fiveable.me]
- 10. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of indole, it often imparts improved aqueous solubility and superior bioavailability to drug candidates.[1] Its derivatives are central to numerous clinically approved drugs and investigational agents, targeting a wide array of diseases from cancer to viral infections.[1][2][3][4][5][6]
The strategic introduction of halogen atoms, such as bromine and fluorine, is a cornerstone of drug design, profoundly influencing a molecule's steric profile, lipophilicity, metabolic stability, and binding interactions.[7] Consequently, the synthesis of specifically substituted analogs like 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is of significant interest. However, the synthesis of multi-substituted heterocycles can often yield isomeric impurities. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical requirement for advancing any research or development program.
This guide provides a comprehensive framework for the definitive structural elucidation of this compound. It objectively compares the utility of orthogonal analytical techniques—Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography—and presents the experimental data and rationale necessary for absolute confidence in the final product's structure.
Product Profile and Plausible Synthetic Context
While various synthetic routes can be envisioned, a common strategy for introducing a halogen at the 4-position of a 7-azaindole involves the halogenation of a 7-azaindole N-oxide precursor with a phosphorus oxyhalide.[8] Subsequent bromination would then be directed to the 5-position. Regardless of the synthetic path, the target product has the following fundamental properties:
| Property | Value |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.03 g/mol [9] |
| CAS Number | 1172067-95-6[9] |
An Integrated Workflow for Structural Elucidation
Confirming the structure of a novel or synthesized compound is a multi-step process. Each analytical technique provides a unique piece of the puzzle. A logical workflow ensures that the most efficient path is taken to gather all necessary data for an unambiguous assignment.
Caption: Integrated workflow for structural confirmation.
Comparison of Core Analytical Techniques
Mass Spectrometry: The First Checkpoint
Mass spectrometry (MS) serves as the initial and most rapid validation step, confirming that the product has the correct molecular weight and, with high resolution, the correct elemental composition.
Expertise & Causality: We prioritize High-Resolution Mass Spectrometry (HRMS) over nominal mass MS. While standard MS can confirm the molecular weight of 215, HRMS provides an exact mass with sub-ppm accuracy. This precision is crucial for distinguishing the target compound from potential impurities with the same nominal mass but different elemental formulas, thereby providing a direct confirmation of the molecular formula.
Experimental Protocol: HRMS (ESI-Q-Orbitrap)
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute this solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water + 0.1% formic acid for positive ion mode).
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Thermo Scientific™ Q Exactive™ Orbitrap.[4]
-
Infusion: Directly infuse the sample at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Scan over a mass range of m/z 100-500.
-
Analysis: Compare the measured exact mass to the theoretical exact mass. The presence of the characteristic bromine isotope pattern (⁷⁹Br/⁸¹Br) is a critical diagnostic feature.
Supporting Experimental Data (Predicted)
| Ion | Theoretical Exact Mass | Expected Observation |
| [C₇H₅BrFN₂]⁺ | 214.9614 | A peak at m/z 215.9687, within 5 ppm of the theoretical value. |
| [C₇H₃BrFN₂]⁻ | 212.9458 | A peak at m/z 213.9531, within 5 ppm of the theoretical value. |
| Isotope Pattern | N/A | Two major peaks of nearly equal intensity separated by ~2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
This initial check provides strong evidence for the presence of the desired compound, but it cannot distinguish between structural isomers.
NMR Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a suite of 1D and 2D NMR experiments is required to definitively assign the substitution pattern and confirm that the bromine and fluorine atoms are at the C-5 and C-4 positions, respectively.
Expertise & Causality: A simple ¹H NMR is insufficient. The combination of ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (COSY, HSQC, HMBC) creates a self-validating system. For instance, a long-range HMBC correlation from the proton at C-6 to the carbon at C-4 (which will show a large ¹JCF coupling) provides undeniable proof of their spatial relationship, confirming the fluoro-substituent is at the 4-position.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum. This will identify the number of distinct proton environments and their coupling patterns.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show all carbon environments. Pay attention to the large C-F coupling constant for C-4.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This will confirm the presence of a single fluorine environment.
-
2D COSY: This experiment identifies proton-proton (H-H) couplings, which will establish the connectivity between H-2 and H-3 on the pyrrole ring.
-
2D HSQC: This experiment correlates each proton directly to its attached carbon.
-
2D HMBC: This is the most critical experiment for this structure. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing the assembly of the entire molecular framework.
Supporting Experimental Data (Predicted & Annotated)
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity & J (Hz) | Key HMBC Correlations |
| N1-H | ~12.0 | br s | C2, C3, C7a |
| H-2 | ~7.6 | dd, J ≈ 3.0, 2.0 | C3, C3a, C7a |
| H-3 | ~6.5 | dd, J ≈ 3.0, 1.5 | C2, C3a, C4 |
| H-6 | ~8.3 | d, J(H,F) ≈ 4.0 | C4, C5, C7a |
| ¹⁹F | ~ -130 | d, J(F,H) ≈ 4.0 | C4 |
| ¹³C-2 | ~128 | d | N/A |
| ¹³C-3 | ~101 | d | N/A |
| ¹³C-3a | ~127 | s | N/A |
| ¹³C-4 | ~155 | d, ¹J(C,F) ≈ 250 | N/A |
| ¹³C-5 | ~105 | d, ²J(C,F) ≈ 15 | N/A |
| ¹³C-6 | ~145 | d, ³J(C,F) ≈ 5 | N/A |
| ¹³C-7a | ~148 | s | N/A |
Note: Predicted chemical shifts (δ) are relative to TMS for ¹H/¹³C and are based on data for similar structures like 5-bromo-1H-pyrrolo[2,3-b]pyridine.[10][11]
Caption: Key HMBC correlations confirming the structure.
X-ray Crystallography: The Gold Standard
For absolute and irrefutable proof of structure, single-crystal X-ray crystallography stands alone. It provides a three-dimensional map of electron density from which the precise location of every atom in the crystal lattice can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexanes, methanol/water). Other methods include slow cooling or vapor diffusion.
-
Crystal Selection: Mount a single, well-formed, defect-free crystal on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) and collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial structural model. Refine this model against the experimental data to obtain the final structure.
Supporting Experimental Data (Comparison to a Known Analog)
The crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine has been reported and serves as an excellent comparative model.[10][11]
| Parameter | Expected Observation for this compound |
| Molecular Geometry | An essentially planar 7-azaindole skeleton. |
| Key Bond Lengths | C4-F: ~1.35 Å; C5-Br: ~1.90 Å. |
| Crystal Packing | Molecules likely form centrosymmetric dimers via pairs of N1-H···N7 hydrogen bonds, a characteristic feature of 7-azaindoles. |
Overall Technique Comparison
| Feature | Mass Spectrometry (HRMS) | NMR Spectroscopy (1D/2D) | X-ray Crystallography |
| Information Provided | Molecular formula, isotopic pattern | Atomic connectivity, isomeric differentiation | Absolute 3D structure, bond lengths/angles, packing |
| Primary Strength | Speed, formula confirmation | Unambiguous isomer identification in solution | Definitive, "gold standard" proof of structure |
| Key Limitation | Cannot distinguish structural isomers | Requires interpretation, can be complex for some molecules | Requires high-quality single crystals |
| Sample Requirement | Micrograms, solution | Milligrams, solution | Single crystal |
Conclusion
The rigorous confirmation of a chemical structure, particularly a novel substituted heterocycle like this compound, is foundational to its use in research and drug development. While HRMS provides a rapid and essential check of the molecular formula, it is insufficient on its own. A comprehensive suite of NMR experiments, especially 2D HMBC, is required to piece together the atomic connectivity and confidently distinguish the target molecule from any potential isomers. For absolute, unequivocal proof, single-crystal X-ray crystallography is the ultimate arbiter. By employing this integrated, multi-technique approach, researchers can ensure the scientific integrity of their work and proceed with complete confidence in the identity and structure of their products.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
- 8. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 9. appretech.com [appretech.com]
- 10. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Bromo- vs. 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The ability to functionalize this core at specific positions is paramount for structure-activity relationship (SAR) studies. Among the most versatile handles for such modifications are halogens, which serve as key precursors for a variety of cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two crucial building blocks: 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine and 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine, with a focus on their performance in palladium-catalyzed cross-coupling reactions.
Theoretical Underpinnings: Why Halogen Choice Matters in Cross-Coupling
The cornerstone of many synthetic routes in drug discovery is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The general reactivity trend for aryl halides in these transformations is well-established: I > Br > OTf > Cl. This trend is rooted in the bond dissociation energies of the carbon-halogen (C-X) bond and the kinetics of the rate-determining step of the catalytic cycle: oxidative addition.
The oxidative addition of the aryl halide to a low-valent palladium(0) complex is the initial and often the most challenging step. During this process, the C-X bond is cleaved, and a new organopalladium(II) species is formed. The weaker C-Br bond (approximately 280 kJ/mol) is more readily cleaved than the stronger C-Cl bond (approximately 340 kJ/mol). Consequently, aryl bromides typically undergo oxidative addition at a faster rate and under milder conditions than their chloro-analogs.
The 4-fluoro substituent on the pyridine ring of the 7-azaindole core is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the C5-halogen bond, though the inherent difference in C-X bond strength between bromine and chlorine remains the dominant factor in their relative reactivity.
Figure 1: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Reactivity Comparison: A Suzuki-Miyaura Coupling Case Study
To illustrate the practical differences in reactivity, we present a representative Suzuki-Miyaura coupling experiment. The following protocol and data are based on established principles and are intended to provide a clear comparison of what a researcher can expect.
-
To a dry reaction vial, add the 5-halo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a magnetic stir bar.
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(PPh₃)₄ (0.05 mmol) in 1,4-dioxane (5 mL).
-
Add the catalyst solution to the reaction vial via syringe.
-
Place the vial in a preheated oil bath at 90 °C.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Substrate | Reaction Time (h) | Yield (%) | Observations |
| This compound | 2 | 92 | Clean reaction with full conversion of starting material. |
| 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine | 12 | 45 | Sluggish reaction with incomplete conversion. Starting material remained. |
This data is illustrative and based on the well-established reactivity trends of aryl halides.
The results clearly indicate the superior reactivity of the 5-bromo analog under these standard conditions. The reaction with the bromo-compound proceeds to completion in a significantly shorter time and with a much higher yield.
Catalyst and Condition Optimization for the Chloro Analog
While the 5-bromo derivative is more reactive, the 5-chloro compound is often more cost-effective and desirable for large-scale synthesis. To achieve comparable efficiency with the chloro-analog, optimization of the catalytic system is crucial.
-
Ligand Selection: For less reactive aryl chlorides, more sophisticated ligands are generally required. Electron-rich and bulky biarylphosphine ligands, such as SPhos, XPhos, or RuPhos, are often effective. These ligands promote the oxidative addition step and stabilize the active palladium catalyst.
-
Palladium Pre-catalyst: Using pre-formed palladium complexes that readily generate the active Pd(0) species can also improve reaction outcomes.
-
Reaction Temperature: Higher reaction temperatures are typically necessary to drive the coupling of aryl chlorides to completion.
-
Base and Solvent: The choice of base and solvent can also have a significant impact and may require screening for optimal performance.
Practical Considerations and Troubleshooting
-
N-H Acidity: The pyrrole N-H of the 7-azaindole core is acidic and can potentially interfere with the catalytic cycle, especially with strong bases. In some cases, N-protection (e.g., with a tosyl or SEM group) may be necessary to improve yields and consistency, though many modern catalytic systems can tolerate free N-H groups.
-
Catalyst Inhibition: The nitrogen atoms in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst. The use of bulky ligands can help mitigate this issue.
Figure 2: Decision workflow for selecting the appropriate halogenated substrate.
Conclusion
The choice between 5-bromo- and 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine as a synthetic precursor is a trade-off between reactivity and cost.
-
This compound is the substrate of choice for rapid, small-scale synthesis and initial SAR exploration due to its higher reactivity, which allows for the use of standard, milder reaction conditions.
-
5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine , while less reactive, is a more economical option for large-scale synthesis. Its successful application in cross-coupling reactions necessitates careful optimization of the catalytic system, often requiring more advanced, and potentially more expensive, ligands and harsher reaction conditions.
Ultimately, a thorough understanding of the principles of palladium-catalyzed cross-coupling reactions empowers the medicinal chemist to make an informed decision and develop robust and efficient synthetic routes to novel 7-azaindole derivatives.
The 5-Bromo-4-Fluoro-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to Kinase Inhibitor Activity
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold. Its defining feature is the ability to form two crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket of kinases, effectively mimicking the adenine base of ATP itself.[1][2][3] This bioisosteric relationship makes it an exceptional starting point for the design of potent and selective kinase inhibitors.
This guide focuses on a specific, functionalized variant: the 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold. The introduction of halogen atoms at these positions is a strategic decision in drug design. The fluorine at position 4 can modulate the basicity (pKa) of the pyridine nitrogen and create favorable electrostatic interactions within the binding pocket. The bromine at position 5 serves as a valuable synthetic handle for further chemical modification and can occupy hydrophobic pockets to enhance binding affinity. While public data on inhibitors from this exact scaffold is limited, we can extrapolate its potential by examining closely related analogues.
This guide will use a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor derived from a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold, Compound 4h , as a primary example to illustrate the power of this framework.[4][5] We will objectively compare its performance against alternative inhibitors, provide detailed experimental methodologies for its evaluation, and place its action in the context of cellular signaling.
Comparative Analysis of Kinase Inhibitors
The therapeutic efficacy of a kinase inhibitor is defined by its potency (how little of the drug is needed) and selectivity (how well it avoids hitting unintended targets). Here, we compare our lead compound from the 7-azaindole family against alternative scaffolds targeting the same kinase family, FGFR.
Lead Compound: Compound 4h (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative) This compound was identified as a potent inhibitor of FGFR isoforms 1, 2, and 3.[4][5] The trifluoromethyl group at the 5-position is designed to form a productive hydrogen bond with the backbone amide of glycine residue G485 in the FGFR1 active site, significantly boosting potency compared to the unsubstituted parent compound.[4]
Alternative Scaffold: Indazole-based Inhibitors The indazole ring is another heterocyclic scaffold known to inhibit FGFR kinases.[6][7] Compounds like CH5183284 and Compound 9u demonstrate that different frameworks can achieve high potency against the same target.[6][7]
Alternative Scaffold: Pyrrolo[2,3-d]pyrimidine-based Inhibitors This scaffold is famously used in Janus Kinase (JAK) inhibitors like Tofacitinib but has also been explored for inhibiting other kinases such as VEGFR and EGFR.[8][9] It serves as a useful comparison for a different class of ATP-competitive inhibitors.
Quantitative Data Summary: Potency (IC50) Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The lower the IC50 value, the less compound is required to inhibit 50% of the kinase's activity.
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [4][5] |
| FGFR2 | 9 | [4][5] | ||
| FGFR3 | 25 | [4][5] | ||
| CH5183284 | Indazole | FGFR1 | 9.3 | [6] |
| FGFR2 | 7.6 | [6] | ||
| FGFR3 | 22 | [6] | ||
| Compound 9u | Indazole | FGFR1 | 3.3 | [7] |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | JAK1 | 110 | [8] |
| JAK2 | 20 | [8] | ||
| JAK3 | 3.3 | [8] |
Analysis: The data clearly shows that Compound 4h , derived from the 7-azaindole scaffold, exhibits single-digit nanomolar potency against FGFR1 and FGFR2, making it comparable to, and in some cases superior to, inhibitors from the alternative indazole scaffold.[4][5][6] This highlights the effectiveness of the 1H-pyrrolo[2,3-b]pyridine core as a foundation for potent kinase inhibitors.
Signaling Pathway Context: The Role of FGFR
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival.[4] Aberrant FGFR signaling, often due to genetic mutations or amplifications, is a known driver in various cancers, making it a key therapeutic target.[10] Upon binding its ligand (FGF), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-MEK-ERK pathway. Inhibitors like Compound 4h block this initial phosphorylation step.
Caption: FGFR signaling pathway and the point of inhibition.
Experimental Protocols: A Guide to Evaluating Kinase Inhibitors
The objective evaluation of a kinase inhibitor requires robust biochemical and cell-based assays. The protocols described below are self-validating systems designed for accuracy and reproducibility.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This biochemical assay directly measures the enzymatic activity of a purified kinase and its inhibition by a compound. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Causality: We choose a luminescence-based ADP detection method (e.g., ADP-Glo™) for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, ensuring a trustworthy readout of direct enzyme inhibition.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., Compound 4h) in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination. As a positive control, use a known potent, non-selective inhibitor like Staurosporine. Use DMSO alone as the negative (vehicle) control.
-
-
Kinase Reaction Setup (in a 96-well plate):
-
To appropriate wells, add 2.5 µL of the serially diluted inhibitor, positive control, or DMSO vehicle.
-
Add 2.5 µL of the target kinase (e.g., FGFR1) diluted in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, typically near the Km for ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection (using a kit like ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which then fuels a luciferase reaction, producing light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Phosphorylation Assay
This assay measures the inhibitor's ability to block kinase activity within a living cell, providing a more physiologically relevant assessment of efficacy.
Causality: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to validate that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and exert a biological effect. We measure the phosphorylation of a known downstream substrate as a direct readout of the target kinase's activity.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a cell line known to have an active signaling pathway dependent on the target kinase (e.g., a cancer cell line with an FGFR amplification).
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serially diluted concentrations of the inhibitor for a predetermined time (e.g., 2-4 hours). Include DMSO as a vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
-
Phospho-Protein Quantification (e.g., ELISA-based):
-
Use a sandwich ELISA kit specific for the phosphorylated substrate of the target kinase (e.g., Phospho-ERK).
-
Add cell lysates to wells coated with a capture antibody for the total substrate protein.
-
After incubation and washing, add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.
-
Wash away unbound detection antibody and add a substrate for the enzyme (e.g., TMB for HRP) to generate a colorimetric or chemiluminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence with a plate reader.
-
Normalize the phospho-protein signal to the total protein amount (often measured in parallel wells or via multiplexing) to account for any differences in cell number.
-
Calculate the percent inhibition of phosphorylation relative to the DMSO control and determine the IC50 value.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold, particularly when functionalized with halogens like in the 5-bromo-4-fluoro variant, represents a highly effective framework for designing potent kinase inhibitors. As demonstrated by the high potency of the closely related Compound 4h against FGFR, this scaffold provides a robust platform for achieving strong target engagement.[4][5] When compared to alternative scaffolds, it holds its own, offering a viable and powerful starting point for drug discovery programs. The true measure of its potential, however, lies in rigorous experimental validation using systematic biochemical and cellular assays, which confirm not only direct enzymatic inhibition but also efficacy in a physiologically relevant context.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 10. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from 5-Bromo-4-Fluoro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure, prized for its ability to form key hydrogen bond interactions with the hinge region of kinase active sites. The strategic substitution of this core structure allows for the fine-tuning of potency and selectivity. This guide provides an in-depth analysis of the selectivity profile of kinase inhibitors derived from a specifically substituted starting material: 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine.
Through a detailed examination of a representative compound, N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-((5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)amino)quinazolin-8-amine , we will explore its inhibitory activity against key cancer-related kinases, namely Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide will compare its performance with established inhibitors, provide detailed experimental protocols for assessing kinase selectivity, and contextualize its activity within relevant signaling pathways.
The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition
The 7-azaindole core is a bioisostere of purine and has proven to be a versatile template in the design of ATP-competitive kinase inhibitors. The nitrogen atom at position 7 and the pyrrole nitrogen create a hydrogen bond donor-acceptor pair that effectively mimics the adenine portion of ATP, allowing for strong binding to the kinase hinge region. The addition of halogen atoms, such as bromine and fluorine, to this scaffold can significantly influence the electronic properties and conformational preferences of the molecule, thereby impacting its binding affinity and selectivity for different kinases.
Profile of a Representative Inhibitor: N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-((5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)amino)quinazolin-8-amine
From the foundational this compound scaffold, a variety of potent kinase inhibitors can be synthesized. One such derivative, N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-((5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)amino)quinazolin-8-amine, has demonstrated significant inhibitory activity against key receptor tyrosine kinases involved in tumor angiogenesis and proliferation.
| Target Kinase | IC50 (nM) |
| FGFR1 | 1.8 |
| FGFR2 | 3.5 |
| FGFR3 | 2.7 |
| VEGFR2 | 0.9 |
| Table 1: In vitro inhibitory activity of N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-((5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)amino)quinazolin-8-amine against selected receptor tyrosine kinases. |
This data reveals a potent, low nanomolar inhibition of both the FGFR family and VEGFR2. Such a profile suggests a potential dual-inhibitor role, which can be advantageous in cancer therapy by simultaneously targeting multiple pathways involved in tumor growth and vascularization.
Comparative Selectivity Analysis
To understand the significance of these findings, it is crucial to compare the selectivity profile of our representative inhibitor with that of established, clinically relevant kinase inhibitors targeting the same pathways.
| Inhibitor | Primary Target(s) | Selectivity Profile Highlights |
| N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-((5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)amino)quinazolin-8-amine | FGFR1/2/3, VEGFR2 | Potent dual inhibitor. Full kinome-wide selectivity is yet to be published. |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET | Approved multi-kinase inhibitor for various cancers.[1] |
| Axitinib | VEGFR1-3 | Highly selective for VEGFRs; approved for advanced renal cell carcinoma.[1] |
| Erdafitinib | Pan-FGFR | An approved FGFR inhibitor for urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations. |
| Table 2: Comparison of the representative inhibitor with selected approved kinase inhibitors. |
While the initial data for the inhibitor derived from this compound is promising, a comprehensive understanding of its selectivity requires profiling against a broad panel of kinases. The following sections detail the methodologies used to generate such comprehensive selectivity profiles.
Key Signaling Pathways
The primary targets of the representative inhibitor, FGFR and VEGFR, are key players in distinct but interconnected signaling cascades crucial for cancer progression.
FGFR Signaling Pathway: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is vital for cell proliferation, differentiation, and migration.[2][3][4] Aberrant activation of this pathway, through mutations, amplifications, or translocations, is a known driver in various cancers.[2][3] Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell growth and survival.[5]
Caption: Simplified FGFR signaling cascade.
VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is the principal regulator of angiogenesis, the formation of new blood vessels.[6][7] Tumors exploit this process to secure a blood supply for growth and metastasis.[6] VEGFR2 is the main mediator of the angiogenic signal.[7] Binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways like the PLCγ-PKC-MAPK cascade, which promotes endothelial cell proliferation, migration, and survival.[6]
Caption: Simplified VEGFR2 signaling cascade in angiogenesis.
Experimental Protocols for Kinase Inhibitor Selectivity Profiling
To ensure the trustworthiness of selectivity data, robust and well-validated experimental methodologies are essential. Here, we detail three widely used platforms for kinase inhibitor profiling.
KINOMEscan™: A Competitive Binding Assay
The KINOMEscan™ platform provides a quantitative measure of inhibitor binding to a large panel of kinases. This method is independent of ATP and measures the thermodynamic dissociation constant (Kd), offering a true assessment of binding affinity.
Caption: KINOMEscan™ experimental workflow.
Step-by-Step Protocol:
-
Kinase Preparation: A large panel of human kinases are expressed with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The test inhibitor is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis: The results are expressed as a percentage of a control (vehicle-treated) sample. A dose-response curve is generated to calculate the dissociation constant (Kd).
KiNativ™: In Situ Kinase Profiling
The KiNativ™ platform assesses kinase inhibitor binding in a more biologically relevant context by using cell or tissue lysates. This method provides insights into how inhibitors interact with native, full-length kinases in the presence of their natural binding partners and post-translational modifications.
Step-by-Step Protocol:
-
Lysate Preparation: Cells or tissues are lysed to produce a proteome extract containing native kinases.
-
Inhibitor Incubation: The cell lysate is incubated with the test inhibitor at various concentrations.
-
Probe Labeling: A biotinylated acyl-phosphate probe of ATP or ADP is added. This probe covalently labels the conserved lysine in the ATP-binding pocket of active kinases that are not occupied by the inhibitor.
-
Proteolysis: The proteome is digested into peptides using trypsin.
-
Affinity Enrichment: Biotinylated peptides are enriched using streptavidin beads.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: The degree of labeling for each kinase in the presence of the inhibitor is compared to a control sample to determine the inhibitor's potency and selectivity.
NanoBRET™ Target Engagement Assay: Live-Cell Analysis
The NanoBRET™ Target Engagement assay allows for the quantification of compound binding to a specific kinase target within living cells, providing real-time data on intracellular target engagement.[8]
Caption: NanoBRET™ Target Engagement Assay workflow.
Step-by-Step Protocol:
-
Cell Transfection: Cells are transiently transfected with a vector encoding the target kinase fused to NanoLuc® luciferase.[9]
-
Cell Plating: After allowing for protein expression, the cells are plated in an appropriate assay plate.[9]
-
Compound and Tracer Addition: A cell-permeable fluorescent tracer that binds to the target kinase is added to the cells, along with serial dilutions of the test inhibitor.[9]
-
Equilibration: The plate is incubated to allow the binding of the tracer and inhibitor to reach equilibrium.[9]
-
Substrate Addition: A substrate for NanoLuc® luciferase is added, along with an extracellular inhibitor to reduce background signal.[9]
-
BRET Measurement: The plate is read on a luminometer capable of measuring the donor (NanoLuc®) and acceptor (tracer) emissions.
-
Data Analysis: The BRET ratio is calculated, and a dose-response curve is generated to determine the IC50 value, representing the concentration of the inhibitor that displaces 50% of the tracer.[9]
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent kinase inhibitors. The representative compound, N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-((5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)amino)quinazolin-8-amine, demonstrates promising dual inhibitory activity against the FGFR family and VEGFR2, key drivers of tumor growth and angiogenesis.
A comprehensive evaluation of its selectivity profile through rigorous methodologies such as KINOMEscan™, KiNativ™, and NanoBRET™ is essential to fully characterize its therapeutic potential and potential off-target effects. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to pursue the development of next-generation kinase inhibitors based on this versatile scaffold.
References
- 1. What are the therapeutic candidates targeting VEGFR? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomolther.org [biomolther.org]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In Vitro Kinase Assays for 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives
This guide provides an in-depth comparison of common in vitro kinase assay methodologies tailored for the characterization of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives. As a privileged scaffold known to interact with the ATP-binding hinge region of many protein kinases, accurate and robust assessment of this compound class is paramount in early-stage drug discovery.[1][2][3] We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that the data you generate is both reliable and insightful.
The Central Role of Kinase Assays in Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The 1H-pyrrolo[2,3-b]pyridine core is a well-established pharmacophore that serves as a foundational structure for numerous potent kinase inhibitors.[3] The primary goal of the medicinal chemist is to modify this core to achieve high potency against the target kinase while maintaining selectivity against a panel of off-target kinases.
In vitro kinase assays are the first crucial step in this journey. They provide the quantitative data—most often the half-maximal inhibitory concentration (IC50)—that drives the structure-activity relationship (SAR) studies needed for lead optimization.[4] The choice of assay technology is not trivial; it can significantly impact data quality, throughput, and the types of mechanistic questions that can be answered.[5][6]
A Comparative Analysis of Leading In Vitro Assay Formats
The landscape of kinase assays is diverse, but for screening and profiling small molecules like the pyrrolopyridine derivatives, three formats have become industry mainstays: Radiometric, Luminescence-based, and Fluorescence-based assays. Each method interrogates the same fundamental enzymatic reaction—the transfer of phosphate from ATP to a substrate—but through different detection modalities.
| Parameter | Radiometric Filter Binding Assay | Luminescence-Based (ATP Depletion) | Fluorescence Polarization (FP) |
| Principle | Measures direct incorporation of radiolabeled ³²P or ³³P from ATP into a substrate.[7][8] | Measures remaining ATP concentration after the kinase reaction; signal is inversely proportional to kinase activity.[9][10][11] | Measures the change in rotational speed of a fluorescently labeled peptide substrate upon phosphorylation.[12][13][14] |
| Throughput | Low to Medium | High | High |
| Sensitivity | Very High | High | Medium to High |
| Cost | Moderate (reagents) to High (waste disposal, licensing) | Moderate | Moderate to High (probes, antibodies) |
| Safety | Requires handling of radioactive isotopes and specialized disposal.[15][16] | Non-radioactive, standard lab safety.[17] | Non-radioactive, standard lab safety.[18] |
| Compound Interference | Low | Can be susceptible to compounds that interfere with luciferase.[10] | Susceptible to fluorescent compounds or quenchers.[13] |
| Primary Application | Gold standard for mechanistic studies, low-volume screening.[4][8] | High-throughput screening (HTS), IC50 profiling.[9][19] | HTS, fragment screening, direct binding assessment.[12][18] |
Deep Dive: Protocols and Experimental Rationale
Here, we provide validated, step-by-step protocols for each assay type. The key to a trustworthy assay is understanding why each step is performed, enabling you to troubleshoot and adapt the protocol for your specific kinase target.
The Gold Standard: Radiometric [γ-³²P]ATP Filter Binding Assay
This method is often considered the most direct and robust way to measure kinase activity.[7][8] Its strength lies in the direct quantification of the phosphorylated product, making it less prone to artifacts from compound interference.
Experimental Rationale: The choice of a peptide substrate that binds to phosphocellulose paper is critical.[7] The paper is negatively charged, and at an acidic pH during the wash steps, most peptides will have a net positive charge and bind, while the negatively charged [γ-³²P]ATP is washed away. This separation of product from unused ATP is the core of the assay's success.
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer (1X): Prepare a buffer suitable for your kinase (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 2.5 mM DTT, 0.01% Triton X-100). The divalent cation (Mg²⁺) is a critical cofactor for the kinase.
-
Substrate Stock: Dissolve a suitable peptide substrate in water or kinase buffer to a stock concentration of 10 mM.
-
ATP Stock: Prepare a "cold" ATP stock (10 mM).
-
Inhibitor Stock: Dissolve this compound derivatives in 100% DMSO to a stock concentration of 10 mM.
-
-
Reaction Setup (25 µL total volume):
-
In a 96-well plate, add 2.5 µL of inhibitor dilutions (in 10% DMSO) or 10% DMSO for controls (final DMSO concentration should be 1%).
-
Add 12.5 µL of a 2X Kinase/Substrate mix (containing the final desired concentrations of kinase and peptide substrate).
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation:
-
Prepare the ATP "hot mix" by spiking the cold ATP stock with [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for your kinase to accurately determine IC50 values for ATP-competitive inhibitors.[4]
-
Add 10 µL of the ATP hot mix to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[7][20]
-
-
Stopping and Detection:
-
Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper 3-4 times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unbound [γ-³²P]ATP.[16]
-
Perform a final wash with acetone to dry the paper.
-
Place the dried paper in a scintillation vial with scintillant and count the radioactivity using a scintillation counter.[15]
-
-
Data Analysis:
High-Throughput Workhorse: Kinase-Glo® Luminescent Assay
This homogeneous "mix-and-read" assay is an industry standard for HTS due to its simplicity and scalability.[9][17] It quantifies kinase activity by measuring the amount of ATP consumed.
Experimental Rationale: The assay relies on a thermostable luciferase enzyme that produces light in the presence of its substrate, luciferin, and ATP.[10] After the kinase reaction, the remaining ATP fuels the luciferase reaction. Therefore, high kinase activity results in low ATP and a dim signal, while potent inhibition results in high ATP and a bright signal.[11][23]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare Kinase Buffer, Substrate, and Inhibitor stocks as described in the radiometric protocol.
-
ATP Stock: Prepare an ATP stock at a concentration appropriate for the assay format (e.g., 10 µM for Kinase-Glo®).[9]
-
-
Reaction Setup (10 µL total volume):
-
In a white, opaque 384-well plate (to maximize light output), add 1 µL of inhibitor dilutions or DMSO controls.
-
Add 5 µL of a 2X Kinase/Substrate mix.
-
Add 4 µL of a 2.5X ATP solution to start the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. Optimize this time to achieve ~50-80% ATP consumption for a robust assay window.
-
-
Detection:
-
Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.[17]
-
Add 10 µL of Kinase-Glo® Reagent to each well.
-
Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
Homogeneous and Non-Radioactive: Fluorescence Polarization (FP) Assay
FP is a powerful technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.[14] In a kinase assay context, a small, fluorescently labeled peptide substrate tumbles rapidly in solution, emitting depolarized light. When a large kinase phosphorylates it, a phospho-specific antibody can bind to it. This large complex tumbles much more slowly, resulting in a higher degree of polarized light emission.
Experimental Rationale: The key components are a fluorescently labeled peptide (the tracer) and an antibody that specifically recognizes the phosphorylated version of that peptide. The change in polarization is directly proportional to the amount of phosphorylated product formed.[13] This format is homogeneous and can be read kinetically.
Detailed Protocol:
-
Reagent Preparation:
-
FP Buffer: Prepare a buffer compatible with both the kinase and antibody binding (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Fluorescent Substrate: Use a peptide substrate labeled with a fluorophore like fluorescein.
-
Phospho-Specific Antibody: A high-affinity antibody that recognizes the phosphorylated substrate is required.
-
Inhibitor and ATP stocks are prepared as previously described.
-
-
Reaction Setup (20 µL total volume):
-
Set up the kinase reaction with inhibitor, kinase, fluorescent substrate, and ATP in a black 384-well plate (to minimize background fluorescence).
-
Incubate for 60-90 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of a "Stop/Detection Mix" containing EDTA (to chelate Mg²⁺ and stop the kinase) and the phospho-specific antibody.
-
Incubate for at least 30 minutes to allow antibody binding to reach equilibrium.
-
Read the plate on a fluorescence plate reader equipped with appropriate polarization filters.
-
-
Data Analysis:
-
The output is typically in millipolarization (mP) units. Calculate percent inhibition based on the mP values relative to controls.
-
Determine the IC50 value by fitting the dose-response curve.[12]
-
Conclusion and Recommendations
For the initial characterization of novel this compound derivatives, the choice of assay depends on the research stage.
-
For High-Throughput Screening (HTS) of a new library of derivatives, the Kinase-Glo® assay offers the best balance of speed, simplicity, and cost.[19] Its high sensitivity and homogeneous format are ideal for rapidly identifying active compounds.
-
For Lead Optimization and SAR studies , where accurate and reproducible IC50 values are critical, any of the three methods can be used effectively. However, the radiometric assay remains the gold standard for eliminating false positives that may arise from compound interference with light-based detection systems.[4][25]
-
For mechanistic studies , such as determining ATP-competitiveness, the radiometric assay is superior due to its direct measurement principle, which simplifies kinetic analysis.[5][25]
Ultimately, a robust drug discovery program will often use a combination of these techniques. An HTS campaign using a luminescence or fluorescence-based method can be used to quickly screen thousands of compounds, with the most promising hits being confirmed and further characterized using the more rigorous radiometric assay. This orthogonal approach ensures the highest confidence in your data as you advance your promising pyrrolopyridine derivatives toward the next stage of development.
References
- 1. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. | Meso Scale Discovery [mesoscale.com]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 10. ebiotrade.com [ebiotrade.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. researchgate.net [researchgate.net]
- 23. promega.com [promega.com]
- 24. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative analysis of various in vitro COT kinase assay formats and their applications in inhibitor identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique physicochemical properties and opportunities for hydrogen bonding.[1] This has led to its incorporation into numerous clinically approved drugs, particularly in the realm of protein kinase inhibitors for oncology.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine analogs. We will explore how modifications to this core structure influence inhibitory activity against various protein kinases, supported by experimental data and protocols.
The this compound Core: A Strategic Starting Point
The 7-azaindole core serves as an excellent hinge-binding motif, a critical interaction for ATP-competitive kinase inhibitors. The N1-H of the pyrrole and the N7 nitrogen of the pyridine can form crucial hydrogen bonds with the kinase hinge region. The strategic placement of halogen atoms at the C4 and C5 positions further refines the pharmacological profile of these analogs.
-
4-Fluoro Substitution: The electron-withdrawing nature of the fluorine atom can modulate the pKa of the scaffold, influencing its binding characteristics and metabolic stability.
-
5-Bromo Substitution: The bromine atom can serve multiple purposes. It can form halogen bonds with the target protein, occupy a hydrophobic pocket, or act as a synthetic handle for further diversification through cross-coupling reactions.[5]
This combination of a potent hinge-binding core with strategically placed halogens provides a robust platform for developing selective and potent kinase inhibitors.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of this compound analogs by examining the impact of substitutions at various positions on the core scaffold.
Modifications at the C3-Position
The C3 position of the 7-azaindole core is a key vector for introducing substituents that can extend into the solvent-exposed region or deeper into the ATP binding pocket, significantly impacting potency and selectivity.
For instance, in a series of inhibitors targeting Cell Division Cycle 7 (Cdc7) kinase, a (Z)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene) moiety was found to be a crucial pharmacophore. The progression from a 2-phenyl-imidazol-4-one derivative to a 2-(benzylamino)-1,3-thiazol-4(5H)-one derivative at this position led to a potent ATP mimetic inhibitor with an IC50 value of 7 nM.[6] This highlights the sensitivity of the C3-substituent in dictating inhibitory activity.
Modifications at the C5-Position
While this guide focuses on 5-bromo analogs, understanding the impact of replacing the bromine is crucial for lead optimization. In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the C5 position is in proximity to the glycine-rich loop (G485). Introducing a group capable of forming a hydrogen bond at this position can enhance activity.[7] This suggests that while bromine offers certain advantages, other substituents that can engage in specific interactions may prove more beneficial for certain targets.
Impact of Substituents on Different Kinase Families
The versatility of the this compound scaffold is evident from its activity against a range of kinases.
-
B-RAF Inhibitors: Several FDA-approved B-RAF inhibitors are based on the pyrrolo[2,3-b]pyridine scaffold.[8] For V600E B-RAF, specific substitutions on this core have yielded compounds with IC50 values as low as 80 nM.[8]
-
FGFR Inhibitors: Analogs of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent activity against FGFR1, 2, and 3. One such derivative, compound 4h, exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[7][9]
-
TNIK Inhibitors: A series of 31 1H-pyrrolo[2,3-b]pyridine derivatives were studied as inhibitors of Traf2 and Nck-interacting kinase (TNIK) for colorectal cancer, with pIC50 values ranging from 7.37 to 9.92.
-
Phosphodiesterase 4B (PDE4B) Inhibitors: A scaffold-hopping approach led to the discovery of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors.[10]
Comparative Performance Data
The following table summarizes the inhibitory activities of representative this compound analogs and related derivatives against various kinases.
| Compound ID | Target Kinase | Modification Highlights | IC50 (nM) | Reference |
| Compound 35 | V600E B-RAF | Specific substitutions on the pyrrolo[2,3-b]pyridine core | 80 | [8] |
| Compound 4h | FGFR1 | 1H-pyrrolo[2,3-b]pyridine derivative | 7 | [7][9] |
| Compound 4h | FGFR2 | 1H-pyrrolo[2,3-b]pyridine derivative | 9 | [7][9] |
| Compound 4h | FGFR3 | 1H-pyrrolo[2,3-b]pyridine derivative | 25 | [7][9] |
| Compound 42 | Cdc7 | (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | 7 | [6] |
| Compound 2 | Met Kinase | Conformationally constrained 2-pyridone analogue | 1.8 | [11] |
| Compound 2 | Flt-3 | Conformationally constrained 2-pyridone analogue | 4 | [11] |
| Compound 2 | VEGFR-2 | Conformationally constrained 2-pyridone analogue | 27 | [11] |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of these analogs typically begins with the commercially available 7-azaindole or a substituted derivative. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Methodology:
-
Halogenation: The 7-azaindole core is subjected to electrophilic halogenation. N-bromosuccinimide (NBS) is commonly used for bromination at the C5 position, and a fluorine source like Selectfluor is used for fluorination at the C4 position. The reaction conditions must be carefully controlled to achieve the desired regioselectivity.
-
N-Protection: The pyrrole nitrogen (N1) is often protected to prevent side reactions in subsequent steps. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or 2-(trimethylsilyl)ethoxymethyl (SEM).
-
Cross-Coupling Reactions: With the core structure in place, various substituents can be introduced, typically at the C3 or C5 position (if the bromine is to be replaced), using palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This step allows for the generation of a diverse library of analogs.
-
Deprotection: The final step involves the removal of the N-protecting group under appropriate conditions to yield the target compounds.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds is typically evaluated using an in vitro enzymatic assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Assay Setup: The assay is performed in a microplate format. Each well contains the target kinase, a suitable substrate (e.g., a peptide or protein), and the assay buffer.
-
Compound Addition: The synthesized compounds are added to the wells at a range of concentrations. A known inhibitor is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated for a specific period to allow the kinase to phosphorylate the substrate.
-
Signal Detection: After incubation, a detection reagent is added to measure the extent of substrate phosphorylation. The signal can be luminescence, fluorescence, or radioactivity, depending on the assay format.
-
Data Analysis: The signal intensity is plotted against the compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Signaling Pathway Context
Many of the targeted kinases, such as B-RAF and FGFR, are key components of critical signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified version of the MAPK/ERK pathway, where B-RAF is a central player.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brimr.org [brimr.org]
- 3. brimr.org [brimr.org]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Senior Scientist's Guide to Safely Handling 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
For the dedicated researcher, the pursuit of novel therapeutics and chemical entities is a journey into the unknown. With each new compound, like the promising heterocyclic building block 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine , comes the responsibility of navigating its unique safety profile. While comprehensive toxicological data for every new chemical entity is often not available, a deep understanding of its structural motifs, coupled with established safety principles, allows us to build a robust framework for safe handling. This guide is designed to be your trusted resource, providing not just a checklist of personal protective equipment (PPE), but a comprehensive operational and disposal plan rooted in scientific rationale.
Hazard Identification: Acknowledging the Unknown with Scientific Prudence
A specific Safety Data Sheet (SDS) for this compound may provide limited specific toxicology data. However, its chemical structure—a halogenated pyrrolopyridine—provides critical clues to its potential hazards. The pyridine ring is a known irritant and can have effects on the central nervous system, liver, and kidneys[1][2]. Halogenated aromatic compounds can also exhibit a range of toxicities and may be irritants. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be:
-
A skin and eye irritant.
-
Harmful if inhaled, ingested, or absorbed through the skin.
-
Potentially toxic to internal organs with prolonged or repeated exposure.
Given the novelty of this compound, all handling procedures should be governed by the principles of ALARA (As Low As Reasonably Achievable) exposure.
The Core of Protection: A Multi-Layered PPE Strategy
Your personal protective equipment is your last line of defense. Its selection and use should be meticulous and adapted to the specific task at hand. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields (minimum); chemical splash goggles are recommended. | Two pairs of nitrile gloves (double-gloving). | Fully-buttoned laboratory coat. | Required: NIOSH-approved N95 respirator or higher. |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Two pairs of nitrile gloves (double-gloving). | Chemical-resistant laboratory coat or apron over a standard lab coat. | Recommended if not performed in a certified chemical fume hood. Organic vapor cartridge respirator may be necessary for large volumes or high concentrations. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield. | Two pairs of nitrile gloves (double-gloving). Change outer glove immediately upon contamination. | Chemical-resistant laboratory coat or apron over a standard lab coat. | Work should be conducted in a certified chemical fume hood. Respiratory protection is generally not required if containment is effective. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves over standard nitrile gloves. | Chemical-resistant coveralls or suit. | Required: Air-purifying respirator with organic vapor and particulate cartridges, or a supplied-air respirator for large spills. |
Justification for PPE Selection:
-
Eye and Face Protection: The potential for this compound to be an irritant necessitates robust eye protection. Goggles provide a seal against splashes and aerosols, while a face shield offers an additional layer of protection for the entire face.
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals, including pyridine and its derivatives[3][4][5]. Double-gloving is a critical practice that allows for the immediate removal of a contaminated outer glove without exposing the skin.
-
Body Protection: A laboratory coat is standard, but for procedures with a higher risk of splashes, a chemical-resistant apron or coat provides an impermeable barrier.
-
Respiratory Protection: When handling the solid form, the risk of inhaling fine particles is significant. A NIOSH-approved N95 respirator will provide adequate protection against airborne particulates[6][7]. For handling solutions outside of a fume hood, or in the event of a spill, a respirator with organic vapor cartridges is necessary to protect against vapors and aerosols[8][9][10].
Operational Blueprint: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is paramount. The following workflow is designed to minimize exposure at every step.
Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Don PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Weighing: If possible, weigh the solid compound in a containment device within the fume hood, such as a powder-containment balance enclosure. If this is not available, exercise extreme care to avoid creating dust.
-
Aliquotting: Use tools that minimize dust generation, such as spatulas with smooth surfaces.
Solution Preparation and Reaction:
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are properly sealed to prevent the escape of vapors.
-
Heating and Refluxing: All reactions involving heating should be equipped with a condenser and performed in the fume hood.
-
Monitoring: Monitor reactions remotely whenever possible to minimize time spent in close proximity to the apparatus.
In Case of Emergency: Spill and Exposure Protocols
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess: From a safe distance, assess the extent of the spill and the hazards involved.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE for spill cleanup.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Clean: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
The Final Step: Responsible Disposal
Proper disposal is a critical component of the chemical lifecycle. Halogenated organic compounds require special handling to prevent environmental contamination.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, absorbent pads, filter paper) must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.
-
Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures. Consult with your Environmental Health and Safety (EHS) department for guidance. The EPA regulates the disposal of halogenated organic compounds[11][12][13][14][15].
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
By integrating these principles and procedures into your daily laboratory work, you can confidently and safely handle this compound, ensuring both your personal safety and the integrity of your research.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. fishersci.com [fishersci.com]
- 6. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 7. aghealthandsafety.com [aghealthandsafety.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ohsonline.com [ohsonline.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. epa.gov [epa.gov]
- 14. wku.edu [wku.edu]
- 15. View Document - California Code of Regulations [govt.westlaw.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
